molecular formula C13H19NO B1321944 1-Benzyl-4-methylpiperidin-3-ol CAS No. 384338-20-9

1-Benzyl-4-methylpiperidin-3-ol

Cat. No.: B1321944
CAS No.: 384338-20-9
M. Wt: 205.3 g/mol
InChI Key: QRGQXVUZVXXWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-methylpiperidin-3-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGQXVUZVXXWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620739
Record name 1-Benzyl-4-methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384338-20-9
Record name 1-Benzyl-4-methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 1-Benzyl-4-methylpiperidin-3-ol, a key heterocyclic compound with relevance in synthetic and medicinal chemistry. This document consolidates available data on its structure, properties, and synthesis, offering a valuable resource for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom, a methyl group at the 4-position, and a hydroxyl group at the 3-position of the piperidine ring. The presence of two chiral centers at positions 3 and 4 gives rise to two diastereomeric pairs of enantiomers: cis and trans.

The structural formula and key identifiers of this compound are presented below.

Chemical Structure:

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 384338-20-9[1]
Molecular Formula C₁₃H₁₉NO[1]
SMILES CC1CCN(CC1O)CC2=CC=CC=C2[1]
InChI InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3[1]
InChIKey QRGQXVUZVXXWAG-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2. It is important to note that most of the available data is computationally predicted, and experimentally determined values are not widely reported in the literature.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 205.30 g/mol PubChem[1]
Exact Mass 205.146664230 DaPubChem[1]
XLogP3 2.1PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 3PubChem (Computed)[1]
Topological Polar Surface Area 23.5 ŲPubChem (Computed)[1]
Boiling Point 326°C at 760 mmHgSynblock (for 3-methyl isomer)[2]
Storage Temperature 2-8°C (Refrigerator)Pharmaffiliates

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of the corresponding ketone, 1-Benzyl-4-methylpiperidin-3-one. This precursor is a known intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.

Synthesis of 1-Benzyl-4-methylpiperidin-3-one (Precursor)

The synthesis of the ketone precursor can be achieved through various methods. One common approach involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation.

Reduction of 1-Benzyl-4-methylpiperidin-3-one to this compound

The reduction of the ketone to the alcohol is a critical step that can lead to the formation of both cis and trans diastereomers. The stereochemical outcome is dependent on the choice of reducing agent and reaction conditions.

Experimental Protocol: Reduction using Sodium Borohydride

A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄).

  • Materials:

    • 1-Benzyl-4-methylpiperidin-3-one

    • Sodium borohydride (NaBH₄)

    • Methanol (or other suitable protic solvent)

    • Water

    • Ethyl acetate (or other suitable extraction solvent)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve 1-Benzyl-4-methylpiperidin-3-one in methanol in a round-bottom flask, and cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The resulting mixture of cis and trans diastereomers can be purified and potentially separated by column chromatography on silica gel.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction A N,N-bis(β-propionate methyl ester) benzylamine B Dieckmann Condensation A->B C Hydrolysis & Decarboxylation B->C D 1-Benzyl-4-methylpiperidin-3-one C->D E 1-Benzyl-4-methylpiperidin-3-one F Reduction with NaBH4 in Methanol E->F G Workup and Extraction F->G H Purification (Column Chromatography) G->H I cis/trans-1-Benzyl-4-methylpiperidin-3-ol H->I

Caption: General workflow for the synthesis of this compound.

Stereochemistry and Characterization

The reduction of the prochiral ketone 1-Benzyl-4-methylpiperidin-3-one results in the formation of two diastereomers: cis and trans-1-Benzyl-4-methylpiperidin-3-ol. The relative stereochemistry of the hydroxyl and methyl groups can be determined using spectroscopic methods, primarily ¹H NMR.

The coupling constants between the protons at C3 and C4 are diagnostic for assigning the stereochemistry. In the trans isomer, one of the protons at C3 will have a large diaxial coupling constant with the proton at C4, while in the cis isomer, the coupling constants will be smaller (axial-equatorial or equatorial-equatorial).

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of substituted piperidines is of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Piperidine-containing compounds have shown potential as antimicrobial, anti-inflammatory, anticancer, and antidepressant agents.

Given that its precursor is an intermediate in the synthesis of Tofacitinib, a JAK inhibitor, this compound and its derivatives could be explored as scaffolds for the development of new kinase inhibitors or other biologically active molecules. Further biological screening is required to elucidate its specific pharmacological profile.

Conclusion

This compound is a valuable heterocyclic compound with a structure that lends itself to further chemical modification. While its basic chemical properties are documented, there is a need for more extensive experimental data, particularly concerning its physicochemical properties, the stereoselective synthesis of its diastereomers, and its biological activity. This guide provides a foundational understanding of the compound and highlights areas for future research and development.

References

In-Depth Technical Guide: 1-Benzyl-4-methylpiperidin-3-ol (CAS: 384338-20-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-methylpiperidin-3-ol (CAS number 384338-20-9), a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, detailed synthetic routes, and its known role as a precursor and potential impurity in the manufacturing of active pharmaceutical ingredients (APIs) such as Paroxetine and Tofacitinib. Due to its status as a non-marketed intermediate, publicly available data on its specific biological activities and signaling pathways is limited. This guide serves as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom, a methyl group at the 4-position, and a hydroxyl group at the 3-position of the piperidine ring.

PropertyValueReference(s)
CAS Number 384338-20-9[1]
Molecular Formula C₁₃H₁₉NO[1]
Molecular Weight 205.30 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-Methyl-1-(phenylmethyl)-3-piperidinol, TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL[1]
Appearance Solid (Typical)
Boiling Point 305.4 ± 35.0 °C (Predicted)
Density 1.064 g/cm³ (Predicted)
pKa 14.84 ± 0.40 (Predicted)
XLogP3 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 23.5 Ų

Synthesis and Manufacturing

The primary synthetic route to this compound involves the reduction of its corresponding ketone precursor, 1-Benzyl-4-methylpiperidin-3-one. The synthesis of this ketone can be achieved through multiple pathways, which are outlined below.

Synthesis of the Precursor: 1-Benzyl-4-methylpiperidin-3-one

Two main strategies for the synthesis of 1-Benzyl-4-methylpiperidin-3-one have been identified in the literature.

Method 1: Starting from 3-Hydroxy-4-methylpyridine

This method involves a three-step process beginning with the benzylation of 3-hydroxy-4-methylpyridine, followed by reduction and subsequent oxidation.

Experimental Protocol:

Step 1: Synthesis of 3-(Benzyloxy)-4-methylpyridine [2]

  • To a solution of 3-hydroxy-4-methylpyridine (0.055 mol) in acetonitrile (80 ml), a solution of benzyl chloride (0.067 mol) in acetonitrile (10 ml) is added dropwise at room temperature.

  • The mixture is stirred for 15 minutes at room temperature and then heated to reflux overnight.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is partially removed under reduced pressure.

  • Ethyl acetate is added to the residue to precipitate the product, which is then filtered and dried.

Step 2: Reduction to N-Benzyl-3-hydroxy-4-methylpiperidine [2]

  • The benzyl chloride salt of 3-hydroxy-4-methylpyridine obtained in the previous step is added to an alkaline aqueous solution (e.g., 3.2 M NaOH).

  • A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at room temperature.

  • The mixture is heated to reflux for an extended period (e.g., 24 hours), with additional reducing agent potentially added during the reaction.

  • Reaction completion is monitored by TLC.

Step 3: Oxidation to 1-Benzyl-4-methylpiperidin-3-one [2]

  • N-Benzyl-3-hydroxy-4-methylpiperidine is dissolved in a suitable solvent like acetone.

  • An oxidizing agent, such as a solution of chromium trioxide (CrO₃) in a mixture of water and acetic acid, is added dropwise at a controlled temperature (0-10 °C).

  • Concentrated sulfuric acid is then added dropwise while maintaining a low temperature.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The reaction is quenched with an aqueous solution of trisodium citrate, and the pH is adjusted to 6.8-7.2 with an alkaline solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and the solvent is evaporated to yield 1-Benzyl-4-methylpiperidin-3-one.

Method 2: Starting from 1-Benzylpiperidin-4-one

This approach involves the methylation of 1-benzylpiperidin-4-one.

Experimental Protocol: [3]

  • A suspension of sodium hydride (NaH, 60% in mineral oil, 0.38 mol) is prepared in anhydrous tetrahydrofuran (THF, 600 ml) and cooled to 0 °C.

  • A solution of 1-benzylpiperidin-4-one (0.3 mol) in THF (100 ml) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Methyl iodide (0.47 mol) is added, and the reaction is heated to 60 °C and stirred overnight.

  • After cooling, the mixture is filtered.

  • The filtrate is washed with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by silica gel column chromatography to afford 1-benzyl-3-methylpiperidin-4-one (this is a positional isomer, the synthesis for the 4-methyl isomer would proceed similarly but may require different starting materials or reaction conditions to achieve the desired regioselectivity).

Reduction to this compound

General Experimental Protocol (Inferred): [4][5][6]

  • 1-Benzyl-4-methylpiperidin-3-one is dissolved in a suitable protic solvent such as methanol or ethanol.

  • A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The amount of NaBH₄ is usually in slight excess.

  • The reaction mixture is stirred until the reaction is complete, which can be monitored by TLC.

  • The reaction is quenched by the slow addition of water or a dilute acid (e.g., HCl) to neutralize the excess reducing agent and the resulting alkoxide.

  • The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

For a more powerful, though less selective, reduction, lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF or diethyl ether could be used, followed by a careful aqueous workup.[4][6][7]

Synthetic Workflow Visualization

Synthesis_Workflow cluster_method1 Method 1 cluster_method2 Method 2 A1 3-Hydroxy-4-methylpyridine C1 3-(Benzyloxy)-4-methylpyridine (Benzyl Chloride Salt) A1->C1 Benzylation B1 Benzyl Chloride B1->C1 D1 N-Benzyl-3-hydroxy-4-methylpiperidine C1->D1 Reduction (e.g., NaBH4) E1 1-Benzyl-4-methylpiperidin-3-one D1->E1 Oxidation (e.g., CrO3) F This compound E1->F Reduction (e.g., NaBH4, LiAlH4) A2 1-Benzylpiperidin-4-one C2 1-Benzyl-4-methylpiperidin-3-one A2->C2 Methylation B2 Methyl Iodide B2->C2 C2->F Reduction (e.g., NaBH4, LiAlH4)

Caption: Synthetic pathways to this compound.

Role in Pharmaceutical Manufacturing

This compound is primarily recognized as a key intermediate and a potential process-related impurity in the synthesis of more complex active pharmaceutical ingredients.

  • Paroxetine Synthesis: This compound is structurally related to intermediates in some synthetic routes of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[8][9] As such, it may arise as an impurity that needs to be monitored and controlled during the manufacturing process to ensure the final API meets regulatory standards.[7][10]

  • Tofacitinib Synthesis: The core piperidine structure is a building block for Tofacitinib, a Janus kinase (JAK) inhibitor.[11] While not a direct precursor in the most common synthetic routes, its structural analogs are key intermediates, and this compound could potentially be used in alternative synthetic strategies or be present as an impurity from starting materials.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable absence of publicly available scientific literature detailing the specific biological activity, pharmacological profile, or mechanism of action of this compound. Its primary characterization in the scientific domain is as a synthetic intermediate.

Given its structural similarity to various biologically active piperidine derivatives, which are known to interact with a wide range of biological targets, it is plausible that this compound could exhibit some pharmacological activity.[1][12][13][14] However, without dedicated studies, any discussion of its potential effects would be speculative.

The toxicological profile of this compound is also not well-defined in the available literature. For impurities in pharmaceuticals, their potential toxicity is a critical consideration, and the acceptable limits are governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9][15]

Future Research Directions

The lack of biological data for this compound presents several opportunities for future research:

  • Pharmacological Screening: A broad pharmacological screening could be conducted to identify any potential biological targets and activities. This could include binding assays for various receptors, ion channels, and enzymes, particularly those known to interact with piperidine-containing ligands.[12]

  • Toxicological Evaluation: In vitro and in vivo toxicological studies would be valuable to assess the safety profile of this compound, which is particularly relevant given its status as a potential impurity in pharmaceutical manufacturing.

  • Medicinal Chemistry Exploration: The piperidin-3-ol scaffold is a versatile starting point for the synthesis of new chemical entities. Derivatization of this compound could lead to the discovery of novel compounds with therapeutic potential.

Conclusion

This compound is a valuable chemical intermediate with well-described synthetic pathways. Its primary relevance to the pharmaceutical industry is as a building block and potential impurity in the manufacture of important drugs. The current body of scientific knowledge lacks information on its specific biological activities and signaling pathways, highlighting a gap that could be addressed by future research. This technical guide provides a consolidated resource for chemists and pharmaceutical scientists working with this compound.

References

Spectroscopic and Synthetic Profile of 1-Benzyl-4-methylpiperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzyl-4-methylpiperidin-3-ol, a piperidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public databases, this document outlines a detailed experimental protocol for its synthesis and subsequent spectroscopic characterization. Furthermore, predicted spectroscopic data are presented to aid in the identification and analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures. It is crucial to note that these are theoretical values and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m5HC₆H₅-
~3.50-3.70m1H-CH(OH)-
~3.40-3.60m2H-NCH₂Ph
~2.80-3.00m1HPiperidine H
~2.00-2.20m2HPiperidine H
~1.60-1.80m2HPiperidine H
~1.40-1.60m1HPiperidine H
~0.90-1.10d3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~138Quaternary Aromatic C
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~70-CH(OH)-
~63-NCH₂Ph
~55Piperidine CH₂
~50Piperidine CH₂
~40Piperidine CH
~30Piperidine CH₂
~15-CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretch
~3080-3030MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1600, 1495, 1450Medium-WeakAromatic C=C stretch
~1100MediumC-O stretch
~740, 700StrongAromatic C-H bend (monosubstituted)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative IntensityAssignment
205Moderate[M]⁺ (Molecular Ion)
114Moderate[M - C₇H₇]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following section details the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the reduction of its corresponding ketone precursor, 1-Benzyl-4-methylpiperidin-3-one.

Materials:

  • 1-Benzyl-4-methylpiperidin-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-Benzyl-4-methylpiperidin-3-one (1.0 g, 4.92 mmol) in methanol (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (0.28 g, 7.38 mmol) to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • The purified sample of this compound should be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Standard acquisition parameters should be used.

Infrared (IR) Spectroscopy:

  • The IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra should be obtained using a mass spectrometer with an electron ionization (EI) source.

  • The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The mass spectrum should be recorded over a suitable m/z range (e.g., 50-300 amu).

Workflow and Pathway Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 1-Benzyl-4-methylpiperidin-3-one Reaction Reduction with NaBH4 in MeOH Start->Reaction Step 1 Workup Quenching, Extraction, and Drying Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product This compound Purification->Product Step 4 NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: Synthetic and characterization workflow for this compound.

This guide provides a foundational framework for the synthesis and spectroscopic analysis of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and analytical requirements. The predicted spectroscopic data serves as a valuable reference for the confirmation of the final product's identity and purity.

In-depth NMR and Mass Spectrometry Analysis of 1-Benzyl-4-methylpiperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 1-Benzyl-4-methylpiperidin-3-ol, a piperidine derivative of interest in medicinal chemistry and drug development. The guide outlines the synthesis of the target compound from its corresponding ketone precursor and offers a comprehensive examination of its structural features using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Predicted spectral data are presented in a structured format to aid in the identification and characterization of this molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the ketone precursor, 1-Benzyl-4-methylpiperidin-3-one. A standard and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction is known for its high efficiency and selectivity in reducing ketones to their corresponding secondary alcohols. The reduction can lead to the formation of two diastereomers, cis and trans, depending on the direction of the hydride attack on the carbonyl group.

Experimental Protocol: Reduction of 1-Benzyl-4-methylpiperidin-3-one

Materials:

  • 1-Benzyl-4-methylpiperidin-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Dissolve 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully add a saturated aqueous solution of NaHCO₃ to quench the reaction.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the cis and trans diastereomers.

Predicted NMR Spectroscopic Data

Due to the formation of two chiral centers at positions 3 and 4 of the piperidine ring, this compound can exist as a pair of diastereomers (cis and trans). The relative orientation of the hydroxyl and methyl groups will influence the chemical shifts and coupling constants in the NMR spectra.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Assignment Predicted Chemical Shift (δ, ppm) - cis Predicted Multiplicity - cis Predicted Chemical Shift (δ, ppm) - trans Predicted Multiplicity - trans
H-3 (CHOH)~3.6 - 3.8m~3.4 - 3.6m
Benzyl CH₂~3.5s~3.5s
Phenyl-H~7.2 - 7.4m~7.2 - 7.4m
Piperidine-H (axial)~1.5 - 2.2m~1.5 - 2.2m
Piperidine-H (equatorial)~2.5 - 3.0m~2.5 - 3.0m
H-4 (CHCH₃)~1.8 - 2.0m~1.6 - 1.8m
Methyl-H (CH₃)~0.9 - 1.1d~0.8 - 1.0d
OHBroadsBroads
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Assignment Predicted Chemical Shift (δ, ppm) - cis Predicted Chemical Shift (δ, ppm) - trans
C-3 (CHOH)~70 - 74~68 - 72
Benzyl CH₂~63~63
Phenyl C (quaternary)~138~138
Phenyl CH~127 - 129~127 - 129
Piperidine C-2, C-6~55 - 60~55 - 60
Piperidine C-5~30 - 35~30 - 35
C-4 (CHCH₃)~35 - 40~33 - 38
Methyl C (CH₃)~15 - 20~14 - 19

Mass Spectrometry Analysis

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns that can confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z Predicted Fragment Ion Interpretation
205[M]⁺Molecular Ion
204[M-H]⁺Loss of a hydrogen atom
187[M-H₂O]⁺Loss of a water molecule from the alcohol
114[M-C₇H₇]⁺Loss of the benzyl group
91[C₇H₇]⁺Tropylium ion (characteristic for benzyl groups)
77[C₆H₅]⁺Phenyl cation

Experimental Workflows and Data Analysis

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Synthesis_Workflow Ketone 1-Benzyl-4-methylpiperidin-3-one Reduction Reduction with NaBH4 in MeOH Ketone->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Alcohol This compound Purification->Alcohol

Synthetic workflow for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (Column Chromatography) Synthesis->Purification NMR_Sample NMR Sample Preparation (CDCl3) Purification->NMR_Sample MS_Sample MS Sample Preparation Purification->MS_Sample H_NMR 1H NMR Analysis NMR_Sample->H_NMR C_NMR 13C NMR Analysis NMR_Sample->C_NMR Mass_Spec Mass Spectrometry Analysis MS_Sample->Mass_Spec Structure_Elucidation Structure Elucidation & Diastereomer Assignment H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation Mass_Spec->Structure_Elucidation

Analytical workflow for structural elucidation.
General Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 MHz. A 90° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.

General Experimental Protocol for Mass Spectrometry Analysis

Sample Preparation:

  • Prepare a dilute solution of the purified sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

  • Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

This guide provides a foundational understanding of the synthesis and detailed spectral analysis of this compound. The predicted data and outlined protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and drug discovery for the unambiguous identification and characterization of this and structurally related compounds.

An In-depth Technical Guide on the Physical Characteristics of 1-Benzyl-4-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-Benzyl-4-methylpiperidin-3-ol. Due to the limited availability of experimentally determined data, this guide combines computed properties with detailed, generalized experimental protocols that can be applied for the empirical determination of its physical characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physical and Chemical Properties

This compound is a substituted piperidine derivative. The piperidine scaffold is a significant structural motif in a vast array of pharmaceuticals and biologically active compounds. A thorough understanding of the physicochemical properties of such molecules is fundamental for their development as therapeutic agents.

The molecular structure of this compound is presented below:

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

The following table summarizes the key computed physical properties of this compound. It is important to note that these values are predicted and should be confirmed by experimental analysis.[1]

PropertyValueSource
Molecular Formula C₁₃H₁₉NOPubChem
Molecular Weight 205.30 g/mol PubChem
Exact Mass 205.146664230 DaPubChem
XLogP3 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 23.5 ŲPubChem
Heavy Atom Count 15PubChem
Complexity 189PubChem

Note: To date, experimentally determined values for properties such as melting point, boiling point, and solubility in various solvents have not been extensively reported in the scientific literature. The following sections provide standardized protocols for the experimental determination of these crucial parameters.

Experimental Protocols for Physical Characterization

The following are detailed methodologies for the determination of key physical characteristics of this compound. These protocols are based on standard laboratory practices for the characterization of organic compounds.

Determination of Melting Point

The melting point is a critical indicator of the purity of a crystalline solid.

Melting_Point_Determination cluster_workflow Melting Point Determination Workflow A Sample Preparation: Finely powder the crystalline solid. B Capillary Tube Packing: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample slowly (1-2 °C/min) near the expected melting point. C->D E Observation: Record the temperature range from the first appearance of liquid to the complete melting of the solid. D->E F Purity Assessment: A sharp melting range (0.5-2 °C) indicates high purity. E->F

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: A small sample of this compound is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube, which is then sealed at one end.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Determination of Boiling Point

The boiling point is a key physical constant for liquid compounds.

Methodology:

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned such that the top of the bulb is level with the side arm of the flask.

  • Heating: The flask is heated gently.

  • Observation: The temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.

Solubility Analysis

Determining the solubility of a compound in various solvents is crucial for its formulation and delivery.

Solubility_Analysis cluster_workflow Solubility Analysis Workflow A Solvent Selection: Choose a range of solvents (polar, non-polar, protic, aprotic). B Sample Addition: Add a known mass of the compound to a known volume of solvent. A->B C Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached. B->C D Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis). C->D E Classification: Classify solubility (e.g., soluble, sparingly soluble, insoluble) based on the measured concentration. D->E

References

An In-Depth Technical Guide to the Stereoisomers of 1-Benzyl-4-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-Benzyl-4-methylpiperidin-3-ol, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. Due to the presence of two chiral centers at positions 3 and 4 of the piperidine ring, this compound exists as two pairs of enantiomers: (3R,4R) and (3S,4S) which constitute the trans diastereomer, and (3R,4S) and (3S,4R) which form the cis diastereomer. This guide details the synthesis, separation, and characterization of these stereoisomers, supported by experimental protocols and data presented for clarity and comparison.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while general data is available, specific experimentally determined properties for the individual stereoisomers are not widely reported in the literature. The data presented here is a combination of information from chemical databases and predicted values.

PropertyValueReference
Molecular FormulaC₁₃H₁₉NO[1]
Molecular Weight205.30 g/mol [1]
IUPAC NameThis compound[1]
CAS Number384338-20-9[1]
XLogP32.1[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count2[1]

Synthesis of Stereoisomers

The synthesis of the stereoisomers of this compound typically proceeds through the reduction of the corresponding ketone, 1-Benzyl-4-methylpiperidin-3-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, leading to varying ratios of the cis and trans diastereomers.

Experimental Protocol: Synthesis via Reduction

Objective: To synthesize a mixture of cis- and trans-1-Benzyl-4-methylpiperidin-3-ol.

Materials:

  • 1-Benzyl-4-methylpiperidin-3-one

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1-Benzyl-4-methylpiperidin-3-one in a suitable solvent (e.g., methanol for NaBH₄ reduction, or THF for LiAlH₄ reduction) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the reducing agent (e.g., NaBH₄ portion-wise, or a solution of LiAlH₄ in THF dropwise).

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water, followed by an acidic workup for LiAlH₄ (e.g., sequential addition of water, 15% NaOH solution, and water) or by adding a saturated NaHCO₃ solution for NaBH₄.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of cis and trans diastereomers.

Expected Outcome: The reduction of the ketone will yield a mixture of the cis and trans diastereomers of this compound. The ratio of the diastereomers will depend on the steric hindrance of the reducing agent and the substrate. Bulky reducing agents tend to favor the formation of the trans isomer via equatorial attack, while smaller reducing agents may lead to a higher proportion of the cis isomer via axial attack.

Synthesis Synthesis of this compound Stereoisomers Ketone 1-Benzyl-4-methylpiperidin-3-one Reduction Reduction (e.g., NaBH4 or LiAlH4) Ketone->Reduction Mixture Mixture of cis and trans This compound Reduction->Mixture

Caption: Synthetic pathway to the stereoisomeric mixture.

Separation of Stereoisomers

The separation of the cis and trans diastereomers can be achieved using standard chromatographic techniques. Subsequent resolution of the enantiomers of each diastereomer requires chiral separation methods.

Experimental Protocol: Diastereomer Separation by Column Chromatography

Objective: To separate the cis and trans diastereomers of this compound.

Materials:

  • Crude mixture of cis and trans diastereomers

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column for chromatography

  • TLC plates and chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude mixture in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure cis isomer and the pure trans isomer separately.

  • Evaporate the solvent from the combined fractions to obtain the isolated diastereomers.

Experimental Protocol: Enantiomeric Resolution by Chiral HPLC

Objective: To resolve the enantiomers of the separated cis or trans diastereomer.

Materials:

  • Isolated cis or trans diastereomer

  • Chiral High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC)

  • Mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine)

Procedure:

  • Dissolve a small amount of the purified diastereomer in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Run the separation under isocratic conditions.

  • Detect the eluting enantiomers using a UV detector.

  • The two enantiomers will have different retention times, allowing for their separation and quantification.

  • For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

Separation Separation and Resolution Workflow Mixture Mixture of cis and trans Diastereomers ColumnChrom Column Chromatography (Silica Gel) Mixture->ColumnChrom Cis cis-Isomer (Racemic) ColumnChrom->Cis Trans trans-Isomer (Racemic) ColumnChrom->Trans ChiralHPLC_Cis Chiral HPLC Cis->ChiralHPLC_Cis ChiralHPLC_Trans Chiral HPLC Trans->ChiralHPLC_Trans EnantiomersCis (3R,4S) and (3S,4R) Enantiomers ChiralHPLC_Cis->EnantiomersCis EnantiomersTrans (3R,4R) and (3S,4S) Enantiomers ChiralHPLC_Trans->EnantiomersTrans

Caption: Workflow for diastereomer separation and enantiomeric resolution.

Spectroscopic Characterization

Table of Predicted 1H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm) - transPredicted Chemical Shift (ppm) - cis
H-22.0-2.2, 2.8-3.02.1-2.3, 2.7-2.9
H-33.4-3.63.7-3.9
H-41.5-1.71.8-2.0
H-51.4-1.6, 1.8-2.01.5-1.7, 1.9-2.1
H-62.0-2.2, 2.8-3.02.1-2.3, 2.7-2.9
CH₃0.8-1.0 (d)0.9-1.1 (d)
CH₂-Ph3.4-3.6 (s)3.4-3.6 (s)
Ar-H7.2-7.4 (m)7.2-7.4 (m)
OHVariableVariable

Table of Predicted 13C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-255-58
C-370-75
C-435-40
C-530-35
C-655-58
CH₃15-20
CH₂-Ph60-65
Ar-C127-130 (CH), 138-140 (Cq)

Biological Activity and Signaling Pathways

Substituted piperidine moieties are prevalent in a wide range of biologically active compounds and approved drugs, exhibiting activities such as analgesic, antipsychotic, and antihistaminic effects. However, specific pharmacological data and the signaling pathways associated with the individual stereoisomers of this compound have not been reported in the public domain. The stereochemistry of piperidine derivatives is known to be crucial for their biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles and potencies. Further research is required to elucidate the specific biological targets and mechanisms of action for these compounds.

BiologicalActivity Hypothetical Biological Interaction cluster_isomers Stereoisomers Cis cis-Isomer Receptor Biological Target (e.g., Receptor, Enzyme) Cis->Receptor Binds with specific affinity Trans trans-Isomer Trans->Receptor May have different binding affinity Signaling Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response

Caption: Hypothetical interaction of stereoisomers with a biological target.

Conclusion

The stereoisomers of this compound represent valuable chiral building blocks for the synthesis of more complex molecules in drug discovery. While detailed experimental data for these specific isomers is sparse in the current literature, this guide provides a framework for their synthesis, separation, and characterization based on established principles of organic chemistry and analogy to similar structures. The clear differentiation in the spatial arrangement of the hydroxyl and methyl groups in the cis and trans diastereomers is expected to confer distinct physicochemical and pharmacological properties, underscoring the importance of stereoselective synthesis and separation in the development of new chemical entities. Further investigation is warranted to fully characterize these isomers and explore their potential biological activities.

References

The Pivotal Role of 1-Benzyl-4-methylpiperidin-3-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, valued for its three-dimensional conformation and its ability to engage in crucial cation-π interactions with biological targets. Within this important class of molecules, 1-Benzyl-4-methylpiperidin-3-ol has emerged as a critical chiral building block, most notably in the synthesis of targeted therapies. This technical guide provides an in-depth analysis of the synthesis, application, and mechanism of action of compounds derived from this versatile intermediate, with a primary focus on its role in the development of Janus kinase (JAK) inhibitors. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key biological pathways are presented to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Benzylpiperidine Moiety

The benzylpiperidine motif is a recurring structural feature in a multitude of approved drugs and clinical candidates. Its prevalence stems from its unique combination of structural flexibility and the capacity to be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties. Medicinal chemists frequently utilize this scaffold to optimize efficacy, selectivity, and pharmacokinetic profiles of drug candidates targeting a wide array of receptors and enzymes.

Core Application: A Chiral Intermediate for Janus Kinase (JAK) Inhibitors

The most prominent role of this compound in contemporary medicinal chemistry is as a key chiral intermediate in the asymmetric synthesis of Tofacitinib. Tofacitinib is a potent inhibitor of the Janus kinase family of enzymes and is approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and ulcerative colitis. The specific stereochemistry of the 3-amino-4-methylpiperidine core of Tofacitinib is crucial for its potent and selective inhibition of JAKs. The (3R,4R) stereoisomer of this compound serves as a critical precursor to establish this required chirality.

The Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal pathway for a wide variety of cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[2][]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive JAK (inactive) STAT_inactive STAT Receptor->STAT_inactive 4. STAT Recruitment JAK_active JAK (active) P JAK_inactive->JAK_active 2. Activation JAK_active->Receptor 3. Receptor Phosphorylation STAT_active STAT-P STAT_inactive->STAT_active 5. STAT Phosphorylation STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Regulation Tofacitinib Tofacitinib Tofacitinib->JAK_active Inhibition

Figure 1: Simplified JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action.
Tofacitinib: Mechanism of Action and Quantitative Data

Tofacitinib functions as a competitive inhibitor at the ATP-binding site of Janus kinases.[4] By occupying this site, it prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the production of inflammatory cytokines and a modulation of the immune response. Tofacitinib exhibits inhibitory activity against several JAK isoforms.

CompoundTargetIC₅₀ (nM)
TofacitinibJAK11.7 - 3.7
JAK21.8 - 4.1
JAK30.75 - 1.6
Tyk216 - 34
Data compiled from literature reports.[4]

Experimental Protocols

Synthesis of (3R,4R)-1-Benzyl-4-methylpiperidin-3-ol

The asymmetric synthesis of this key intermediate is crucial for producing the desired enantiomer of Tofacitinib. One reported method involves several key steps starting from simpler precursors.

Synthesis_Workflow Start 4-Methyl-picoline Step1 γ-Lactone Formation Start->Step1 Intermediate1 γ-Lactone Intermediate Step1->Intermediate1 Step2 Ring Expansion & Diamide Formation (LDA) Intermediate1->Step2 Intermediate2 Diamide Intermediate Step2->Intermediate2 Step3 Reduction (LiAlH4) Intermediate2->Step3 Product (3R,4R)-1-Benzyl-4-methyl- piperidin-3-ol Step3->Product

Figure 2: Workflow for the Asymmetric Synthesis of the Key Intermediate.

Detailed Methodology (Illustrative):

  • γ-Lactone Formation: 4-methyl-picoline is subjected to a series of reactions to form a chiral γ-lactone intermediate. This step establishes the initial stereocenter.

  • Ring Expansion and Diamide Formation: The γ-lactone is treated with a strong base, such as lithium diisopropylamide (LDA), to induce ring expansion and subsequent formation of a diamide.

  • Reduction: The resulting diamide intermediate is then reduced, for example with lithium aluminum hydride (LiAlH₄), to yield (3R,4R)-1-benzyl-4-methylpiperidin-3-ol.

Conversion to Tofacitinib

The synthesized (3R,4R)-1-benzyl-4-methylpiperidin-3-ol is then converted to the corresponding amine, which is subsequently coupled with the pyrrolo[2,3-d]pyrimidine core of Tofacitinib.

General Steps:

  • Hydroxyl to Amine Conversion: The hydroxyl group of the piperidinol is converted to an amino group, often via a mesylate or tosylate intermediate followed by substitution with the desired amine.

  • Coupling Reaction: The resulting (3R,4R)-N-benzyl-N,4-dimethylpiperidin-3-amine is then coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Debenzylation: The benzyl protecting group is removed, typically through catalytic hydrogenation.

  • Final Acylation: The secondary amine on the piperidine ring is acylated with a cyanoacetyl group to yield the final Tofacitinib molecule.

Broader Context and Future Perspectives

While the primary documented role of this compound is as an intermediate for Tofacitinib, the broader N-benzylpiperidine scaffold continues to be explored for a variety of therapeutic targets. Derivatives have shown activity as acetylcholinesterase inhibitors, monoacylglycerol lipase (MAGL) inhibitors, and ligands for opioid and sigma receptors. The inherent structural features of the this compound core, including its chirality and functional handles, make it an attractive starting point for the design of new chemical entities targeting other enzymes and receptors. Future research may uncover novel biological activities of derivatives of this specific scaffold, expanding its utility beyond its current application in JAK inhibitor synthesis.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern drug discovery. Its pivotal role in the asymmetric synthesis of Tofacitinib highlights the necessity of precise stereochemical control for achieving potent and selective drug action. This technical guide has provided a detailed overview of its synthesis, its application in the development of a key JAK inhibitor, and the underlying biological rationale. As the demand for targeted therapies continues to grow, the strategic use of such well-defined chiral intermediates will remain a cornerstone of successful drug development programs.

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and history of 1-Benzyl-4-methylpiperidin-3-ol synthesis.

This document provides a comprehensive overview of the synthetic methodologies for this compound, a substituted piperidine derivative of interest in pharmaceutical research. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look into its synthetic history, key experimental protocols, and comparative data.

Introduction and Historical Context

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry. The synthesis of specific derivatives like this compound is often driven by their potential as intermediates in the creation of more complex active pharmaceutical ingredients (APIs). For instance, the closely related precursor, 1-benzyl-4-methylpiperidin-3-one, is a crucial intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases.[2]

The historical synthesis of piperidine derivatives has evolved from classical methods, such as the catalytic hydrogenation of pyridine precursors, to more sophisticated strategies involving cyclization, cycloaddition, and multicomponent reactions.[1][3][4] Early methods often required harsh conditions, such as high pressure and temperature for the hydrogenation of pyridine rings.[5]

The synthesis of this compound is intrinsically linked to the preparation of its ketone precursor, N-benzyl-4-methyl-3-piperidone. A documented approach involves a multi-step synthesis starting from 3-hydroxy-4-methylpyridine.[6] This route, detailed in the following sections, represents a common and practical strategy for accessing this class of compounds.

Primary Synthetic Pathway

The most prominently documented synthesis of this compound proceeds via a three-step sequence starting from 3-hydroxy-4-methylpyridine. This pathway involves:

  • N-benzylation of the pyridine ring.

  • Reduction of the resulting pyridinium salt to a tetrahydropyridine or piperidine derivative.

  • Oxidation to the key intermediate, 1-benzyl-4-methylpiperidin-3-one.

  • Finally, reduction of the ketone to the target alcohol, this compound.

A variation reported in the literature achieves the N-benzylated piperidine alcohol directly from the pyridinium salt, which is then oxidized to the ketone.[6] The final step is the reduction of this ketone.

Below is a logical diagram illustrating this synthetic workflow.

G A 3-Hydroxy-4-methylpyridine B N-Benzyl-3-hydroxy-4-methylpyridinium Chloride A->B Benzyl Chloride, Acetonitrile, Reflux C N-Benzyl-3-hydroxy-4-methylpiperidine B->C Reduction (e.g., NaBH4) D 1-Benzyl-4-methylpiperidin-3-one (Precursor Ketone) C->D Oxidation (e.g., CrO3) E This compound (Final Product) D->E Reduction (e.g., NaBH4)

Caption: General Synthetic Pathway to this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the scientific and patent literature for the synthesis of the precursor ketone and its subsequent reduction.[6]

Step 1: Synthesis of N-Benzyl-3-hydroxy-4-methylpyridinium Chloride

  • Reactants: 3-hydroxy-4-methylpyridine (6.0g, 0.055 mol), Benzyl chloride (8.5g, 0.067 mol).

  • Solvent: Acetonitrile (90 ml total).

  • Procedure: To a solution of 3-hydroxy-4-methylpyridine in 80 ml of acetonitrile, a solution of benzyl chloride in 10 ml of acetonitrile is added dropwise at room temperature. The mixture is stirred for 15 minutes and then heated to reflux overnight. Progress is monitored by TLC. After the reaction is complete, the mixture is cooled, and 4/5 of the acetonitrile is removed under reduced pressure. Ethyl acetate (100 ml) is added to the residue and stirred overnight, causing a solid to precipitate. The solid is filtered and dried to yield the product.

  • Yield: 12.3g (94.91%).[6]

Step 2: Synthesis of N-Benzyl-3-hydroxy-4-methylpiperidine

  • This step involves the reduction of the pyridinium salt from Step 1. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in an alkaline aqueous solution. The mixture is typically heated to reflux.

Step 3: Synthesis of 1-Benzyl-4-methylpiperidin-3-one (Oxidation)

  • Reactants: N-benzyl-3-hydroxy-4-methylpiperidine (6.38g, 31.07 mmol), Chromium trioxide (CrO₃) (4.66g, 46.59 mmol).

  • Solvent/Reagents: Acetone (60 ml), Acetic acid (16 ml), Water (11 ml), Concentrated sulfuric acid (16 ml).

  • Procedure: The piperidine alcohol is dissolved in acetone. A solution of CrO₃ in a mixture of water and acetic acid is added dropwise. The mixture is stirred, and then concentrated sulfuric acid is added dropwise while cooling in an ice-water bath to keep the temperature below 10°C. The reaction is stirred for 1 hour under cooling and then for another hour at room temperature. The reaction is quenched with an aqueous solution of trisodium citrate. The pH is adjusted to 6.9-7.1 with a 20% sodium hydroxide solution, keeping the temperature below 20°C.[6]

Step 4: Synthesis of this compound (Final Reduction)

  • Reactants: 1-Benzyl-4-methylpiperidin-3-one.

  • Reducing Agent: Sodium borohydride (NaBH₄).

  • Procedure: The precursor ketone is dissolved in a suitable alcoholic solvent such as methanol or ethanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-5°C). After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched, and the product is extracted using an appropriate organic solvent.

The workflow for the crucial oxidation and final reduction steps can be visualized as follows:

G cluster_oxidation Oxidation cluster_reduction Final Reduction A N-Benzyl-3-hydroxy- 4-methylpiperidine B 1-Benzyl-4-methyl- piperidin-3-one A->B CrO3, H2SO4, Acetone C 1-Benzyl-4-methyl- piperidin-3-one D 1-Benzyl-4-methyl- piperidin-3-ol C->D NaBH4, Methanol

Caption: Key Oxidation and Reduction Steps.

Quantitative Data Summary

The efficiency of a synthetic route is best understood through its quantitative data. The table below summarizes key parameters for the synthesis of the precursor N-benzyl-3-hydroxy-4-methylpyridinium chloride, as this is a well-documented initial step.[6] Data for subsequent steps can vary based on the specific reducing and oxidizing agents used.

StepReactantsSolventReaction TimeTemperatureYieldReference
1. N-Benzylation 3-Hydroxy-4-methylpyridine, Benzyl chlorideAcetonitrileOvernightReflux94.91%[6]
2. Oxidation N-Benzyl-3-hydroxy-4-methylpiperidine, CrO₃Acetone/Acid~2 hours0°C to Room Temp-[6]
3. Reduction 1-Benzyl-4-methylpiperidin-3-one, NaBH₄Methanol-0°C to Room Temp--

Note: Yields for steps 2 and 3 are not explicitly stated in the cited source but are part of the described synthetic sequence.

Conclusion

The synthesis of this compound is a multi-step process that relies on established organic chemistry transformations. The primary route involves the N-benzylation of 3-hydroxy-4-methylpyridine, followed by reduction, oxidation to a ketone intermediate, and a final reduction to the desired alcohol. This pathway provides a reliable method for obtaining the target compound, which serves as a valuable building block in the broader context of pharmaceutical synthesis. Future research may focus on developing more direct, stereoselective, or greener synthetic routes to this and related piperidine structures.

References

The Cornerstone of a JAK Inhibitor: A Technical Guide to 1-Benzyl-4-methylpiperidin-3-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1-benzyl-4-methylpiperidin-3-ol as a pivotal building block in the synthesis of modern pharmaceuticals. This versatile piperidine derivative is a key intermediate in the production of Tofacitinib, a potent Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1][2] This guide will delve into the synthetic pathways originating from this core structure, present detailed experimental protocols, and provide a comprehensive overview of the pharmacological context of its principal downstream product, Tofacitinib.

The Strategic Importance of this compound

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric groups. This compound, with its defined stereochemistry and functional groups, offers a strategic starting point for the construction of complex molecules. The benzyl group provides a stable protecting group for the piperidine nitrogen that can be removed under specific conditions, while the hydroxyl and methyl groups on the piperidine ring are essential for the chirality and ultimate biological activity of the final pharmaceutical product.

Its primary application lies in the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a crucial precursor to Tofacitinib.[3][4] The stereochemistry of this compound is paramount, as the efficacy of Tofacitinib is dependent on the specific (3R,4R) configuration of the final molecule.

Synthesis and Transformation of the Core Building Block

The synthesis of Tofacitinib from this compound involves a multi-step process that leverages the reactivity of the hydroxyl group and the stereochemical control offered by the piperidine ring. The general synthetic workflow is outlined below.

G A 1-Benzyl-4-methylpiperidin-3-one B This compound A->B Reduction C Intermediate carbamate B->C Carbamoylation & Resolution D (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine C->D Reduction E N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl- 7H-pyrrolo[2,3-d]pyrimidin-4-amine D->E Nucleophilic Substitution F Tofacitinib E->F Debenzylation & Condensation

Caption: Synthetic workflow from 1-benzyl-4-methylpiperidin-3-one to Tofacitinib.

Quantitative Data on Synthesis

The efficiency of each synthetic step is critical for the overall yield and purity of the final active pharmaceutical ingredient (API). The following table summarizes key quantitative data for the synthesis of Tofacitinib intermediates.

StepProductReagents/ConditionsYield (%)Purity (%)Reference
11-Benzyl-3-methylpiperidin-4-one1-benzylpiperidin-4-one, NaH, methyl iodide47Not specified[5]
2(3R,4R)-1-benzyl-4-methyl-3-methylamino-piperidine1-benzyl-3-methylamino-4-methyl-pyridinium bromide, Sodium borohydride70>99 (HPLC)[3]
3TofacitinibN-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, ethyl cyanoacetate~57 (overall from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)99.4[6]
41-Benzyl-4-methylpiperidin-3-one--≥98.0[2]

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of Tofacitinib, based on published literature.

Synthesis of 1-Benzyl-3-methylpiperidin-4-one

This protocol describes the methylation of 1-benzylpiperidin-4-one.

  • Materials: 1-benzylpiperidin-4-one (60 g, 0.3 mol), Sodium hydride (NaH, 60% in mineral oil, 15 g, 0.38 mol), Methyl iodide (67 g, 0.47 mol), Tetrahydrofuran (THF, 700 mL).

  • Procedure:

    • A suspension of NaH in THF (600 mL) is cooled to 0 °C.

    • A solution of 1-benzylpiperidin-4-one in THF (100 mL) is added dropwise to the suspension.

    • The mixture is stirred at 0 °C for 30 minutes.

    • Methyl iodide is added, and the reaction mixture is heated to 60 °C and stirred overnight.

    • After cooling to room temperature, the mixture is filtered.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to yield 1-benzyl-3-methylpiperidin-4-one as a yellow oil (30 g, 47% yield).[5]

Synthesis of (3R,4R)-1-benzyl-4-methyl-3-(methylamino)piperidine

This protocol outlines the reduction of the corresponding pyridinium salt.

  • Materials: 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol), Sodium borohydride (3.87 g, 102.3 mmol), Ethanol (100 g), 2M HCl solution, Dichloromethane.

  • Procedure:

    • 1-benzyl-3-methylamino-4-methyl-pyridinium bromide is dissolved in ethanol in a 250 ml reaction flask and stirred at a temperature below 30°C.

    • Sodium borohydride is added slowly.

    • The reaction is stirred for 16 hours, with completion monitored by HPLC.

    • 2M HCl solution is added dropwise until no further gas evolution is observed.

    • The reaction solution is concentrated to one-third of its original volume under reduced pressure.

    • The product is extracted twice with dichloromethane.

    • The combined organic phases are concentrated under reduced pressure.

    • The crude product is further purified by precipitation from ethanol with 2M hydrochloric acid in ethanol to yield the final white solid product (6.9 g, 70% yield).[3]

Pharmacological Context: Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib functions by inhibiting Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction initiated by cytokines and growth factors.[1][7] This inhibition disrupts the JAK-STAT signaling pathway, which plays a central role in the inflammatory processes characteristic of autoimmune diseases.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes GeneExpression Gene Expression (Inflammation) pSTAT->GeneExpression Translocates & Induces Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Tofacitinib's mechanism of action via inhibition of the JAK-STAT signaling pathway.

Upon binding of a cytokine to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of genes involved in inflammation and immune responses.[7] Tofacitinib competitively inhibits the ATP-binding site of JAKs, primarily JAK1 and JAK3, thereby preventing the phosphorylation and activation of STATs and downregulating the inflammatory cascade.[1][7]

Pharmacological Data for Tofacitinib

The following table presents key pharmacological data for Tofacitinib.

ParameterValueDescriptionReference
Mechanism of Action Janus Kinase (JAK) InhibitorInhibits JAK1 and JAK3, interfering with the JAK-STAT signaling pathway.[1]
IC50 (JAK1/JAK3) 56 nMIn vitro half maximal inhibitory concentration for the JAK1/JAK3 combination.[7]
IC50 (JAK1/JAK2) 406 nMIn vitro half maximal inhibitory concentration for the JAK1/JAK2 combination.[7]
IC50 (JAK2/JAK2) 1377 nMIn vitro half maximal inhibitory concentration for the JAK2/JAK2 combination.[7]
Bioavailability 74%Oral bioavailability in humans.[8]
Half-life ~3 hoursElimination half-life in humans.[8]

Conclusion

This compound is a cornerstone building block in the synthesis of Tofacitinib, a significant therapeutic agent for a range of autoimmune disorders. Its well-defined structure and stereochemistry are crucial for the efficacy of the final drug product. The synthetic routes, while multi-stepped, are well-established and optimized for yield and purity. Understanding the chemistry of this key intermediate and its role in the broader context of the drug's mechanism of action provides valuable insights for researchers and professionals in the field of drug development and medicinal chemistry. The continued exploration of derivatives of this piperidine scaffold holds promise for the discovery of new and improved therapeutic agents.idine scaffold holds promise for the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Benzyl-4-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-4-methylpiperidin-3-ol, with a specific focus on its solubility and stability. As a substituted piperidine derivative, understanding these parameters is critical for its potential applications in medicinal chemistry and drug development, influencing formulation, bioavailability, and shelf-life. This document outlines detailed experimental protocols for determining solubility and stability, presents illustrative data in structured tables, and visualizes key experimental workflows.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₁₃H₁₉NO.[1] Its structure, featuring a piperidine ring, a benzyl group, a methyl substituent, and a hydroxyl group, suggests a molecule with a basic nitrogen atom and moderate lipophilicity. These structural features are key determinants of its solubility and stability profile. The presence of the basic piperidine nitrogen implies that the compound's aqueous solubility will be pH-dependent, with higher solubility expected in acidic conditions due to salt formation. The benzyl and methyl groups contribute to its nonpolar character, likely favoring solubility in organic solvents.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor affecting its absorption and bioavailability. For this compound, solubility is expected to be influenced by pH, temperature, and the solvent system.

2.1. Predicted Solubility Characteristics

Based on its chemical structure, the following solubility characteristics can be anticipated:

  • pH-Dependent Aqueous Solubility: The piperidine nitrogen is basic, with an expected pKa in the range of 8-10. Therefore, the compound is expected to be more soluble in acidic solutions where the nitrogen is protonated, forming a more soluble salt.

  • Organic Solvent Solubility: The presence of the benzyl and methyl groups suggests good solubility in a range of organic solvents, particularly those with moderate to low polarity. Solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving the compound.[2] Its solubility is expected to be lower in non-polar solvents like hexanes.

  • Water Solubility: The free base is anticipated to have limited aqueous solubility due to the hydrophobic benzyl and methyl groups.

2.2. Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following are recommended methods for determining both thermodynamic and kinetic solubility.

2.2.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[3]

Protocol:

  • Preparation: Add an excess amount of solid this compound to vials containing various solvents (e.g., purified water, 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4) and organic solvents.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3][4]

  • Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining solid particles.[3][4]

  • Quantification: Dilute the filtrate with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4]

2.2.2. Kinetic Solubility (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to provide a rapid assessment of solubility from a DMSO stock solution.[3]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add a specific volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.[3]

2.3. Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for this compound based on the expected properties of similar piperidine derivatives. Note: This data is for illustrative purposes only and must be confirmed by experimental studies.

Solvent SystemTemperature (°C)Expected Solubility (mg/mL)Classification
Purified Water250.1 - 1.0Slightly Soluble
0.1 N HCl (pH 1.2)37> 50Freely Soluble
Phosphate Buffer (pH 6.8)371.0 - 10Sparingly Soluble
Ethanol (96%)2530 - 100Soluble
Methanol25> 100Very Soluble
Dichloromethane2510 - 30Soluble
Acetone2510 - 30Soluble

2.4. Workflow for Solubility Determination

Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add various solvent systems equil Shake at constant temperature for 24-48h prep2->equil process1 Centrifuge samples equil->process1 process2 Filter supernatant process1->process2 analysis Quantify concentration by HPLC-UV process2->analysis

Caption: Thermodynamic Solubility Workflow.

Stability Profile

The chemical stability of a compound is crucial for ensuring its safety and efficacy throughout its shelf life. For this compound, potential degradation pathways could include oxidation of the alcohol or the tertiary amine, and reactions involving the benzyl group. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.[3][5]

3.1. Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a compound under various conditions to predict its long-term stability and identify potential degradation products.

3.2. Experimental Protocol for Forced Degradation

A stability-indicating HPLC method is required to separate the intact drug from any degradation products.[3]

Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stressor solutions.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl, incubate at an elevated temperature (e.g., 60°C) for a defined period.[3]

    • Basic Hydrolysis: 0.1 N NaOH, incubate at an elevated temperature (e.g., 60°C) for a defined period.[3]

    • Oxidation: 3% H₂O₂, store at room temperature.[3][5]

    • Thermal Degradation: Store a solution in purified water in a temperature-controlled oven.[3]

    • Photolytic Degradation: Expose a solution in purified water to light according to ICH Q1B guidelines.[3]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining intact compound and identify any degradation products.

3.3. Illustrative Stability Data

The following table provides hypothetical data on the expected degradation of this compound under forced degradation conditions. Note: This data is illustrative and requires experimental confirmation.

Stress ConditionReagentTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Pathway
Acidic Hydrolysis0.1 N HCl2460< 5%Likely Stable
Basic Hydrolysis0.1 N NaOH2460< 5%Likely Stable
Oxidation3% H₂O₂242510 - 20%N-oxidation, Oxidation of alcohol
ThermalPurified Water2480< 10%Thermal decomposition
PhotolyticPurified Water24255 - 15%Photochemical degradation

3.4. Workflow for Stability Testing

Workflow for Forced Degradation Stability Study cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis prep Prepare compound solutions in stressor agents stress_acid Acidic (HCl, heat) prep->stress_acid stress_base Basic (NaOH, heat) prep->stress_base stress_ox Oxidative (H2O2) prep->stress_ox stress_therm Thermal (Heat) prep->stress_therm stress_photo Photolytic (Light) prep->stress_photo sampling Collect samples at various time points stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling analysis Analyze by stability-indicating HPLC sampling->analysis result Determine % degradation and identify products analysis->result

References

Methodological & Application

Synthesis of Tofacitinib Intermediate: 1-Benzyl-4-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Benzyl-4-methylpiperidin-3-ol, a key intermediate in the manufacturing of Tofacitinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. The synthesis of this intermediate is a critical step that influences the overall yield and purity of the final active pharmaceutical ingredient (API).

Introduction

This compound is a chiral molecule, and the stereochemistry at positions 3 and 4 of the piperidine ring is crucial for the pharmacological activity of Tofacitinib. The desired diastereomer is the cis-(3R,4R) or cis-(3S,4S) isomer. Several synthetic strategies have been developed to produce this intermediate, often focusing on stereoselective methods to enrich the desired isomer. This document outlines two common approaches: the reduction of a ketone precursor and the hydroboration-oxidation of an alkene intermediate.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are presented below. These pathways start from readily available precursors and lead to the target intermediate.

Synthetic_Pathways Synthetic Pathways to this compound cluster_0 Route 1: Reduction of Ketone cluster_1 Route 2: Hydroboration-Oxidation A 1-Benzyl-4-methylpiperidin-3-one B This compound A->B Reduction (e.g., NaBH4) C 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine D Trialkylborane Intermediate C->D 1. Hydroboration (e.g., BH3-THF) E This compound D->E 2. Oxidation (e.g., H2O2, NaOH)

Caption: Overview of two synthetic routes to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of the precursor 1-Benzyl-4-methylpiperidin-3-one and its subsequent conversion to this compound are provided below.

Protocol 1: Synthesis of 1-Benzyl-4-methylpiperidin-3-one

This protocol describes a common method starting from 3-hydroxy-4-methylpyridine and benzyl chloride.

Workflow Diagram:

Ketone_Synthesis_Workflow start Start step1 React 3-hydroxy-4-methylpyridine with benzyl chloride start->step1 step2 Reduce pyridinium salt with a reducing agent (e.g., NaBH4) step1->step2 step3 Oxidize the resulting piperidinol (e.g., with CrO3) step2->step3 step4 Purify the product (1-Benzyl-4-methylpiperidin-3-one) step3->step4 end End step4->end

Caption: Workflow for the synthesis of the ketone precursor.

Detailed Methodology:

  • Quaternization: To a solution of 3-hydroxy-4-methylpyridine in a suitable solvent such as acetonitrile, add benzyl chloride. The reaction mixture is heated to reflux and stirred overnight. After cooling, the solvent is partially removed under reduced pressure, and the product is precipitated by the addition of an anti-solvent like ethyl acetate. The resulting pyridinium salt is collected by filtration.

  • Reduction: The pyridinium salt is dissolved in an alkaline aqueous solution. A reducing agent, such as sodium borohydride, is added portion-wise at room temperature. The mixture is then heated to reflux for several hours.

  • Oxidation: The crude N-benzyl-3-hydroxy-4-methylpiperidine obtained from the previous step is dissolved in a suitable solvent like acetone. An oxidizing agent, such as a solution of chromium trioxide in aqueous acetic acid, is added dropwise while maintaining the temperature below 10°C. The reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched, and the pH is adjusted to neutral. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product can be purified by column chromatography to yield pure 1-benzyl-4-methylpiperidin-3-one.

Protocol 2: Reduction of 1-Benzyl-4-methylpiperidin-3-one to this compound

This protocol details the reduction of the ketone to the desired alcohol intermediate. The choice of reducing agent can influence the stereoselectivity of the reaction.

Workflow Diagram:

Alcohol_Synthesis_Workflow start Start step1 Dissolve 1-Benzyl-4-methylpiperidin-3-one in a suitable solvent (e.g., Methanol) start->step1 step2 Cool the solution (e.g., to 0-5 °C) step1->step2 step3 Add reducing agent (e.g., NaBH4) portion-wise step2->step3 step4 Monitor reaction progress (e.g., by TLC or HPLC) step3->step4 step5 Quench the reaction and perform aqueous work-up step4->step5 step6 Extract the product and purify (e.g., by crystallization or chromatography) step5->step6 end End step6->end

Caption: Workflow for the reduction of the ketone to the alcohol.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzyl-4-methylpiperidin-3-one in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (NaBH4) portion-wise over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion of the reaction, carefully quench the reaction by the slow addition of water. The solvent is then removed under reduced pressure.

  • Extraction and Purification: The aqueous residue is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product, a mixture of cis and trans diastereomers, can be purified by column chromatography on silica gel to isolate the desired isomer.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that yields and diastereomeric ratios can vary depending on the specific reaction conditions and reagents used.

Table 1: Synthesis of 1-Benzyl-4-methylpiperidin-3-one

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
3-hydroxy-4-methylpyridine1. Benzyl chloride2. NaBH43. CrO3/H2SO41. Acetonitrile2. H2O3. Acetone1. 12-16 h2. 12 h3. 1-2 h1. Reflux2. Reflux3. 0 °C to RT80-90>95

Table 2: Reduction to this compound

Starting MaterialReducing AgentSolventReaction TimeTemperatureDiastereomeric Ratio (cis:trans)Yield (%)
1-Benzyl-4-methylpiperidin-3-oneSodium Borohydride (NaBH4)Methanol2-4 h0 °C to RTVaries90-95
1-Benzyl-4-methylpiperidin-3-oneLithium Aluminum Hydride (LiAlH4)THF1-3 h0 °C to RTVaries90-98
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine1. BH3-THF2. H2O2, NaOHTHF1. 1-2 h2. 1-2 h1. 0 °C to RT2. RTPredominantly cis70-85

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of synthetic strategy will depend on factors such as the desired stereochemical outcome, scalability, cost of reagents, and environmental considerations. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals working on the synthesis of Tofacitinib and related compounds. Careful optimization of reaction conditions is recommended to achieve the desired yield and purity of the target intermediate.

Application Notes: Chiral Synthesis of (3R,4R)-1-Benzyl-4-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3R,4R)-1-Benzyl-4-methylpiperidin-3-ol is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent motif in a wide array of biologically active compounds. The specific cis stereochemistry between the C3 hydroxyl group and the C4 methyl group is often crucial for therapeutic efficacy. This document outlines a detailed protocol for the chiral synthesis of this target molecule, proceeding through a key ketone intermediate, 1-Benzyl-4-methylpiperidin-3-one. The critical step in this synthesis is the diastereoselective reduction of the ketone, which establishes the desired (3R,4R) stereochemistry. These protocols are intended for researchers, scientists, and professionals in drug development.

Overall Synthetic Strategy

The synthesis is a two-stage process. The first stage involves the synthesis of the key precursor, 1-Benzyl-4-methylpiperidin-3-one. The second, and most critical, stage is the diastereoselective reduction of this ketone to yield the target cis-diol, (3R,4R)-1-Benzyl-4-methylpiperidin-3-ol.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Diastereoselective Reduction SM N-Benzyl-4-piperidone INT1 1-Benzyl-4-methylpiperidin-3-one SM->INT1 1. Dieckmann Condensation 2. Hydrolysis & Decarboxylation (or alternative alkylation) FP (3R,4R)-1-Benzyl-4- methylpiperidin-3-ol INT1->FP L-Selectride® THF, -78 °C

Caption: Overall two-stage synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of 1-Benzyl-4-methylpiperidin-3-one

This intermediate is a crucial building block, notably used in the synthesis of Tofacitinib.[1] The synthesis can be achieved through various published methods. One common approach involves a Dieckmann condensation followed by hydrolysis and decarboxylation.

Protocol 1: Dieckmann Condensation Route

  • Preparation of 1-benzyl-4-keto-3-piperidine acid methyl ester: In a suitable reactor, add toluene, methanol, and sodium metal to generate sodium methoxide.[2] Heat the mixture and then add N,N-bis(β-propionic acid methyl ester)benzylamine dropwise to initiate the Dieckmann condensation reaction.[2]

  • Hydrolysis and Decarboxylation: The resulting 1-benzyl-4-keto-3-piperidine acid methyl ester is then subjected to hydrolysis and decarboxylation to yield 1-benzyl-4-piperidone.[2]

  • Methylation: The 1-benzyl-4-piperidone is then methylated at the 3-position. A common method involves deprotonation with a strong base (e.g., NaH) followed by reaction with an alkylating agent like methyl iodide.

Note: As this multi-step synthesis can be complex, purchasing the advanced intermediate 1-Benzyl-4-methylpiperidin-3-one (CAS 32018-96-5) is often a more efficient starting point for the subsequent chiral reduction.[3][4][5][6]

Stage 2: Diastereoselective Reduction of 1-Benzyl-4-methylpiperidin-3-one

The critical step for establishing the (3R,4R) stereochemistry is the diastereoselective reduction of the ketone. The goal is to achieve a cis relationship between the newly formed hydroxyl group and the existing methyl group. This is accomplished by using a sterically hindered reducing agent that preferentially attacks from the less hindered face of the ketone. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent candidate for such transformations, as it is known to produce syn (or cis) diols with high diastereoselectivity.[1][2][7]

Caption: Stereoselective reduction of the ketone intermediate.

Protocol 2: Diastereoselective Reduction with L-Selectride®

This protocol is based on established principles of diastereoselective reductions of cyclic ketones using sterically demanding hydride reagents.[2][7]

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the cooled solution via syringe. The addition should be controlled to maintain the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), ensuring the temperature remains low.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure (3R,4R)-1-Benzyl-4-methylpiperidin-3-ol.

Data Presentation

The selection of the reducing agent is critical for the diastereoselectivity of the reaction. Below is a table summarizing the expected outcomes based on literature precedents for the reduction of substituted cyclic ketones.

Reducing AgentExpected Major DiastereomerExpected Diastereomeric Ratio (cis:trans)Reference
L-Selectride® cis (syn)>95:5[2][7]
Sodium Borohydride (NaBH₄) trans (anti)Variable, typically favors equatorial attack[3]
Lithium Aluminum Hydride (LiAlH₄) trans (anti)Variable, generally less selective[8]

Table 1: Comparison of Reducing Agents for Ketone Reduction.

ParameterValue
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Appearance White to off-white solid
Purity (Typical) >98% (after chromatography)
Storage Store at 2-8 °C under an inert atmosphere

Table 2: Physicochemical Properties of (3R,4R)-1-Benzyl-4-methylpiperidin-3-ol.

References

Application Notes and Protocols for the Reductive Amination of 1-Benzyl-4-methyl-piperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine scaffold is a ubiquitous feature in a vast range of pharmacologically active compounds, making it a "privileged scaffold" in medicinal chemistry. The reductive amination of piperidinone derivatives is a powerful and versatile C-N bond-forming reaction, crucial for synthesizing diverse libraries of amine-containing compounds for drug discovery. This document provides detailed protocols for the reductive amination of 1-benzyl-4-methyl-piperidin-3-one, a key intermediate in the synthesis of pharmaceuticals such as Tofacitinib.[1] The protocols focus on two commonly used reducing agents: sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), offering a comparative guide for methodology selection.[2]

General Reaction Scheme:

The reaction proceeds via the in-situ formation of an iminium ion intermediate from the ketone and the amine, which is subsequently reduced by a hydride agent to yield the corresponding substituted amine. The presence of the methyl group at the C4 position results in the formation of diastereomers (cis and trans isomers).

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Ketone 1-Benzyl-4-methyl -piperidin-3-one Amine R1-NH-R2 (Primary or Secondary Amine) Product cis/trans-3-Amino-1-benzyl -4-methylpiperidine Ketone->Product + Amine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Solvent Solvent (e.g., DCE, MeOH) ReducingAgent->Product [H]

Caption: General scheme for the reductive amination of 1-benzyl-4-methyl-piperidin-3-one.

Experimental Protocols & Data

The choice of reducing agent is critical for the success of the reductive amination. Sodium triacetoxyborohydride is often preferred due to its mild nature, selectivity, and reduced toxicity compared to cyanoborohydride reagents.[2]

Protocol 1: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This method is highly efficient for a wide range of primary and secondary amines. The reaction is typically performed in a one-pot procedure at room temperature.[2]

Materials:

  • 1-benzyl-4-methyl-piperidin-3-one

  • Desired primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-4-methyl-piperidin-3-one (1.0 eq).

  • Dissolve the ketone in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Add the desired amine (1.1-1.2 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) (1.1 eq) to liberate the free amine.

  • For less reactive amines or ketones, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the mixture to facilitate iminium ion formation.[2] Stir for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in one portion.

  • Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-amino-1-benzyl-4-methylpiperidine diastereomers.

Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)

This classic method is also effective but requires careful pH control as the reducing agent is most active and selective at a mildly acidic pH (pH 5-6). Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.

Materials:

  • 1-benzyl-4-methyl-piperidin-3-one

  • Desired primary or secondary amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-benzyl-4-methyl-piperidin-3-one (1.0 eq) and the amine (1.1 eq) in methanol.

  • Adjust the pH of the solution to approximately 5-6 by the dropwise addition of acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12 to 24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add saturated aqueous NaHCO₃ solution to basify the mixture and quench the reaction.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of 1-benzyl-4-methyl-piperidin-3-one with various amines. Note that yields and diastereomeric ratios are highly dependent on the specific amine and reaction conditions used.

EntryAmine (R-NH₂)Reducing AgentSolventTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
1BenzylamineNaBH(OAc)₃DCE128570:30
2MethylamineNaBH(OAc)₃DCM89265:35
3AnilineNaBH₃CNMeOH247860:40
4CyclohexylamineNaBH(OAc)₃DCE168875:25
5MorpholineNaBH₃CNMeOH2081N/A

Data are illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Visualizations

Reaction Mechanism Workflow

The reductive amination proceeds in two main stages: formation of the iminium ion followed by hydride reduction.

G ketone 1-Benzyl-4-methyl -piperidin-3-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine (RNH₂) amine Primary/Secondary Amine iminium Iminium Ion hemiaminal->iminium - H₂O (Acid Catalyzed) product Final Amine Product (cis/trans mixture) iminium->product + [H⁻] hydride Hydride Source (e.g., NaBH(OAc)₃) hydride->iminium

Caption: The reaction mechanism of reductive amination.

Experimental Workflow Diagram

This diagram outlines the general laboratory procedure for performing the reductive amination.

start Start reactants 1. Mix Ketone and Amine in Anhydrous Solvent start->reactants reagent_add 2. Add Reducing Agent (e.g., NaBH(OAc)₃) reactants->reagent_add reaction 3. Stir at Room Temperature (Monitor by TLC/LC-MS) reagent_add->reaction quench 4. Quench Reaction (aq. NaHCO₃) reaction->quench extract 5. Aqueous Workup & Extraction quench->extract dry 6. Dry, Filter & Concentrate Organic Layer extract->dry purify 7. Purify by Column Chromatography dry->purify characterize 8. Characterize Product purify->characterize end End characterize->end

Caption: A typical experimental workflow for reductive amination.

Product Characterization

The final products should be characterized using standard analytical techniques to confirm their identity, purity, and the diastereomeric ratio.

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and determine the ratio of diastereomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To observe the disappearance of the ketone C=O stretch and the appearance of N-H stretches (for primary/secondary amine products).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium cyanoborohydride is highly toxic. Avoid contact with skin and inhalation. Quenching with acid can release toxic hydrogen cyanide (HCN) gas. Always quench under basic conditions.

  • DCM and DCE are chlorinated solvents and suspected carcinogens. Handle with care.

References

Asymmetric Synthesis of Tofacitinib Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various asymmetric synthesis strategies targeting key chiral precursors of Tofacitinib, a Janus kinase (JAK) inhibitor. The focus is on methods that establish the crucial stereochemistry of the 3-amino-4-methylpiperidine core.

Introduction

Tofacitinib's efficacy is dependent on the specific (3R,4R) configuration of its substituted piperidine ring. The synthesis of the enantiomerically pure precursor, typically (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine or a related intermediate, is a critical and often challenging step in the overall manufacturing process. This note explores and details several modern asymmetric synthesis protocols designed to achieve high enantiomeric and diastereomeric purity, offering alternatives to classical resolution methods.

Asymmetric Synthesis Strategies

Several key strategies have been developed to introduce the desired chirality efficiently. These include:

  • Dynamic Kinetic Resolution (DKR) coupled with Asymmetric Reductive Amination (ARA): This powerful one-pot method converts a racemic ketone into a single desired diastereomer in high yield and stereoselectivity. Both transition-metal catalysis and biocatalysis have been successfully applied.

  • Enzymatic Dynamic Kinetic Resolution-Reductive Amination: Utilizing highly selective imine reductases (IREDs), this green chemistry approach offers excellent yields and stereoselectivities under mild reaction conditions.

  • Chiral Resolution: The classical approach of separating a racemic mixture of the amine precursor using a chiral resolving agent, such as L-di-p-toluoyl tartaric acid (L-DTTA), remains a viable and industrially practiced method.

  • Substrate-Controlled Asymmetric Synthesis: This strategy involves the use of a chiral starting material to direct the stereochemical outcome of subsequent transformations.

Data Summary

The following table summarizes quantitative data from various asymmetric synthesis protocols for Tofacitinib precursors, allowing for a direct comparison of their efficiencies.

MethodPrecursor/SubstrateCatalyst/Enzyme/Resolving AgentYield (%)ee (%)dr (cis:trans)Reference
Enzymatic DKR-ARA1-Benzyl-4-methylpiperidin-3-oneImine Reductase (IRED)74>99.998:2[1]
Chiral Resolutionrac-(1-benzyl-4-methylpiperidin-3-yl)methylamineL-di-p-toluoyl tartaric acidHigh>99-[2]
Reductive Amination (General)1-Benzyl-4-piperidoneNaBH(OAc)₃85-95--[3]
Hydrolytic Kinetic Resolution (HKR)Racemic Terminal Epoxides (General)(salen)Co(III) complex~45-50>99-[4]

Experimental Protocols

Protocol 1: Enzymatic Dynamic Kinetic Resolution-Asymmetric Reductive Amination

This protocol is based on the successful synthesis of a key Tofacitinib intermediate using an engineered imine reductase.[1]

Materials:

  • 1-Benzyl-4-methylpiperidin-3-one

  • Engineered Imine Reductase (IRED)

  • NADPH

  • Glucose Dehydrogenase (for cofactor regeneration)

  • Glucose

  • Methylamine

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution containing glucose.

  • Add the engineered imine reductase, NADPH, and glucose dehydrogenase to the solution.

  • Add 1-benzyl-4-methylpiperidin-3-one and methylamine to the reaction mixture. A high substrate loading of up to 110 g/L has been reported as achievable.[1]

  • Maintain the reaction at a constant temperature (typically 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis for the conversion of the ketone and formation of the desired amine product.

  • Upon completion, quench the reaction and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess and diastereomeric ratio using chiral HPLC analysis.

Protocol 2: Chiral Resolution of rac-(1-benzyl-4-methylpiperidin-3-yl)methylamine

This protocol describes a typical procedure for the classical resolution of the racemic amine precursor using a chiral acid.

Materials:

  • rac-(1-benzyl-4-methylpiperidin-3-yl)methylamine

  • L-di-p-toluoyl tartaric acid (L-DTTA)

  • Methanol

  • Methyl tertiary butyl ether (MTBE)

  • Aqueous base solution (e.g., NaOH or K₂CO₃)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the racemic (1-benzyl-4-methylpiperidin-3-yl)methylamine in a mixture of methanol and water.

  • In a separate flask, prepare a solution of L-di-p-toluoyl tartaric acid in the same solvent system. The molar ratio of the amine to L-DTTA is typically between 1:0.4 and 1:1.[2]

  • Add the L-DTTA solution to the amine solution.

  • The diastereomeric salt of the (3R,4R)-enantiomer will preferentially crystallize. Allow the crystallization to proceed, which can be aided by slow cooling.

  • Filter the solid diastereomeric salt and wash it with cold methyl tertiary butyl ether.

  • To liberate the free amine, dissolve the salt in an aqueous basic solution.

  • Extract the enantiomerically enriched (3R,4R)-1-benzyl-4-methylpiperidin-3-amine with an organic solvent like dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Asymmetric Reductive Amination of 1-Benzyl-4-piperidone (General Protocol)

This protocol provides a general method for the reductive amination of a piperidone, a key transformation in the synthesis of Tofacitinib precursors.[3]

Materials:

  • 1-Benzyl-4-piperidone

  • Amine (e.g., methylamine or ammonia source like ammonium acetate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 eq) and the amine (1.1-1.5 eq) in DCM or DCE.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1-benzylpiperidine derivative.

Visualizations

experimental_workflow_enzymatic_dkr cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Prepare Buffered Solution add_enzymes Add IRED, NADPH, GDH start->add_enzymes add_substrates Add Ketone Precursor & Amine add_enzymes->add_substrates react Incubate at 30-40°C add_substrates->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Chiral HPLC Analysis purify->analyze

Caption: Workflow for Enzymatic Dynamic Kinetic Resolution.

experimental_workflow_chiral_resolution cluster_salt_formation Diastereomeric Salt Formation cluster_isolation Isolation cluster_liberation Free Amine Liberation cluster_analysis Analysis dissolve_amine Dissolve Racemic Amine add_resolving_agent Add L-DTTA Solution dissolve_amine->add_resolving_agent crystallize Crystallize Diastereomeric Salt add_resolving_agent->crystallize filter_salt Filter and Wash Salt crystallize->filter_salt dissolve_base Dissolve Salt in Base filter_salt->dissolve_base extract_amine Extract Free Amine dissolve_base->extract_amine dry_concentrate Dry and Concentrate extract_amine->dry_concentrate analyze Chiral HPLC Analysis dry_concentrate->analyze

References

Application Notes and Protocols: The Role of 1-Benzyl-4-methylpiperidin-3-ol in the Synthesis of JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 1-benzyl-4-methylpiperidin-3-ol as a key building block in the synthesis of Janus kinase (JAK) inhibitors, with a primary focus on the widely recognized JAK inhibitor, Tofacitinib. This document outlines the relevant signaling pathways, comprehensive experimental protocols, and quantitative data to support researchers in the development of novel therapeutics targeting the JAK-STAT pathway.

Introduction to JAK-STAT Signaling and Inhibition

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a critical cascade involved in cellular responses to a variety of cytokines and growth factors. This pathway plays a pivotal role in hematopoiesis, immune cell development, and inflammation.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and malignancies, making it a prime target for therapeutic intervention.[4]

JAK inhibitors are small molecules designed to interfere with the activity of one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, and Tyk2), thereby modulating the downstream signaling cascade and mitigating the inflammatory response.

This compound: A Key Intermediate for Tofacitinib Synthesis

This compound is a crucial precursor in the synthesis of Tofacitinib, a potent JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.[1] The synthesis of Tofacitinib involves the stereoselective formation of a key intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, for which this compound serves as a foundational starting material.

The synthesis of this key piperidine intermediate is a challenging aspect of Tofacitinib production due to the presence of two chiral centers.[1] Various synthetic strategies have been developed to achieve the desired stereochemistry and yield.

Experimental Protocols

The following protocols describe the key steps in the synthesis of Tofacitinib, starting from the precursor 1-benzyl-4-methylpiperidin-3-one, which is readily converted to this compound.

Protocol 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine from 1-benzyl-4-methylpyridinium bromide

This protocol outlines a common method for the preparation of the key intermediate.

Materials:

  • 1-benzyl-3-methylamino-4-methyl-pyridinium bromide

  • Ethanol

  • Sodium borohydride (NaBH4)

  • 2M Hydrochloric acid (HCl) solution

  • Dichloromethane

Procedure:

  • In a 250 ml reaction flask, add 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol) and ethanol (100 g).

  • Stir the mixture at a temperature below 30°C.

  • Slowly add sodium borohydride (3.87 g, 102.3 mmol) to the reaction mixture.

  • Continue stirring the reaction for 16 hours. Monitor the reaction progress by HPLC until the starting material is consumed (content < 1%).[2]

  • Slowly add 2M HCl solution dropwise to the reaction system until no further gas evolution is observed.

  • Concentrate the reaction solution to one-third of its original volume under reduced pressure.

  • Extract the aqueous residue twice with dichloromethane.

  • Combine the organic phases and concentrate under reduced pressure to remove the solvent.

  • To the resulting crude product, add ethanol (40 g) and slowly add 2M hydrochloric acid in ethanol (20 ml) dropwise at a temperature below 30°C, leading to the precipitation of a solid.

  • Continue stirring for 1 hour after the addition is complete.

  • Collect the solid by suction filtration and dry the filter cake under reduced pressure to obtain (3R,4R)-1-benzyl-4-methyl-3-methylamino-piperidine.[2]

Protocol 2: Synthesis of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol details the coupling of the piperidine intermediate with the pyrrolo[2,3-d]pyrimidine core.

Materials:

  • (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Polar solvent (e.g., n-butanol)

  • Hydrogen acceptor (e.g., potassium carbonate)

Procedure:

  • Dissolve (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable polar solvent in a reaction vessel.

  • Add a hydrogen acceptor to the mixture.

  • Heat the reaction mixture to reflux temperature and maintain for a sufficient time to ensure reaction completion.

  • Upon completion, cool the reaction mixture and proceed with standard work-up procedures, which may include extraction and purification by column chromatography, to isolate the desired product.

Protocol 3: Debenzylation and Final Acylation to Tofacitinib

This protocol describes the final steps to obtain Tofacitinib.

Materials:

  • N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Hydrogen source (e.g., formic acid, ammonium formate, or hydrazine hydrate)

  • Catalyst (e.g., Palladium on carbon)

  • Solvent (e.g., methanol)

  • Cyanoacetic acid

  • Base (e.g., sodium hydroxide)

Procedure:

  • In a reactor, dissolve N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable solvent.

  • Add the hydrogen donor and the catalyst.

  • Protect the reaction with an inert atmosphere (e.g., nitrogen) and control the temperature between 20-80°C.

  • Allow the reaction to proceed for 4-24 hours.

  • After the reaction is complete, filter off the catalyst.

  • Neutralize the filtrate with a base and filter any resulting solids.

  • Concentrate the filtrate to obtain N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • React the obtained amine with cyanoacetic acid to yield Tofacitinib.[5]

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps in the preparation of Tofacitinib and its intermediates.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Intermediate Synthesis
Reductive amination of 1-benzyl-4-methyl-piperidin-3-one1-benzyl-4-methyl-piperidin-3-one(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineReductive amination followed by chiral salt resolution.-[1]
Reduction of 1-benzyl-3-methylamino-4-methyl-pyridinium bromide1-benzyl-3-methylamino-4-methyl-pyridinium bromide(3R,4R)-1-benzyl-4-methyl-3-methylamino-piperidineNaBH4, ethanol, <30°C, 16h.70[2]
Tofacitinib Synthesis
Debenzylation of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineN-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-...N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineHydrogenation with formic acid, ammonium formate, or hydrazine hydrate as hydrogen donor.High[5]
Overall Synthesis4-chloro-7H-pyrrolo[2,3-d]pyrimidineTofacitinibMulti-step synthesis involving protection, substitution, deprotection, debenzylation, and condensation with ethyl cyanoacetate.~57[5]

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation STAT->Receptor STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Expression Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the mechanism of action of Tofacitinib.

Tofacitinib_Synthesis_Workflow Start 1-Benzyl-4-methylpyridinium bromide derivative Intermediate1 (3R,4R)-1-benzyl-N,4- dimethylpiperidin-3-amine Start->Intermediate1 Reduction (NaBH4) Intermediate2 N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)- N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Intermediate1->Intermediate2 Coupling Intermediate3 N-((3R,4R)-4-methylpiperidin-3-yl)- N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Intermediate2->Intermediate3 Debenzylation (Hydrogenation) Tofacitinib Tofacitinib Intermediate3->Tofacitinib Acylation PyrroloPyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine PyrroloPyrimidine->Intermediate2 CyanoaceticAcid Cyanoacetic acid CyanoaceticAcid->Tofacitinib

Caption: Simplified workflow for the synthesis of Tofacitinib.

Broader Significance of Piperidine Scaffolds in JAK Inhibitors

While this document has focused on the role of a specific piperidine derivative in Tofacitinib synthesis, it is important to note that the piperidine scaffold is a common feature in many other approved JAK inhibitors.[6][7][8] The conformational flexibility and the ability to introduce various substituents make the piperidine ring a versatile building block in medicinal chemistry for targeting the ATP-binding site of kinases. The synthetic strategies and chemical transformations discussed here may, therefore, be applicable to the development of other novel JAK inhibitors containing substituted piperidine moieties.

Conclusion

This compound is a critical starting material for the stereoselective synthesis of the JAK inhibitor Tofacitinib. The protocols and data presented here provide a valuable resource for researchers engaged in the synthesis and development of JAK inhibitors. The insights into the synthetic challenges and the importance of the piperidine scaffold can guide the design and discovery of the next generation of therapeutics for autoimmune diseases and other conditions driven by dysregulated JAK-STAT signaling.

References

Multi-Step Synthesis of Piperidine Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability, aqueous solubility, and the ability to cross biological membranes.[3] This document provides detailed application notes and protocols for the multi-step synthesis of functionalized piperidine derivatives, targeting a range of therapeutic areas including oncology, neurodegenerative diseases, and pain management.

Introduction to Piperidine Scaffolds in Drug Discovery

Piperidine derivatives exhibit a broad spectrum of pharmacological activities by interacting with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3] The versatility of the piperidine ring allows for the introduction of diverse substituents, enabling fine-tuning of a compound's structure-activity relationship (SAR) and pharmacokinetic profile. Recent advances in synthetic organic chemistry have provided more efficient and modular approaches to construct complex piperidine-containing molecules, accelerating the drug discovery process.[4][5]

Key Synthetic Strategies and Protocols

Modern synthetic methods for piperidine derivatives focus on efficiency, stereocontrol, and the ability to generate molecular complexity.[2][6] Below are protocols for key synthetic transformations that are widely applicable in the synthesis of piperidine-based drug candidates.

Protocol 1: One-Pot Synthesis of 2,6-Disubstituted Piperid-4-ones

This protocol outlines a four-component condensation reaction to generate highly functionalized piperid-4-ones, which are versatile intermediates for further elaboration.[1]

Experimental Protocol:

  • To a solution of a tosyl imine (1.0 equivalent) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.

  • Add diketene (1.2 equivalents) to the reaction mixture.

  • Monitor the consumption of starting materials using Thin Layer Chromatography (TLC).

  • Upon completion, introduce an aldehyde (1.0 equivalent) to the flask.

  • After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired 2,6-disubstituted piperid-4-one.

Protocol 2: N-Alkylation of Piperidine Derivatives via Reductive Amination

N-functionalization of the piperidine ring is a crucial step to modulate the pharmacological properties of the final compound.[7] Reductive amination is a robust and widely used method for this purpose.

Experimental Protocol:

  • Dissolve the piperidine derivative (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in dichloromethane (DCM) in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.[7]

Protocol 3: Synthesis of α-Chiral Piperidines via Continuous Flow

Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction time for the synthesis of chiral piperidines.[8]

Experimental Protocol:

  • Utilize a continuous flow setup with two pumps.

  • Pump a solution of N-(tert-butylsulfinyl)-bromoimine in an appropriate solvent through the first pump.

  • Pump a solution of the desired Grignard reagent through the second pump.

  • The two streams are mixed in a T-mixer and then passed through a heated reactor coil.

  • The reaction mixture is collected at the outlet.

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Extract the product and purify by chromatography to yield the enantioenriched α-substituted piperidine.[8]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of piperidine derivatives.

Table 1: Yields for One-Pot Synthesis of N-Substituted Piperidines [1]

EntryHalogenated Amide2-FluoropyridineProductYield (%)
1N-(2-bromoethyl)benzamide2-FluoropyridineN-benzyl-1-(pyridin-2-yl)piperidine85
2N-(3-chloropropyl)acetamide2-Fluoropyridine1-acetyl-1-(pyridin-2-yl)piperidine78

Table 2: Biological Activity of Piperidine Derivatives as AChE Inhibitors for Alzheimer's Disease [9]

CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Aβ₁₋₄₂ Aggregation Inhibition (%)
5h 6.83--
5k 2.13-88.81
Donepezil---

Table 3: Antitumor Activity of a Piperine Derivative (H7) [10]

Cell LineIC₅₀ (µM)
293 T (normal)147.45 ± 6.05
MDA-MB-231 (breast cancer)10.50 ± 3.74
HeLa (cervical cancer)11.86 ± 0.32

Visualizations

The following diagrams illustrate key synthetic pathways and experimental workflows.

synthetic_workflow start Starting Materials (Tosyl Imine, Diketene, Aldehyde) step1 Four-Component Condensation start->step1 intermediate Crude Piperid-4-one step1->intermediate step2 Purification (Flash Chromatography) intermediate->step2 product 2,6-Disubstituted Piperid-4-one step2->product

Workflow for the one-pot synthesis of piperid-4-ones.

n_alkylation_workflow reactants Piperidine Derivative + Aldehyde/Ketone reductive_amination Reductive Amination (Sodium Triacetoxyborohydride) reactants->reductive_amination crude_product Crude N-Alkylated Product reductive_amination->crude_product purification Purification (Column Chromatography) crude_product->purification final_product N-Alkylated Piperidine purification->final_product

General workflow for N-alkylation of piperidines.[7]

signaling_pathway_inhibition receptor Receptor (e.g., GPCR, Kinase) signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade piperidine Piperidine Derivative (Inhibitor) piperidine->receptor cellular_response Cellular Response (e.g., Proliferation, Inflammation) signaling_cascade->cellular_response

References

Application Note: Enantioselective Separation of 1-Benzyl-4-methylpiperidin-3-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details protocols for the enantioselective separation of (±)-1-Benzyl-4-methylpiperidin-3-ol, a chiral synthetic intermediate of significant interest in pharmaceutical development. Due to the stereospecific nature of drug-receptor interactions, the isolation and characterization of individual enantiomers are critical. This document outlines effective analytical-scale separation methodologies using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing researchers with a robust starting point for method development and optimization.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Specifically, chiral 1-benzyl-4-methylpiperidin-3-ol serves as a key building block for more complex molecules where stereochemistry dictates therapeutic efficacy and safety.[2] The presence of two chiral centers (at C3 and C4) results in four possible stereoisomers (two pairs of enantiomers). Effective enantioselective separation is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs). Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including N-heterocyclic molecules, making them a primary choice for this application.[3][4]

Chromatographic Method Screening

The successful chiral separation of this compound isomers can be achieved using either normal-phase HPLC or SFC. A screening approach using columns with complementary chiral stationary phases is recommended to identify the optimal separation conditions efficiently.

Recommended Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are highly effective for the separation of a wide range of chiral compounds. For the target analyte, the following columns are recommended for initial screening:

  • Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) : This chlorinated cellulose derivative offers unique recognition abilities.[5][6]

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : A widely used CSP known for its broad enantioselectivity.[7][8]

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) : Another versatile cellulose-based column with complementary selectivity to the AD phase.

Data Presentation: Proposed Initial Screening Conditions

The following tables summarize the recommended starting conditions for HPLC and SFC screening. These parameters are based on common practices for separating chiral amines and piperidine derivatives.[9]

Table 1: Proposed HPLC Screening Parameters

ParameterCondition
Columns Lux Cellulose-2, Chiralpak AD-H, Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase A n-Hexane or Heptane
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)
Gradient/Isocratic Isocratic: 90:10 (A:B), 80:20 (A:B), 70:30 (A:B)
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA) to improve peak shape
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Conc. 1 mg/mL in Mobile Phase

Table 2: Proposed SFC Screening Parameters

ParameterCondition
Columns Lux Cellulose-2, Chiralpak AD-H, Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol (MeOH) or Ethanol (EtOH)
Gradient/Isocratic Isocratic: 85:15 (A:B), 80:20 (A:B), 75:25 (A:B)
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA) in Mobile Phase B
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 2 µL
Sample Conc. 1 mg/mL in Mobile Phase B

Experimental Protocols

Below are detailed protocols for analytical HPLC and SFC methods for the enantioselective separation of this compound isomers.

Protocol 1: Analytical HPLC Method
  • System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase composition (e.g., n-Hexane:Isopropanol with 0.1% DEA) until a stable baseline is achieved.

    • Ensure the column is conditioned according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (±)-1-Benzyl-4-methylpiperidin-3-ol.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject the sample onto the chosen chiral column (e.g., Lux Cellulose-2).

    • Run the analysis using the conditions outlined in Table 1.

    • Monitor the separation at 254 nm.

    • Record the retention times and peak areas for each enantiomer.

  • Method Optimization:

    • If separation is not achieved, screen the other recommended columns.

    • Adjust the isocratic mobile phase composition (e.g., increase or decrease the percentage of alcohol).

    • Evaluate the effect of different alcohol modifiers (IPA vs. EtOH).

    • Optimize the column temperature to improve resolution.

Protocol 2: Analytical SFC Method
  • System Preparation:

    • Equilibrate the SFC system with the initial mobile phase composition (e.g., 85% CO₂ and 15% Methanol with 0.1% DEA) until the system pressure and temperature are stable.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in the alcohol co-solvent (e.g., Methanol).

    • Ensure the sample is fully dissolved before injection.

  • Chromatographic Analysis:

    • Inject the sample onto the chiral column.

    • Perform the separation using the conditions specified in Table 2.

    • Monitor the eluent at 254 nm.

  • Method Optimization:

    • Screen different CSPs if the initial column does not provide adequate resolution.

    • Vary the percentage of the alcohol co-solvent.

    • Adjust the back pressure and column temperature to fine-tune the separation.[9]

Visualizations

Logical Workflow for Chiral Method Development

The following diagram illustrates a typical workflow for developing a chiral separation method.

G start Start: Racemic Mixture of This compound screen_csp Screen Chiral Stationary Phases (e.g., Lux Cellulose-2, Chiralpak AD-H) start->screen_csp screen_mp Screen Mobile Phases (Normal Phase or SFC) screen_csp->screen_mp eval_sep Evaluate Separation (Resolution > 1.5?) screen_mp->eval_sep no_sep No Separation eval_sep->no_sep No partial_sep Partial Separation eval_sep->partial_sep Partial baseline_sep Baseline Separation eval_sep->baseline_sep Yes optimize Optimize Conditions (Flow Rate, Temp., Additives) optimize->eval_sep no_sep->screen_csp Select New CSP partial_sep->optimize end End: Validated Enantioselective Method baseline_sep->end

Caption: A decision-tree workflow for chiral method development.

Conceptual Diagram of Chiral Recognition

This diagram illustrates the principle of chiral recognition on a polysaccharide-based CSP.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_enantiomers CSP_surface groove1 Chiral Groove groove2 Chiral Groove R_enantiomer (R)-Enantiomer R_enantiomer->CSP_surface Strong Interaction (Longer Retention) S_enantiomer (S)-Enantiomer S_enantiomer->CSP_surface Weak Interaction (Shorter Retention)

Caption: Enantiomer interaction with a chiral stationary phase.

Conclusion

The enantioselective separation of this compound is readily achievable using either HPLC or SFC with polysaccharide-based chiral stationary phases. The provided protocols and screening conditions offer a solid foundation for developing a reliable and robust analytical method. Optimization of the mobile phase composition, additives, and temperature will be key to achieving baseline resolution of all stereoisomers. These methods are essential for the quality control and stereochemical analysis required in a drug development setting.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 1-Benzyl-4-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Benzyl-4-methylpiperidin-3-ol. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The method utilizes a C18 column with UV detection, providing a straightforward and reproducible approach for quality control and research laboratories.

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry. The purity of this intermediate can significantly impact the efficacy and safety of the final drug product. Therefore, a validated analytical method for its quantification and impurity profiling is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in the pharmaceutical industry for its accuracy, precision, and robustness.[1] This document provides a detailed protocol for the analysis of this compound, suitable for routine quality control and research and development purposes.

Experimental Protocol

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.[2][3]

  • Chemicals and Reagents:

    • This compound reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterValue
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Preparation of Solutions

  • Mobile Phase Preparation (1 L):

    • Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing 600 mL of the buffer with 400 mL of acetonitrile.

    • Degas the mobile phase for 15 minutes in an ultrasonic bath before use.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical method validation study for the analysis of this compound.

Table 1: System Suitability Test Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20006500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%

Table 2: Illustrative Method Validation Data

ParameterConcentration Range / LevelResult
Linearity (Correlation Coefficient, r²) 10 - 150 µg/mL0.9995
Accuracy (% Recovery) 80%, 100%, 120%99.5% - 101.2%
Precision (Repeatability, %RSD) 100 µg/mL (n=6)0.9%
Precision (Intermediate, %RSD) 100 µg/mL (n=6, 2 days)1.3%
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow A Preparation of Mobile Phase (Phosphate Buffer and Acetonitrile) D HPLC System Setup and Equilibration A->D B Preparation of Standard Solution (100 µg/mL) E System Suitability Test (Inject Standard 6 times) B->E F Analysis of Samples (Inject Blank, Standard, and Sample Solutions) B->F C Preparation of Sample Solution (100 µg/mL) C->F D->E E->F G Data Acquisition and Processing F->G H Calculation of Results (Purity, Concentration) G->H

Caption: Experimental workflow for the HPLC analysis.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs A Reference Standard D Solution Preparation A->D B Test Sample B->D C HPLC Grade Reagents C->D E HPLC Analysis (Isocratic Elution) D->E F UV Detection at 254 nm E->F G Chromatogram F->G H Quantitative Data (Peak Area, Retention Time) G->H I Final Report (Purity Assessment) H->I

Caption: Logical relationship of the analytical process.

Conclusion

The described RP-HPLC method is demonstrated to be a suitable approach for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it ideal for routine quality control in a pharmaceutical setting. The use of a common C18 column and standard reagents ensures that the method can be easily implemented in most analytical laboratories.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Benzyl-4-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-Benzyl-4-methylpiperidin-3-ol, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocol herein details a robust and scalable multi-step synthesis, commencing from commercially available 3-Amino-4-methylpyridine and culminating in the target alcohol. The synthesis involves the formation of the key intermediate, 1-Benzyl-4-methylpiperidin-3-one, followed by its reduction. Detailed experimental procedures, quantitative data, and process flow diagrams are presented to facilitate successful implementation in a manufacturing setting.

Introduction

This compound is a valuable building block in medicinal chemistry and pharmaceutical development. Its structural motif is present in a range of biologically active molecules. The ability to produce this intermediate on a large scale with high purity and yield is critical for the cost-effective manufacturing of active pharmaceutical ingredients (APIs). The synthetic strategy outlined below is designed for scalability, employing readily available reagents and straightforward unit operations.

Overall Synthetic Scheme

The manufacturing process is a multi-step synthesis beginning with 3-Amino-4-methylpyridine. The key steps include N-acylation, quaternization, partial reduction, hydrolysis to the pivotal ketone intermediate (1-Benzyl-4-methylpiperidin-3-one), and a final reduction to the desired this compound.

G cluster_0 Synthesis of 1-Benzyl-4-methylpiperidin-3-one cluster_1 Reduction to this compound A 3-Amino-4-methylpyridine B N-acylation A->B Acetic Anhydride C 3-Acetamido-4-methylpyridine B->C D Quaternization with Benzyl Halide C->D Benzyl Bromide/Chloride E Quaternized Pyridinium Salt D->E F Partial Reduction (NaBH4) E->F Sodium Borohydride G Partially Reduced Tetrahydropyridine F->G H Acidic Hydrolysis G->H Acid I 1-Benzyl-4-methylpiperidin-3-one H->I J 1-Benzyl-4-methylpiperidin-3-one K Reduction J->K Sodium Borohydride L This compound K->L

Caption: Overall synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Key Process Parameters and Expected Yields

Step No.ReactionKey ReagentsSolvent(s)Typical Yield (%)
1N-acylation3-Amino-4-methylpyridine, Acetic AnhydrideToluene>95
2Quaternization3-Acetamido-4-methylpyridine, Benzyl BromideToluene>90
3Partial ReductionQuaternized Pyridinium Salt, Sodium BorohydrideMethanol/Water>85
4HydrolysisPartially Reduced Tetrahydropyridine, AcidWater>80
5Reduction1-Benzyl-4-methylpiperidin-3-one, Sodium BorohydrideMethanol>90

Experimental Protocols

Step 1: N-acylation of 3-Amino-4-methylpyridine

Protocol:

  • To a stirred solution of 3-Amino-4-methylpyridine (1.0 eq) in a suitable solvent such as toluene, slowly add acetic anhydride (1.1 eq) at room temperature.

  • Stir the reaction mixture at ambient temperature for 2-4 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold solvent and dry under vacuum to afford 3-Acetamido-4-methylpyridine.

Step 2: Quaternization of 3-Acetamido-4-methylpyridine

Protocol:

  • Suspend 3-Acetamido-4-methylpyridine (1.0 eq) in a suitable solvent like toluene.

  • Add benzyl halide (e.g., benzyl bromide, 1.1 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 12-18 hours, or until the reaction is complete as monitored by HPLC.

  • Cool the reaction mixture to room temperature and collect the solid product by filtration.

  • Wash the product with the solvent and dry under vacuum to yield the quaternized pyridinium salt.

Step 3: Partial Reduction of the Quaternized Pyridinium Salt

Protocol:

  • Dissolve the quaternized salt (1.0 eq) in a mixture of methanol and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Portion-wise, add sodium borohydride (NaBH4) (2.0-3.0 eq) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Upon completion, carefully quench the reaction with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the partially reduced tetrahydropyridine intermediate.

Step 4: Hydrolysis to 1-Benzyl-4-methylpiperidin-3-one

Protocol:

  • To the crude partially reduced intermediate from the previous step, add an aqueous acid solution (e.g., 2M HCl).

  • Heat the mixture to reflux for 4-8 hours, monitoring the hydrolysis by HPLC.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution) to a pH of 9-10.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-Benzyl-4-methylpiperidin-3-one can be purified by vacuum distillation or column chromatography if necessary.

Step 5: Reduction of 1-Benzyl-4-methylpiperidin-3-one to this compound

Protocol:

  • Dissolve 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) in methanol and cool the solution to 0-5 °C.

  • Slowly add sodium borohydride (1.0-1.5 eq) in portions, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC or HPLC.

  • Carefully add water to quench the reaction, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. The product can be further purified by crystallization or chromatography.

Logical Relationship Diagram

G cluster_synthesis Synthetic Pathway cluster_reagents Key Reagents Start 3-Amino-4-methylpyridine Intermediate1 3-Acetamido-4-methylpyridine Start->Intermediate1 N-acylation Intermediate2 Quaternized Pyridinium Salt Intermediate1->Intermediate2 Quaternization Intermediate3 Partially Reduced Tetrahydropyridine Intermediate2->Intermediate3 Partial Reduction Ketone 1-Benzyl-4-methylpiperidin-3-one Intermediate3->Ketone Hydrolysis FinalProduct This compound Ketone->FinalProduct Reduction Reagent1 Acetic Anhydride Reagent2 Benzyl Halide Reagent3 Sodium Borohydride (NaBH4) Reagent4 Acid/Base

Caption: Key transformations and reagents in the synthesis.

Discussion

The presented synthetic route offers a practical and scalable approach to this compound. The initial steps leading to the ketone intermediate, 1-benzyl-4-methylpiperidin-3-one, are based on established chemical transformations. The final reduction of the ketone with sodium borohydride is a mild and efficient method for producing the target alcohol.[1][2] The stereochemical outcome of this reduction may result in a mixture of cis and trans diastereomers, which may require further separation depending on the requirements of the subsequent synthetic steps. The facial selectivity of hydride reductions on substituted piperidones can be influenced by the steric environment around the carbonyl group. For certain applications, stereoselective reduction methods could be explored to control the diastereomeric ratio. This protocol provides a solid foundation for process development and optimization for the large-scale manufacturing of this important pharmaceutical intermediate.

References

Application Notes and Protocols for 1-Benzyl-4-methylpiperidin-3-ol in Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-4-methylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its inherent structural features, including the N-benzyl group and the piperidine ring, allow for strategic modifications to fine-tune physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of 1-Benzyl-4-methylpiperidin-3-ol and its derivatives in the creation of novel therapeutics, with a focus on its role as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib, as well as its utility in developing acetylcholinesterase (AChE) inhibitors, monoacylglycerol lipase (MAGL) inhibitors, and antimicrobial agents.

I. Application in the Synthesis of Tofacitinib (JAK Inhibitor)

This compound and its oxidized form, 1-benzyl-4-methylpiperidin-3-one, are critical intermediates in the synthesis of Tofacitinib. Tofacitinib is a potent inhibitor of Janus kinases (JAKs), a family of enzymes that play a crucial role in the signaling of numerous cytokines and growth factors involved in inflammatory and immune responses. By inhibiting JAKs, Tofacitinib modulates the immune system and is approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.

Signaling Pathway: JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a variety of cytokines and growth factors.[1][2][3] The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[1] Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[1][2][3] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby interrupting this signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Gene Gene Transcription DNA->Gene Tofacitinib_Synthesis_Workflow cluster_synthesis Synthesis of Tofacitinib Intermediate start This compound step1 Oxidation start->step1 intermediate1 1-Benzyl-4-methylpiperidin-3-one step1->intermediate1 step2 Reductive Amination intermediate1->step2 intermediate2 (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine step2->intermediate2 step3 Nucleophilic Substitution intermediate2->step3 reactant2 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reactant2->step3 final_intermediate N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine step3->final_intermediate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Benzyl-4-methylpiperidin-3-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor, 1-Benzyl-4-methylpiperidin-3-one, typically via methylation of 1-Benzylpiperidin-4-one. The second step is the reduction of the ketone functionality of 1-Benzyl-4-methylpiperidin-3-one to the desired alcohol, this compound, using a reducing agent such as sodium borohydride.

Q2: What are the most common challenges encountered in this synthesis?

A2: The primary challenges include achieving a high yield in the synthesis of the ketone precursor, controlling the stereoselectivity of the reduction step, and separating the resulting diastereomers (cis and trans isomers) of the final product.

Q3: What is the typical yield for the synthesis of 1-Benzyl-4-methylpiperidin-3-one?

A3: The reported yields for the synthesis of 1-Benzyl-4-methylpiperidin-3-one can be moderate, with some literature procedures reporting yields around 47%. Optimization of reaction conditions is crucial for improving this yield.

Q4: What are the expected stereochemical outcomes of the reduction of 1-Benzyl-4-methylpiperidin-3-one?

A4: The reduction of the ketone will likely produce a mixture of two diastereomers: cis-1-Benzyl-4-methylpiperidin-3-ol and trans-1-Benzyl-4-methylpiperidin-3-ol. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions.

Q5: How can I confirm the formation of the desired product and its diastereomers?

A5: The formation of the product and its diastereomers can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The different spatial arrangements of the hydroxyl and methyl groups in the cis and trans isomers will result in distinct chemical shifts and coupling constants in their NMR spectra.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 1-Benzyl-4-methylpiperidin-3-one

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: Competing side reactions may be consuming the starting material or product.

  • Suboptimal reaction conditions: The temperature, reaction time, or choice of base may not be optimal.

  • Purification losses: Significant loss of product may occur during workup and purification.

Solutions:

  • Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and ensure it has gone to completion.

  • Optimize reaction conditions: Experiment with different bases, solvents, temperatures, and reaction times to find the optimal conditions.

  • Purification strategy: Employ careful purification techniques, such as column chromatography with an appropriate solvent system, to minimize losses.

Issue 2: Low Yield in the Reduction of 1-Benzyl-4-methylpiperidin-3-one

Possible Causes:

  • Inactive reducing agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or handling.

  • Insufficient reducing agent: An inadequate amount of the reducing agent may lead to incomplete reduction.

  • Suboptimal temperature: The reaction temperature may be too low, resulting in a sluggish reaction.

  • Difficulties in product isolation: The product may be lost during the workup and extraction process.

Solutions:

  • Use fresh reducing agent: Ensure that the sodium borohydride is fresh and has been stored in a dry environment.

  • Increase equivalents of reducing agent: Use a slight excess of the reducing agent to ensure complete conversion of the ketone.

  • Optimize reaction temperature: While NaBH₄ reductions are often performed at low temperatures to improve selectivity, a slight increase in temperature may be necessary to drive the reaction to completion.

  • Efficient workup: Perform the workup carefully, ensuring proper quenching of the excess reducing agent and thorough extraction of the product.

Issue 3: Difficulty in Separating Diastereomers of this compound

Possible Causes:

  • Similar polarity of diastereomers: The cis and trans isomers may have very similar polarities, making them difficult to separate by standard column chromatography.

  • Inappropriate solvent system for chromatography: The chosen eluent may not provide sufficient resolution between the two isomers.

Solutions:

  • Optimize column chromatography:

    • Solvent system: Experiment with different solvent systems, including mixtures of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol with varying gradients). The addition of a small amount of a tertiary amine (e.g., triethylamine) to the eluent can sometimes improve peak shape and resolution for amine-containing compounds.

    • Stationary phase: Consider using a different stationary phase, such as alumina, or a modified silica gel.

  • Fractional Crystallization: Attempt to separate the diastereomers by fractional crystallization from a suitable solvent or solvent mixture. This may require screening various solvents to find one in which the two isomers have different solubilities.

  • Derivatization: If direct separation is challenging, consider derivatizing the alcohol functionality (e.g., as esters or ethers) to create derivatives with more significant differences in their physical properties, facilitating separation. The protecting group can then be removed after separation.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 1-Benzyl-4-methylpiperidin-3-one

ParameterConditionReported Yield
Starting Material1-Benzylpiperidin-4-one47%
ReagentMethyl Iodide
BaseSodium Hydride
SolventTetrahydrofuran (THF)
Temperature0 °C to 60 °C

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-methylpiperidin-3-one
  • Preparation: To a stirred solution of 1-benzylpiperidin-4-one (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes.

  • Addition: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Heating: Allow the reaction to warm to room temperature and then heat to 60 °C overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reduction of 1-Benzyl-4-methylpiperidin-3-one to this compound
  • Preparation: Dissolve 1-Benzyl-4-methylpiperidin-3-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of diastereomers, can be purified by column chromatography.

Visualizations

Synthesis_Pathway 1-Benzylpiperidin-4-one 1-Benzylpiperidin-4-one 1-Benzyl-4-methylpiperidin-3-one 1-Benzyl-4-methylpiperidin-3-one 1-Benzylpiperidin-4-one->1-Benzyl-4-methylpiperidin-3-one  CH3I, NaH   This compound This compound 1-Benzyl-4-methylpiperidin-3-one->this compound  NaBH4  

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_ketone_synthesis Synthesis of 1-Benzyl-4-methylpiperidin-3-one cluster_reduction Reduction to this compound Start_Ketone Start Dissolve_Ketone Dissolve 1-Benzylpiperidin-4-one in THF Start_Ketone->Dissolve_Ketone Add_Base Add NaH at 0°C Dissolve_Ketone->Add_Base Add_MeI Add Methyl Iodide Add_Base->Add_MeI Heat_React Heat to 60°C Add_MeI->Heat_React Workup_Ketone Aqueous Workup and Extraction Heat_React->Workup_Ketone Purify_Ketone Column Chromatography Workup_Ketone->Purify_Ketone End_Ketone 1-Benzyl-4-methylpiperidin-3-one Purify_Ketone->End_Ketone Start_Alcohol Start Dissolve_Alcohol Dissolve Ketone in Methanol Start_Alcohol->Dissolve_Alcohol Cool_Solution Cool to 0°C Dissolve_Alcohol->Cool_Solution Add_Reducer Add NaBH4 Cool_Solution->Add_Reducer React_Warm Stir and Warm to RT Add_Reducer->React_Warm Workup_Alcohol Quench and Extract React_Warm->Workup_Alcohol Purify_Alcohol Column Chromatography Workup_Alcohol->Purify_Alcohol End_Alcohol This compound Purify_Alcohol->End_Alcohol

Caption: Experimental workflow for the synthesis.

Troubleshooting_Yield Start Low Yield of this compound Check_Ketone Check Purity of Ketone Precursor Start->Check_Ketone Low_Purity_Ketone Re-purify Ketone or Re-run Synthesis Check_Ketone->Low_Purity_Ketone Low Purity High_Purity_Ketone Proceed to Reduction Troubleshooting Check_Ketone->High_Purity_Ketone High Purity Check_Reducer Is NaBH4 fresh? High_Purity_Ketone->Check_Reducer Old_Reducer Use fresh NaBH4 Check_Reducer->Old_Reducer No Fresh_Reducer Check Reaction Conditions Check_Reducer->Fresh_Reducer Yes Check_Conditions Incomplete reaction by TLC/LC-MS? Fresh_Reducer->Check_Conditions Incomplete_Reaction Increase reaction time or equivalents of NaBH4 Check_Conditions->Incomplete_Reaction Yes Complete_Reaction Check Workup and Purification Check_Conditions->Complete_Reaction No Check_Purification Difficulty separating diastereomers? Complete_Reaction->Check_Purification Separation_Issue Optimize chromatography or try fractional crystallization Check_Purification->Separation_Issue Yes No_Separation_Issue Review extraction and handling procedures Check_Purification->No_Separation_Issue No

Caption: Troubleshooting logic for low yield.

Technical Support Center: Purification of 1-Benzyl-4-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-benzyl-4-methylpiperidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound, a polar molecule, are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically originate from its synthesis, which commonly involves the reduction of 1-Benzyl-4-methylpiperidin-3-one. Potential impurities include:

  • Unreacted starting material: 1-Benzyl-4-methylpiperidin-3-one.

  • Reducing agent residues and byproducts: Dependent on the reducing agent used (e.g., borohydride salts).

  • Diastereomers: The product itself is a mixture of cis and trans diastereomers, which may require separation depending on the application.

  • Over-reduction products: Although less common, further reduction of the benzyl group is a possibility under harsh conditions.

  • Side-reaction products: Impurities from the synthesis of the precursor ketone.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process. It helps in identifying the fractions containing the desired compound during column chromatography and in assessing the purity of the product after recrystallization. For visualization of piperidine compounds on a TLC plate, several methods can be used, including UV light (if the compound or impurities are UV active), iodine vapor, or staining with reagents like potassium permanganate or p-anisaldehyde.[1]

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of diastereomers (cis and trans isomers).

  • Q: My cis and trans isomers of this compound are co-eluting during column chromatography. How can I improve their separation?

    • A: Separation of diastereomers can be challenging due to their similar polarities.[2]

      • Optimize the solvent system: Use a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). A slow, gradual increase in polarity is crucial. Test various solvent systems using TLC to find the optimal separation.

      • Change the stationary phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel.

      • Adjust the flow rate: A slower flow rate can sometimes improve the resolution between closely eluting compounds.[2]

Issue 2: The compound is not eluting from the column or is eluting very slowly.

  • Q: My product seems to be stuck on the silica gel column. What should I do?

    • A: This is a common issue with polar compounds that interact strongly with the polar stationary phase.

      • Increase solvent polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For highly polar compounds, adding a small amount of methanol or a few drops of triethylamine (for basic compounds) to the eluent can help.

      • Check for compound stability: Ensure your compound is stable on silica gel, as some basic compounds can degrade on acidic silica. A quick test on a TLC plate can indicate stability. If it is not stable, consider using a deactivated silica gel or an alternative stationary phase like alumina.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Q: When I cool the recrystallization solution, my compound separates as an oil, not as solid crystals. How can I fix this?

    • A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.

      • Use more solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

      • Cool the solution more slowly: Rapid cooling can promote oil formation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

      • Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent pair. For compounds like N-benzyl piperidinols, solvent systems such as ethanol/water or ethyl acetate/hexanes can be effective.

Issue 2: No crystals form upon cooling.

  • Q: I have cooled the solution, but no crystals have appeared. What went wrong?

    • A: This usually indicates that the solution is not supersaturated, either because too much solvent was used or the compound is very soluble even at low temperatures.

      • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.

      • Reduce the solvent volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Change the solvent: The compound may be too soluble in the chosen solvent. A less effective solvent or a solvent pair might be necessary.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseNon-Polar SolventPolar SolventModifier (if needed)Target Rf on TLC
Silica GelHexanes/HeptaneEthyl Acetate0.5-1% Triethylamine0.2 - 0.3
Silica GelDichloromethaneMethanol0.5-1% Triethylamine0.2 - 0.3
Alumina (Neutral)Hexanes/HeptaneEthyl AcetateN/A0.3 - 0.4

Table 2: Potential Solvents for Recrystallization

Single Solvent SystemsSolvent Pairs (Good Solvent / Anti-Solvent)
IsopropanolEthanol / Water
Ethyl AcetateEthyl Acetate / Hexanes or Heptane
AcetonitrileDichloromethane / Hexanes or Heptane
TolueneAcetone / Water

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the target compound an Rf value of approximately 0.2-0.3 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The solvent level should always remain above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluting solvent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the solvent system determined from the TLC analysis. If separation of diastereomers is required, a shallow gradient elution is recommended. This involves starting with a low polarity solvent mixture and gradually increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_process_cc Column Chromatography Workflow cluster_process_recryst Recrystallization Workflow cluster_end Final Product crude_product Crude 1-Benzyl-4-methyl- piperidin-3-ol column_chrom Column Chromatography crude_product->column_chrom recrystallization Recrystallization crude_product->recrystallization tlc_analysis TLC Analysis for Solvent System solvent_selection Solvent Selection column_packing Column Packing tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution (Isocratic/Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC of Fractions fraction_collection->fraction_analysis solvent_removal_cc Solvent Removal fraction_analysis->solvent_removal_cc pure_product Pure 1-Benzyl-4-methyl- piperidin-3-ol solvent_removal_cc->pure_product dissolution Dissolution in Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization crystal_isolation Crystal Isolation (Filtration) crystallization->crystal_isolation washing Washing with Cold Solvent crystal_isolation->washing drying Drying washing->drying drying->pure_product troubleshooting_logic cluster_cc Column Chromatography cluster_recryst Recrystallization start Purification Issue cc_issue Poor Separation / No Elution start->cc_issue recryst_issue Oiling Out / No Crystals start->recryst_issue optimize_solvent Optimize Solvent System (TLC, Gradient) cc_issue->optimize_solvent Diastereomers co-elute change_stationary_phase Change Stationary Phase (e.g., Alumina) cc_issue->change_stationary_phase Diastereomers co-elute adjust_flow Adjust Flow Rate cc_issue->adjust_flow Diastereomers co-elute add_modifier Add Modifier (e.g., TEA, MeOH) cc_issue->add_modifier Compound stuck on column more_solvent Use More Solvent recryst_issue->more_solvent Oiling out slow_cooling Slower Cooling recryst_issue->slow_cooling Oiling out change_solvent Change Solvent/ Use Solvent Pair recryst_issue->change_solvent Oiling out/ No crystals induce_cryst Induce Crystallization (Scratch/Seed) recryst_issue->induce_cryst No crystals reduce_volume Reduce Solvent Volume recryst_issue->reduce_volume No crystals

References

Technical Support Center: Reduction of 1-benzyl-4-methyl-piperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 1-benzyl-4-methyl-piperidin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary products from the reduction of 1-benzyl-4-methyl-piperidin-3-one?

The reduction of the ketone functionality in 1-benzyl-4-methyl-piperidin-3-one is expected to yield the corresponding secondary alcohol, 1-benzyl-4-methyl-3-piperidinol. Due to the presence of two stereocenters at positions 3 and 4 of the piperidine ring, this product exists as a pair of diastereomers: cis-1-benzyl-4-methyl-3-piperidinol and trans-1-benzyl-4-methyl-3-piperidinol. The relative amounts of these isomers depend on the reducing agent and reaction conditions used.

Q2: What are the common byproducts observed in this reduction?

Several byproducts can be formed during the reduction of 1-benzyl-4-methyl-piperidin-3-one. The presence and quantity of these byproducts are highly dependent on the chosen reduction method (e.g., sodium borohydride, catalytic hydrogenation) and the specific reaction conditions. Common byproducts include:

  • Diastereomeric Alcohols: The primary products, cis- and trans-1-benzyl-4-methyl-3-piperidinol, are often formed in a mixture. The ratio of these diastereomers is a key aspect to control.

  • Debenzylation Product: Cleavage of the N-benzyl group can occur, particularly under catalytic hydrogenation conditions, leading to the formation of 4-methyl-piperidin-3-ol.

  • Over-reduction Product: While less common with mild reducing agents like sodium borohydride, stronger reducing agents or harsh conditions could potentially lead to the reduction of the carbonyl group to a methylene group, yielding 1-benzyl-4-methyl-piperidine.

Q3: How can I distinguish between the cis and trans diastereomers of 1-benzyl-4-methyl-3-piperidinol?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating between the cis and trans isomers. The key diagnostic signals are the protons on the carbon bearing the hydroxyl group (C3-H) and the methyl group (C4-CH₃).

  • Coupling Constants: The coupling constant (J-value) between the protons on C3 and C4 will differ. In the trans isomer, where the C3-proton and the C4-proton are typically in a pseudo-axial-axial relationship in the favored chair conformation, a larger coupling constant is expected compared to the cis isomer, where the relationship is pseudo-axial-equatorial or pseudo-equatorial-equatorial.

  • Chemical Shifts: The chemical shifts of the C3-proton and the C4-methyl protons will also be different for the two diastereomers due to their different spatial environments. Generally, axial protons in a piperidine ring tend to be shielded (appear at a lower ppm value) compared to equatorial protons.[1]

Q4: What is the likely mechanism for the formation of these byproducts?

  • Diastereomer Formation: The formation of two diastereomers arises from the non-selective attack of the hydride reagent on the two faces (re and si) of the prochiral carbonyl group. The steric hindrance posed by the methyl group at the adjacent C4 position influences the direction of hydride attack, leading to a mixture of cis and trans products.

  • Debenzylation: This is a common side reaction when using catalytic hydrogenation (e.g., with Pd/C and H₂). The benzyl group is susceptible to hydrogenolysis, where the C-N bond is cleaved and replaced with a C-H bond.

  • Over-reduction: This would involve the complete removal of the oxygen atom from the carbonyl group. While sodium borohydride is generally selective for the reduction of ketones to alcohols, more potent reducing systems or forcing conditions could lead to this byproduct.[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired alcohol product Incomplete reaction.- Increase the reaction time or temperature (monitor for byproduct formation).- Increase the molar equivalents of the reducing agent.
Product loss during work-up.- Ensure proper pH adjustment during extraction.- Use a continuous extraction method if the product has significant water solubility.
High percentage of unreacted starting material Insufficient reducing agent.- Increase the molar equivalents of the reducing agent (e.g., NaBH₄).
Deactivated catalyst (for catalytic hydrogenation).- Use fresh, high-quality catalyst.
Undesirable ratio of cis to trans diastereomers Non-optimal reaction temperature or solvent.- Vary the reaction temperature. Lower temperatures often lead to higher diastereoselectivity.- Screen different solvents that may influence the steric approach of the hydride.
Choice of reducing agent.- Consider using a bulkier reducing agent (e.g., lithium tri-sec-butylborohydride, L-Selectride®) to enhance stereoselectivity.
Significant amount of debenzylation byproduct Harsh catalytic hydrogenation conditions.- Reduce the hydrogen pressure.- Lower the reaction temperature.- Decrease the reaction time.- Screen different catalysts (e.g., PtO₂ may sometimes be less prone to debenzylation than Pd/C).
Presence of an over-reduction byproduct (1-benzyl-4-methyl-piperidine) Use of a too-powerful reducing agent or harsh conditions.- Use a milder reducing agent like sodium borohydride.- Avoid excessively high temperatures and prolonged reaction times.

Experimental Protocols

Key Experiment: Reduction of 1-benzyl-4-methyl-piperidin-3-one with Sodium Borohydride

This protocol provides a general method for the reduction. Researchers should optimize the conditions based on their specific requirements for yield and diastereoselectivity.

Materials:

  • 1-benzyl-4-methyl-piperidin-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol (or another suitable protic solvent)

  • Dichloromethane (or another suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-benzyl-4-methyl-piperidin-3-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers and any byproducts.

Logical Relationships in Byproduct Formation

The following diagram illustrates the potential reaction pathways leading to the desired products and common byproducts during the reduction of 1-benzyl-4-methyl-piperidin-3-one.

Byproduct_Formation A 1-benzyl-4-methyl- piperidin-3-one B cis-1-benzyl-4-methyl- 3-piperidinol A->B Reduction (Hydride Attack) C trans-1-benzyl-4-methyl- 3-piperidinol A->C Reduction (Hydride Attack) E 1-benzyl-4-methyl- piperidine (Over-reduction) A->E Over-reduction (Harsh Conditions) D 4-methyl-piperidin-3-ol (Debenzylation) B->D Debenzylation (e.g., H2/Pd-C) C->D Debenzylation (e.g., H2/Pd-C)

Caption: Reaction pathways in the reduction of 1-benzyl-4-methyl-piperidin-3-one.

References

Technical Support Center: Chiral Resolution of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral resolution of piperidine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for the chiral resolution of piperidine intermediates?

A1: The primary methods for resolving racemic piperidine intermediates include:

  • Classical Resolution via Diastereomeric Salt Formation: This is a widely used technique where the racemic piperidine base is reacted with a chiral acid to form diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation through fractional crystallization.[1][2]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilizing a Chiral Stationary Phase (CSP) can physically separate the enantiomers. This method is applicable for both analytical quantification of enantiomeric excess (e.e.) and for preparative-scale separations.[1][3]

  • Enzymatic Resolution: This kinetic resolution method employs an enzyme that selectively acylates or hydrolyzes one enantiomer, leaving the other unreacted and allowing for its isolation.[1][4][5]

Q2: Which chiral resolving agents are most effective for the classical resolution of piperidine derivatives?

A2: For basic compounds like piperidines, chiral acids are the resolving agents of choice. Commonly successful agents include:

  • Tartaric acid derivatives, such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid.[1][6]

  • (R)- or (S)-Mandelic acid.[1][6]

  • (1S)-(+)-10-Camphorsulfonic acid.[7][8][9]

  • N-acetyl-L-leucine.[7][8]

The selection of the optimal resolving agent and solvent system is crucial and often requires empirical screening to achieve efficient crystallization and separation.[1][6]

Q3: What type of column is recommended for the chiral HPLC separation of piperidine enantiomers?

A3: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for the separation of piperidine derivatives.[1] Columns such as Chiralpak® AD-H, and Chiralcel® OD-H have demonstrated good performance in resolving these types of structures.[1][10] For volatile piperidine derivatives, cyclodextrin-based phases can be employed in Gas Chromatography (GC).[1]

Q4: Is derivatization necessary for the chiral HPLC analysis of piperidine intermediates?

A4: Derivatization is not always mandatory but can be a critical step, especially for analytical purposes.[1]

  • To Enhance Detection: Many simple piperidine intermediates lack a strong UV chromophore. Derivatizing them with a UV-active agent, such as para-toluene sulfonyl chloride (PTSC) or benzoyl chloride, allows for sensitive UV detection in HPLC.[1][10]

  • To Improve Separation: Converting the enantiomers into diastereomers with a chiral derivatizing agent can sometimes enable separation on a standard achiral column.[1]

Troubleshooting Guides

Topic: Classical Resolution (Diastereomeric Salt Crystallization)

Problem: Low enantiomeric excess (e.e.) after crystallization.

This is a common issue that can arise from several factors. The following table outlines potential causes and their corresponding solutions.

Possible CauseSolution
Inappropriate Solvent System The solvent is critical for maximizing the solubility difference between the diastereomeric salts. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, methanol, THF) or solvent mixtures to find the optimal conditions.[1][7]
Cooling Rate is Too Fast Rapid cooling can lead to co-precipitation of both diastereomeric salts, trapping the undesired diastereomer in the crystal lattice.[1] Allow the solution to cool slowly to room temperature before further cooling to a lower temperature (e.g., 0-5 °C).[1]
Racemization The piperidine intermediate or the resolving agent may racemize under harsh conditions (e.g., high temperature, strong acid/base).[1] Assess the stability of your compounds under the resolution conditions and utilize milder temperatures when possible.[1]
Impure Starting Materials Impurities can interfere with the crystallization process.[9] Ensure that the racemic piperidine intermediate and the chiral resolving agent are of high purity.

Problem: Failure to induce crystallization of the diastereomeric salt (oiling out).

The formation of an oil instead of solid crystals is a frequent challenge.

Possible CauseSolution
Solution Not Supersaturated The concentration of the diastereomeric salt in the solution may be too low. Carefully evaporate some of the solvent to create a supersaturated solution.[9] Alternatively, cool the solution to a lower temperature to decrease solubility.[9]
Inappropriate Solvent System The diastereomeric salt may be too soluble in the chosen solvent.[9] Screen for alternative solvents or solvent mixtures where the salt has lower solubility.[9] Adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity persists can also induce crystallization.[1]
Nucleation is Inhibited The formation of initial crystal nuclei is hindered. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[1][9] If available, add a seed crystal from a previous successful batch.[1][9]
High Level of Impurities Impurities can lower the melting point of the salt, leading to oiling out.[9] Consider purifying the starting racemic piperidine or the resolving agent.[9]
Topic: Chiral HPLC Separation

Problem: Poor or no separation of enantiomer peaks.

Achieving baseline resolution is key for accurate analysis and preparative separation.

Possible CauseSolution
Incorrect Chiral Stationary Phase (CSP) The selected CSP may not provide chiral recognition for your specific piperidine intermediate. Screen different types of CSPs, such as polysaccharide-based or protein-based columns.[11]
Suboptimal Mobile Phase The mobile phase composition is critical for resolution. For basic piperidine compounds, add a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase to improve peak shape.[1][11] Experiment with different organic modifiers (e.g., isopropanol, ethanol) and their percentages.[11]
Low Flow Rate A flow rate that is too high can lead to peak broadening and poor resolution. Optimize the flow rate to achieve a balance between resolution and analysis time.
Column Temperature Temperature can affect the interactions between the analyte and the CSP. Using a column thermostat to maintain a consistent temperature can improve reproducibility and may enhance resolution.[11]

Problem: Peak tailing in chiral HPLC analysis.

Asymmetrical peaks can compromise quantification and resolution.

Possible CauseSolution
Strong Analyte-Stationary Phase Interactions The basic nitrogen of the piperidine can interact strongly with active sites on the silica support of the stationary phase, causing tailing.[1][12]
Solution Add a mobile phase modifier. For a basic compound like a piperidine intermediate, adding a small amount of an amine, such as diethylamine (DEA) or triethylamine (TEA) (typically at a concentration of 0.1%), can significantly improve peak symmetry.[1] This modifier competes for the active sites on the stationary phase.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various chiral resolution experiments on piperidine intermediates.

Table 1: Diastereomeric Salt Crystallization of 2-Piperidin-2-yl-ethanol

Chiral Resolving AgentSolvent SystemYield of PrecipitateEnantiomeric Purity (e.e.)Reference
N-acetyl-L-LeucineMethanol/THF95.7% (calculated)97.7%[7][8]
(S)-(+)-Camphorsulfonic acid95% Ethanol/Diethyl etherNot specified>95%[7]

Table 2: Enzymatic Resolution of 2-Piperidineethanol Derivatives

SubstrateEnzymeMethodEnantiomeric Excess (e.e.)Reference
Ester of 2-piperidineethanolPig Liver EsteraseHydrolysisUp to 24%[13][14]
Atropisomeric piperidineToyobo LIP-300 LipaseAcylationHigh (not quantified)[4]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol outlines a general procedure for the chiral resolution of a piperidine intermediate via diastereomeric salt formation. Optimization of the solvent, temperature, and stoichiometry will likely be necessary.

  • Salt Formation: Dissolve one equivalent of the racemic piperidine intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).[11] In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, with gentle heating if required.[11]

  • Crystallization: Add the resolving agent solution to the racemic piperidine solution while stirring.[11] If precipitation does not occur immediately, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[11] Crystallization can sometimes be induced by scratching the inside of the flask with a glass rod.[11]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[11]

  • Analysis: Determine the diastereomeric excess of the crystalline salt. This can be done by liberating the free base and analyzing it by chiral HPLC or by using NMR with a chiral shift reagent.[11]

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., 3N NaOH or sodium carbonate) to liberate the free piperidine base.[6][7][8]

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., methylene chloride or ethyl acetate).[7][8] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperidine intermediate.

Protocol 2: General Procedure for Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method for the separation of piperidine enantiomers.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[1][10]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.[3]

    • Additive for Basic Analytes: For basic piperidine intermediates, add 0.1% (v/v) diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak shape and prevent tailing.[1][11]

  • Optimization:

    • Adjust the percentage of the alcohol modifier to optimize the retention time and resolution.

    • Vary the flow rate (typically between 0.5 and 1.0 mL/min) to find the best balance of resolution and analysis time.[10]

    • If separation is still not achieved, screen other polysaccharide-based columns or consider a different mobile phase system (e.g., polar organic mode).

  • Detection: Use a UV detector at a wavelength where the analyte or its derivative has maximum absorbance (e.g., 228 nm for a PTSC derivative).[10] If the piperidine intermediate lacks a chromophore, pre-column derivatization with a UV-active agent will be necessary.[1][10]

Visualizations

experimental_workflow_diastereomeric_resolution cluster_prep Step 1: Salt Formation cluster_crystallization Step 2: Crystallization & Isolation cluster_liberation Step 3: Liberation of Free Base racemic_piperidine Racemic Piperidine Intermediate dissolve_piperidine Dissolve in Suitable Solvent racemic_piperidine->dissolve_piperidine chiral_acid Chiral Resolving Agent dissolve_acid Dissolve in Same Solvent chiral_acid->dissolve_acid mix Mix Solutions dissolve_piperidine->mix dissolve_acid->mix cool Slow Cooling mix->cool filter Vacuum Filtration cool->filter crystals Diastereomeric Salt Crystals (Less Soluble) filter->crystals Solid mother_liquor Mother Liquor (More Soluble Diastereomer) filter->mother_liquor Liquid add_base Add Base (e.g., NaOH) crystals->add_base extract Liquid-Liquid Extraction add_base->extract final_product Enantiomerically Enriched Piperidine extract->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

troubleshooting_hplc_resolution cluster_csp Chiral Stationary Phase (CSP) cluster_mobile_phase Mobile Phase Composition cluster_conditions Operating Conditions start Poor or No Peak Resolution check_csp Is the CSP appropriate for piperidines? start->check_csp change_csp Action: Screen different CSP types (e.g., other polysaccharide-based). check_csp->change_csp No check_modifier Is an amine modifier (DEA/TEA) present? check_csp->check_modifier Yes change_csp->check_modifier add_modifier Action: Add 0.1% DEA or TEA to the mobile phase. check_modifier->add_modifier No optimize_solvent Action: Vary the alcohol modifier percentage. check_modifier->optimize_solvent Yes add_modifier->optimize_solvent check_flow Is the flow rate optimized? optimize_solvent->check_flow adjust_flow Action: Reduce flow rate. check_flow->adjust_flow No check_temp Is temperature controlled? check_flow->check_temp Yes adjust_flow->check_temp use_thermostat Action: Use a column thermostat. check_temp->use_thermostat No end Resolution Achieved check_temp->end Yes use_thermostat->end

Caption: Troubleshooting Logic for Poor HPLC Resolution.

References

Avoiding impurities in the synthesis of Tofacitinib intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of key Tofacitinib intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the critical intermediates in the synthesis of Tofacitinib where impurity control is crucial?

A1: The two primary intermediates requiring stringent impurity control are 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-N,4-dimethyl-1-(phenylsulfonyl)piperidin-3-amine . The purity of these intermediates directly impacts the quality and impurity profile of the final Tofacitinib active pharmaceutical ingredient (API).

Q2: What are the common types of impurities encountered during the synthesis of Tofacitinib intermediates?

A2: Common impurities can be broadly categorized as:

  • Process-related impurities: These include isomers (diastereomers and enantiomers), unreacted starting materials, and by-products from side reactions.[1][2]

  • Degradation products: These can form under various stress conditions such as acidic, basic, oxidative, and thermal stress.[3][4]

  • Genotoxic impurities: These are compounds that have the potential to damage DNA and are strictly controlled to very low levels.[5]

Q3: Why is controlling diastereomeric impurities particularly important in Tofacitinib synthesis?

A3: Tofacitinib has two chiral centers, leading to the possibility of four stereoisomers. The desired therapeutic activity resides in the (3R,4R)-isomer. The other stereoisomers, (3S,4S), (3R,4S), and (3S,4R), are considered impurities and may have different pharmacological and toxicological profiles.[2][6] Therefore, controlling the stereochemistry during the synthesis of the piperidine intermediate is critical to ensure the safety and efficacy of the final drug product.

Troubleshooting Guides

Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Problem 1: Low yield and formation of colored impurities during the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

  • Possible Cause: Incomplete reaction, side reactions due to harsh conditions, or degradation of the product. The use of phosphorus oxychloride (POCl₃) as a chlorinating agent can sometimes lead to the formation of difficult-to-remove impurities.[7]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Maintain a controlled temperature throughout the reaction. A gradual increase in temperature might be necessary to drive the reaction to completion, but excessive heat can promote side reactions.

    • Choice of Chlorinating Agent: While POCl₃ is common, other reagents can be explored. However, optimizing the reaction with POCl₃ is often the most practical approach.

    • Use of a Base/Catalyst: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can facilitate the reaction and help neutralize the HCl generated, potentially reducing side reactions.[7]

    • Purification Method: After quenching the reaction, ensure efficient extraction and consider a crystallization step to purify the product and remove colored impurities.

Problem 2: Presence of mono-chloro impurity (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-ol or 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol).

  • Possible Cause: Insufficient amount of chlorinating agent or incomplete reaction.

  • Troubleshooting Steps:

    • Stoichiometry of Chlorinating Agent: Ensure that a sufficient excess of the chlorinating agent (e.g., POCl₃) is used to ensure complete conversion of both hydroxyl groups.

    • Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) to ensure it has gone to completion before work-up.

    • Reaction Temperature: A higher temperature may be required to drive the second chlorination to completion, but this should be balanced against the risk of degradation.

Synthesis of (3R,4R)-N,4-dimethyl-1-(phenylsulfonyl)piperidin-3-amine

Problem 3: Poor diastereomeric ratio in the final piperidine intermediate.

  • Possible Cause: The synthesis of the chiral piperidine ring is a significant challenge in Tofacitinib synthesis.[1] A poor diastereomeric ratio can result from non-stereoselective reactions or racemization during the synthesis.

  • Troubleshooting Steps:

    • Chiral Resolution: One common strategy is to synthesize a racemic or diastereomeric mixture of a suitable precursor, such as (±)-1-benzyl-N,4-dimethylpiperidin-3-amine, and then perform a chiral resolution using a resolving agent like di-p-toluyl-L-tartaric acid (L-DTTA).[2]

    • Asymmetric Synthesis: Employing an asymmetric synthetic route can establish the desired stereocenters early in the synthesis. This often involves the use of chiral catalysts or chiral starting materials.[1]

    • Analytical Method Optimization: Ensure your chiral HPLC method is optimized for the separation of all four possible stereoisomers to accurately determine the diastereomeric and enantiomeric purity.[8][9]

Problem 4: Formation of over-alkylated or other side products during reductive amination.

  • Possible Cause: The reductive amination step to introduce the methylamino group can sometimes lead to the formation of tertiary amines or other byproducts if not properly controlled.[10][11]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for reductive aminations as they are more selective and can be used in a one-pot procedure.[12]

    • Control of Stoichiometry: Use a controlled amount of the aldehyde (formaldehyde) and the amine to minimize the formation of over-alkylated products. A slight excess of the amine may be beneficial.

    • pH Control: The pH of the reaction can be critical for imine formation and the subsequent reduction. Maintaining a slightly acidic pH is often optimal.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid the formation of byproducts over extended periods.

Data Presentation

Table 1: Common Impurities in Tofacitinib Synthesis and their Origin.

Impurity NameStructureOrigin
(3S,4S)-Tofacitinib (Enantiomer)Enantiomer of TofacitinibArises from the use of a non-enantiopure piperidine intermediate.[6]
(3R,4S)- and (3S,4R)-Tofacitinib (Diastereomers)Diastereomers of TofacitinibFormed from diastereomeric impurities in the piperidine intermediate.[2][6]
N-Methyl ImpurityN-methylation of the pyrrolo[2,3-d]pyrimidine ringCan be formed during certain synthetic steps, particularly if methylating agents are present.[13]
Dihydro TofacitinibReduction of the pyrrole ringCan be a byproduct of hydrogenation steps.
Amide ImpurityHydrolysis of the nitrile groupCan form during work-up or under certain storage conditions.
Benzyl ImpurityIncomplete debenzylationIf a benzyl protecting group is used for the piperidine nitrogen, its incomplete removal will result in this impurity.

Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a general representation and may require optimization based on specific laboratory conditions and scale.

  • Starting Material: 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-diisopropylethylamine (DIPEA), Toluene.

  • Procedure: a. To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in toluene, slowly add phosphorus oxychloride at room temperature. b. Heat the mixture to a specified temperature (e.g., 70-80 °C). c. Slowly add N,N-diisopropylethylamine to the reaction mixture, maintaining the temperature. d. After the addition is complete, continue stirring at an elevated temperature (e.g., 100-110 °C) for several hours, monitoring the reaction by HPLC until completion. e. Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by crystallization or column chromatography to obtain 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[7]

Protocol 2: Chiral Resolution of (±)-1-benzyl-N,4-dimethylpiperidin-3-amine

This protocol outlines a general procedure for separating the desired (3R,4R)-enantiomer.

  • Starting Material: Racemic (±)-1-benzyl-N,4-dimethylpiperidin-3-amine.

  • Resolving Agent: L-di-p-toluyl tartaric acid (L-DTTA).

  • Solvent: A suitable alcohol, such as methanol or ethanol.

  • Procedure: a. Dissolve the racemic amine in the chosen solvent. b. Add a solution of L-DTTA in the same solvent to the amine solution. c. Stir the mixture, allowing the diastereomeric salt of the (3R,4R)-amine to preferentially crystallize. d. Filter the precipitated salt and wash with a small amount of cold solvent. e. The enantiomeric purity of the salt can be improved by recrystallization. f. Liberate the free (3R,4R)-amine from the salt by treatment with a base (e.g., aqueous sodium hydroxide) and extract with an organic solvent. g. Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[2]

Mandatory Visualization

experimental_workflow cluster_intermediate1 Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine cluster_intermediate2 Synthesis of (3R,4R)-piperidine intermediate cluster_coupling Coupling and Final Steps start1 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol step1_1 Chlorination with POCl3/DIPEA start1->step1_1 product1 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine step1_1->product1 step3_1 Coupling Reaction product1->step3_1 start2 Racemic piperidine precursor step2_1 Chiral Resolution (e.g., with L-DTTA) start2->step2_1 product2 (3R,4R)-piperidine intermediate step2_1->product2 product2->step3_1 step3_2 Further Transformations step3_1->step3_2 final_product Tofacitinib step3_2->final_product

Caption: A simplified workflow for the synthesis of Tofacitinib from its key intermediates.

troubleshooting_logic cluster_identification Impurity Identification cluster_remediation Remediation Strategy issue Impurity Detected in Synthesis check_hplc Analyze by HPLC/LC-MS issue->check_hplc compare_standards Compare with known impurity standards check_hplc->compare_standards identify_type Identify as Process-Related, Degradation, or Unknown compare_standards->identify_type process_impurity Process-Related Impurity identify_type->process_impurity Process-Related degradation_product Degradation Product identify_type->degradation_product Degradation unknown_impurity Unknown Impurity identify_type->unknown_impurity Unknown optimize_reaction Optimize Reaction Conditions (Temp, Reagents, Time) process_impurity->optimize_reaction improve_purification Improve Purification (Crystallization, Chromatography) process_impurity->improve_purification modify_workup Modify Work-up/Storage Conditions degradation_product->modify_workup characterize_impurity Characterize Unknown Impurity (NMR, MS) unknown_impurity->characterize_impurity

Caption: A logical workflow for troubleshooting impurities in Tofacitinib intermediate synthesis.

References

Overcoming low optical purity in asymmetric hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high optical purity.

Troubleshooting Guide: Low Optical Purity (Enantioselectivity)

Low or inconsistent enantiomeric excess (ee) is a common challenge in asymmetric hydrogenation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal results.

Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for a similar substrate. Where should I start troubleshooting?

A1: Start by verifying the accuracy of your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Inaccurate ee values can be misleading. Ensure you have a good baseline separation of enantiomers (Resolution > 1.5) and that your method is validated for precision and accuracy.[1] Once you've confirmed your analytical method is reliable, systematically investigate the following critical parameters.

Troubleshooting Workflow for Low Enantioselectivity

low_ee_workflow start Low Enantioselectivity Observed analytical_check Verify Analytical Method (Chiral HPLC/GC) start->analytical_check reagent_purity Assess Purity of Starting Materials analytical_check->reagent_purity Method Validated catalyst_integrity Evaluate Catalyst Quality and Handling reagent_purity->catalyst_integrity Reagents Pure sub_reagent Substrate Reagents Solvents reagent_purity->sub_reagent reaction_conditions Optimize Reaction Conditions catalyst_integrity->reaction_conditions Catalyst Active & Pure sub_catalyst Fresh vs. Old Proper Handling (Air/Moisture) Characterization catalyst_integrity->sub_catalyst outcome Improved Enantioselectivity reaction_conditions->outcome Conditions Optimized sub_conditions Temperature Pressure Solvent Additives reaction_conditions->sub_conditions

Caption: A stepwise workflow for troubleshooting low enantioselectivity in asymmetric hydrogenation.

Q2: I've confirmed my analytical method is accurate, but the enantioselectivity remains low. What should I investigate next?

A2: The purity of your starting materials is paramount. Trace impurities in the substrate, solvents, or even the hydrogen gas can act as catalyst poisons or inhibitors, leading to reduced enantioselectivity.[1]

  • Substrate Purity: Recrystallize or re-purify your substrate to remove any potential inhibitors.

  • Solvent Quality: Use anhydrous, degassed solvents. The presence of water or oxygen can deactivate many sensitive catalysts.[1][2] Some reactions, however, might benefit from a controlled amount of water.[1][3]

  • Reagent Purity: Ensure all other reagents, such as additives or bases, are of high purity.

Q3: My starting materials are pure, but I'm still not getting the expected results. Could the catalyst be the issue?

A3: Absolutely. The catalyst's quality, handling, and appropriateness for the specific substrate are critical.

  • Catalyst Deactivation: Many hydrogenation catalysts are sensitive to air and moisture. Strict adherence to air-free techniques using a glovebox or Schlenk line is crucial for air-sensitive catalysts.[1] Common catalyst poisons include sulfur and sometimes nitrogen-containing compounds.[1]

  • Ligand Choice: The steric and electronic properties of the chiral ligand are crucial for achieving high enantioselectivity. A ligand that is effective for one substrate may not be optimal for another.[2][4] Screening a library of ligands is often necessary to find the best one for a new substrate.[2][5]

  • Catalyst Preparation: If you are preparing the catalyst in-situ, ensure the metal precursor and ligand are of high quality and that the preparation method is followed precisely. Even minor variations can impact catalyst performance.[1]

Q4: I've addressed the purity of my materials and the integrity of my catalyst. How can I further optimize the reaction conditions to improve enantioselectivity?

A4: Systematic optimization of reaction parameters is often necessary to achieve high optical purity. The key parameters to investigate include:

  • Temperature: Lowering the reaction temperature often improves enantioselectivity, although it may decrease the reaction rate.[2][5] Conversely, some catalysts exhibit higher selectivity at elevated temperatures.[6]

  • Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be significant and is often substrate and catalyst-dependent.[7] Higher pressure generally increases the reaction rate but may have a positive, negative, or neutral effect on ee.[2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the enantioselectivity.[2][8][9] Screening different solvents is a crucial step in optimization.[4]

  • Additives: The addition of acids, bases, or other additives can significantly impact both the rate and enantioselectivity of the reaction.[4][5][10] For instance, trace amounts of a strong acid can enable some hydrogenations to proceed under milder conditions.[4]

Frequently Asked Questions (FAQs)

Q5: What is the ideal catalyst loading for an asymmetric hydrogenation reaction?

A5: The optimal catalyst loading is a balance between reaction efficiency and cost. While increasing the catalyst loading can improve conversion, it also increases the expense.[2] Typical substrate-to-catalyst ratios (S/C) can range from 100 to as high as 10,000 or more for highly active catalysts.[4] It is advisable to start with the literature-reported catalyst loading and then optimize based on your specific substrate and desired reaction time.

Q6: How do I choose the right chiral ligand for my substrate?

A6: The selection of the chiral ligand is critical and often requires screening. The design and synthesis of new, efficient chiral ligands are central to advancing highly enantioselective asymmetric hydrogenation.[4] The steric and electronic properties of the ligand must be fine-tuned for a specific substrate.[4] Consider the class of your substrate (e.g., ketone, olefin, imine) and consult the literature for ligands that have been successful for similar molecules.

Logical Relationship of Key Reaction Components

reaction_components cluster_catalyst Chiral Catalyst Metal Metal Precursor Substrate Prochiral Substrate Metal->Substrate Forms Chiral Complex Ligand Chiral Ligand Ligand->Substrate Forms Chiral Complex Product Chiral Product Substrate->Product Hydrogenation Hydrogen Hydrogen Source (H2) Hydrogen->Substrate Solvent Solvent Solvent->Metal Solvates Catalyst

Caption: Interplay of key components in an asymmetric hydrogenation reaction.

Q7: Can impurities in the hydrogen gas affect my reaction?

A7: Yes, impurities in the hydrogen gas, such as carbon monoxide, can act as catalyst poisons and significantly reduce catalyst activity and enantioselectivity. It is recommended to use high-purity hydrogen (≥99.999%).

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of various reaction parameters on enantioselectivity, based on literature data.

Table 1: Effect of Solvent on Enantioselectivity

SubstrateCatalystSolventTemperature (°C)Pressure (bar)ee (%)Reference
Methyl acetoacetateRu(BINAP)Cl₂Methanol255098[4]
Methyl acetoacetateRu(BINAP)Cl₂Ethanol255095[4]
Methyl acetoacetateRu(BINAP)Cl₂Dichloromethane255092[4]
1-phenyl-1,2-propanedioneCinchonidine modified Pt/Al₂O₃Toluene25165[9]
1-phenyl-1,2-propanedioneCinchonidine modified Pt/Al₂O₃Methanol251~0[9]

Table 2: Effect of Temperature on Enantioselectivity

SubstrateCatalystSolventPressure (bar)Temperature (°C)ee (%)Reference
AcetophenoneRu-PNP Complex2-Propanol502564[11]
AcetophenoneRu-PNP Complex2-Propanol50-4087[11]
β-ketoesterSYNPHOS–RuMethanol2050>99[4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a β-Ketoester

This protocol is a representative example and may require optimization for specific substrates.

  • Catalyst Preparation (in a glovebox): In a vial, dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (R)-BINAP) in a degassed solvent (e.g., toluene). Stir the mixture at room temperature for the specified time to form the active catalyst.

  • Reaction Setup: In a high-pressure autoclave equipped with a magnetic stir bar, add the β-ketoester substrate and the appropriate degassed solvent (e.g., methanol).

  • Catalyst Addition: Transfer the freshly prepared catalyst solution to the autoclave via a syringe under an inert atmosphere.

  • Reaction Execution: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 20 bar). Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir vigorously for the required time (e.g., 12-24 hours).

  • Work-up and Analysis: After cooling the reactor to room temperature, carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The conversion and enantiomeric excess of the product can be determined by chiral GC or HPLC analysis of the crude product.

  • Purification: Purify the product by flash column chromatography on silica gel if necessary.

Experimental Workflow Diagram

experimental_workflow start Start catalyst_prep Catalyst Preparation (Inert Atmosphere) start->catalyst_prep reaction_setup Reaction Setup in Autoclave (Substrate + Solvent) catalyst_prep->reaction_setup catalyst_add Catalyst Addition reaction_setup->catalyst_add hydrogenation Pressurize with H₂ and Heat catalyst_add->hydrogenation workup Cool, Depressurize, Solvent Removal hydrogenation->workup analysis Analyze Conversion & ee (GC/HPLC) workup->analysis purification Purification (Chromatography) analysis->purification end End purification->end

Caption: A typical experimental workflow for an asymmetric hydrogenation reaction.

References

Troubleshooting guide for the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted piperidines. The following sections address common challenges encountered during synthesis, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My piperidine compound appears yellow after synthesis and purification. What causes this and how can it be resolved?

A: A yellow coloration in piperidine is typically due to oxidation products. For applications requiring high purity, purification is recommended. The most effective method to remove these colored impurities is distillation. To prevent future discoloration, store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I'm having difficulty separating my target piperidine from a pyridine starting material impurity by distillation. Why is this challenging?

A: Piperidine and pyridine can form an azeotropic mixture, which has a constant boiling point, making complete separation by simple fractional distillation difficult.[1] For instance, the azeotrope of piperidine and pyridine consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, enabling separation by filtration.[1]

Q3: My solution of a piperidine derivative in an organic solvent crystallized upon storage. What is the likely cause?

A: This is a common issue with amines and is likely due to the formation of a salt.[1][2] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl that may be present in the storage environment) to form piperidine hydrochloride.[1][2] To resolve this, you can try to redissolve the crystals or prepare a fresh solution. To prevent this from happening, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: My reaction to synthesize a substituted piperidine is resulting in a low yield. What are the common contributing factors?

A: Low yields in piperidine synthesis can arise from several factors, including decomposition of starting materials, poor quality of reagents, steric hindrance, or suboptimal reaction conditions.[3] For specific troubleshooting steps, please refer to the detailed guides for the synthetic method you are employing.

Troubleshooting Guides

Low Reaction Yield

Low product yield is a frequent challenge in organic synthesis. The following guide provides a structured approach to troubleshooting this issue in the context of piperidine synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK reoptimize Re-optimize Reaction check_reagents->reoptimize Impure/Incorrect Stoichiometry check_catalyst Evaluate Catalyst Activity and Loading check_conditions->check_catalyst Conditions OK check_conditions->reoptimize Suboptimal Conditions side_reactions Identify Potential Side Reactions check_catalyst->side_reactions Catalyst OK check_catalyst->reoptimize Inactive/Incorrect Catalyst check_workup Optimize Work-up and Purification Procedure check_workup->reoptimize Work-up Optimized check_workup->reoptimize Product Loss During Work-up side_reactions->check_workup Side Reactions Minimal side_reactions->reoptimize Significant Side Products Pictet_Spengler cluster_1 Step 1: Imine Formation cluster_2 Step 2: Cyclization cluster_3 Step 3: Rearomatization Amine β-Arylethylamine Imine Schiff Base/Iminium Ion Amine->Imine + Carbonyl - H₂O Aldehyde Aldehyde/Ketone Cyclization Electrophilic Aromatic Substitution (6-endo-trig) Imine->Cyclization Product Tetrahydroisoquinoline Cyclization->Product - H⁺ Aza_Diels_Alder_Workflow start Start prepare_reagents Prepare Diene and Imine (or amine and aldehyde) start->prepare_reagents add_catalyst Add Lewis Acid or Organocatalyst in Anhydrous Solvent prepare_reagents->add_catalyst reaction Stir at Controlled Temperature add_catalyst->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product purify->characterize

References

Reducing the cost of reagents in 1-Benzyl-4-methylpiperidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the cost of reagents for the synthesis of 1-Benzyl-4-methylpiperidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary cost drivers in the synthesis of this compound?

The main costs associated with this synthesis are typically the starting materials for the piperidine ring, the benzylating agent, and the reducing agent used to convert the ketone to an alcohol. Optimizing the choice of reagents and reaction conditions for these key steps can lead to significant cost savings.

Q2: What are some cost-effective alternatives to using pre-synthesized 4-methylpiperidine derivatives as starting materials?

Instead of purchasing expensive substituted piperidines, a more economical approach is to construct the piperidine ring. A common and cost-effective method is the reductive amination of a suitable dicarbonyl compound with benzylamine. This one-pot reaction forms the piperidine ring and introduces the benzyl group simultaneously, often using inexpensive reducing agents.

Q3: How can I reduce the cost of the N-benzylation step?

While benzyl halides are commonly used, they can be expensive and have safety concerns. A more cost-effective and safer alternative is reductive amination using benzaldehyde, which is generally cheaper and more readily available. This method involves reacting a 4-methylpiperidin-3-one precursor with benzaldehyde to form an iminium ion, which is then reduced in situ to the N-benzylated product.

Q4: Are there cheaper alternatives to powerful reducing agents like lithium aluminum hydride (LiAlH₄) for the ketone reduction?

Yes, several cheaper and safer alternatives to LiAlH₄ can be used for the reduction of the piperidinone to the corresponding alcohol. Sodium borohydride (NaBH₄) is a widely used, less expensive, and milder reducing agent that is effective for this transformation.[1][2][3][4] Catalytic transfer hydrogenation is another highly cost-effective method, utilizing inexpensive hydrogen donors like formic acid or isopropanol in the presence of a suitable catalyst.[5][6][7][8] The Meerwein-Ponndorf-Verley (MPV) reduction, which uses aluminum isopropoxide, is also a very selective and economical option.[9]

Troubleshooting Guides

Issue 1: Low Yield in the N-benzylation Reaction

  • Potential Cause: Incomplete reaction or side product formation when using benzyl halides.

  • Troubleshooting Steps:

    • Switch to Reductive Amination: If using a benzyl halide, consider switching to reductive amination with benzaldehyde and a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is often more efficient and less prone to side reactions.[10]

    • Optimize Base and Solvent: When using benzyl bromide, ensure the use of an appropriate, non-nucleophilic base such as potassium carbonate and an anhydrous solvent to prevent side reactions.[11]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and avoid prolonged reaction times that can lead to byproduct formation.

Issue 2: Incomplete Reduction of the Piperidinone

  • Potential Cause: The reducing agent is not sufficiently reactive or has degraded.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your reducing agent (e.g., NaBH₄) is fresh and has been stored under appropriate anhydrous conditions.

    • Increase Reagent Equivalents: If the reaction is sluggish, a modest increase in the equivalents of the reducing agent may be necessary.

    • Change the Solvent: The choice of solvent can significantly impact the reduction. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are commonly used.[1]

    • Consider a Different Reducing System: If NaBH₄ proves ineffective, catalytic transfer hydrogenation with a suitable catalyst (e.g., a rhodium complex) and a hydrogen donor like formic acid can be a powerful and cost-effective alternative.[5][7][8]

Issue 3: Difficulty in Product Purification

  • Potential Cause: Presence of unreacted starting materials or byproducts from side reactions.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Revisit the reaction conditions to improve conversion and minimize side product formation. This is often the most cost-effective way to simplify purification.

    • Acid-Base Extraction: Utilize the basic nature of the piperidine nitrogen to facilitate purification. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase, followed by extraction with an organic solvent.

    • Column Chromatography Optimization: If column chromatography is necessary, screen different solvent systems to achieve better separation. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of basic compounds on silica gel.[12]

Cost-Effective Experimental Protocols

Protocol 1: Cost-Effective N-Benzylation via Reductive Amination

This protocol describes the N-benzylation of 4-methylpiperidin-3-one using the more economical benzaldehyde.

  • Reaction Setup: To a solution of 4-methylpiperidin-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 eq).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a mild and cost-effective reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-benzyl-4-methylpiperidin-3-one.

Protocol 2: Economical Reduction of 1-Benzyl-4-methylpiperidin-3-one using Sodium Borohydride

This protocol utilizes the inexpensive and readily available sodium borohydride for the ketone reduction.

  • Reaction Setup: Dissolve 1-benzyl-4-methylpiperidin-3-one (1.0 eq) in an alcoholic solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Once the starting material is consumed, carefully add water to quench the excess NaBH₄. Remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired this compound.[13]

Quantitative Data Summary

Reagent TypeCommon ReagentCost-Effective Alternative(s)Typical Yield Improvement/Cost Reduction
N-Benzylation Benzyl bromideBenzaldehyde (via Reductive Amination)Can significantly reduce reagent cost and improve overall yield by minimizing side reactions.
Reduction Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄), Catalytic Transfer Hydrogenation (e.g., HCOOH/NEt₃), Meerwein-Ponndorf-Verley Reduction (Al(OiPr)₃)NaBH₄ is significantly cheaper and safer than LiAlH₄. Catalytic methods offer high atom economy and use inexpensive bulk reagents.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_benzylation Cost-Effective N-Benzylation cluster_reduction Cost-Effective Reduction start Starting Materials benzaldehyde Benzaldehyde + 4-Methylpiperidin-3-one start->benzaldehyde Route A piperidone 1-Benzyl-4-methylpiperidin-3-one nabh4 Sodium Borohydride piperidone->nabh4 Method 1 cth Catalytic Transfer Hydrogenation piperidone->cth Method 2 mpv Meerwein-Ponndorf-Verley Reduction piperidone->mpv Method 3 product This compound reductive_amination Reductive Amination (e.g., STAB) benzaldehyde->reductive_amination reductive_amination->piperidone nabh4->product cth->product mpv->product

Caption: Cost-effective synthesis routes for this compound.

troubleshooting_logic cluster_benzylation_ts N-Benzylation Issues cluster_reduction_ts Reduction Issues issue Low Yield or Impure Product incomplete_benzylation Incomplete N-Benzylation issue->incomplete_benzylation If N-Benzylation Step side_products_benzylation Side Products issue->side_products_benzylation If N-Benzylation Step incomplete_reduction Incomplete Reduction issue->incomplete_reduction If Reduction Step optimize_ra Optimize Reductive Amination Conditions incomplete_benzylation->optimize_ra check_base Check Base/Solvent (for Benzyl Halide) incomplete_benzylation->check_base switch_to_ra switch_to_ra side_products_benzylation->switch_to_ra Switch to Reductive Amination check_reagent Check Reducing Agent Quality incomplete_reduction->check_reagent increase_equiv Increase Reagent Equivalents incomplete_reduction->increase_equiv change_solvent Change Solvent incomplete_reduction->change_solvent try_cth Try Catalytic Transfer Hydrogenation incomplete_reduction->try_cth

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Enhancing Stereoselectivity in Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective reductive amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high stereoselectivity in their reactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem ID Issue Potential Causes Suggested Solutions
SA-01 Low or no stereoselectivity (low ee% or de%). 1. Achiral reducing agent or catalyst used. 2. Ineffective chiral catalyst or auxiliary. 3. Racemization of the imine intermediate. 4. Non-optimal reaction conditions (temperature, solvent, pH).1. Employ a chiral reducing agent, chiral catalyst (metal complex, organocatalyst, or enzyme), or a chiral auxiliary. 2. Screen a variety of chiral ligands or catalysts to find one that is well-matched with your substrate.[1][2] 3. For direct reductive amination, the in-situ formation and reduction of the imine can minimize racemization.[1][2][3] 4. Optimize reaction parameters. Low temperatures often favor higher stereoselectivity. The solvent can significantly influence the transition state geometry. Ensure the pH is optimal for both imine formation and catalyst activity.
SA-02 Poor yield of the desired amine product. 1. Incomplete imine formation. 2. Reduction of the starting carbonyl compound. 3. Catalyst deactivation. 4. Over-alkylation leading to tertiary amines.[4]1. Use dehydrating agents (e.g., molecular sieves, Ti(iOPr)₄) or azeotropic distillation to drive the imine formation equilibrium.[5] 2. Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) that preferentially reduces the imine over the carbonyl.[4][6] 3. The amine substrate or product can sometimes inhibit the catalyst; consider catalyst loading and type.[7] 4. A stepwise procedure involving imine formation followed by reduction can help control over-alkylation.[8]
SA-03 Inconsistent stereoselectivity between batches. 1. Purity of reagents and solvents. 2. Variations in reaction setup and conditions. 3. Water content affecting imine formation and catalyst stability.1. Ensure high purity of starting materials, catalysts, and solvents for every reaction. 2. Maintain strict control over reaction parameters such as temperature, stirring rate, and addition rates of reagents. 3. Use freshly dried solvents and reagents to ensure anhydrous conditions, which are often crucial for high stereoselectivity.
SA-04 Difficulty in removing the chiral auxiliary. 1. The auxiliary is covalently bonded and requires a specific chemical step for cleavage.1. Plan the synthesis with a chiral auxiliary that can be cleaved under mild conditions that do not affect the newly formed stereocenter. Common methods include hydrogenolysis or acidic/basic hydrolysis.
SA-05 Biocatalyst (Imine Reductase) shows low activity or selectivity. 1. Non-optimal pH, temperature, or cofactor regeneration. 2. Substrate or product inhibition. 3. The enzyme is not suited for the specific substrate.1. Optimize reaction conditions for the specific enzyme used. Ensure an efficient cofactor regeneration system (e.g., using glucose dehydrogenase) is in place.[9] 2. Adjust substrate and amine concentrations; sometimes a large excess of the amine is required.[9] 3. Screen a panel of different imine reductases (IREDs) to find an enzyme with better activity and stereoselectivity for your target molecule.[9][10][11]

Frequently Asked Questions (FAQs)

1. What are the main strategies to induce stereoselectivity in a reductive amination reaction?

There are three primary strategies to achieve stereoselectivity:

  • Catalyst-Controlled Reactions: This involves the use of a chiral catalyst that facilitates the stereoselective reduction of the prochiral imine intermediate.[1][2] This can be a transition metal complex with a chiral ligand (e.g., based on Iridium, Ruthenium, or Rhodium), an organocatalyst (like a chiral phosphoric acid), or a biocatalyst (such as an imine reductase).[1][2][9][12]

  • Substrate-Controlled Reactions (Chiral Auxiliaries): A chiral auxiliary is temporarily attached to the amine or carbonyl substrate. This auxiliary directs the hydride attack to one face of the imine, leading to a diastereoselective product. The auxiliary is then cleaved to yield the enantiomerically enriched amine.[1]

  • Reagent-Controlled Reactions: This less common approach uses a stoichiometric amount of a chiral reducing agent.

2. How do I choose the right chiral catalyst for my reaction?

The choice of catalyst is highly dependent on the substrate. For a new substrate, it is often necessary to screen a library of catalysts.

  • Transition Metal Catalysts: Ruthenium and Iridium complexes with chiral phosphine ligands (e.g., BINAP derivatives) are effective for a wide range of ketones.[7][13][14]

  • Organocatalysts: Chiral phosphoric acids have been shown to be effective for the reductive amination of various ketones, often using a Hantzsch ester as the hydride source.[3][12]

  • Biocatalysts (Imine Reductases - IREDs): IREDs are enzymes that can catalyze reductive amination with high enantioselectivity, particularly for the synthesis of chiral amines.[5][9] They are a good choice for green and sustainable synthesis.[10][11]

3. What is the role of pH in stereoselective reductive amination?

The pH of the reaction medium is a critical parameter. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step.[4] However, the stability and activity of the catalyst and the reducing agent must also be considered at the chosen pH. For instance, some borohydride reagents are unstable at low pH.

4. Can I perform a one-pot stereoselective reductive amination?

Yes, direct (or one-pot) asymmetric reductive amination is a highly efficient method.[1][2] In this approach, the ketone, amine, chiral catalyst, and reducing agent are all combined in a single reaction vessel. This avoids the need to isolate the often unstable imine intermediate, which can be beneficial for stereoselectivity.[3]

5. How does the choice of reducing agent affect stereoselectivity?

While the chirality is primarily dictated by the catalyst or auxiliary, the reducing agent can influence the overall outcome.

  • Hydride Sources: For transition metal-catalyzed reactions, molecular hydrogen (H₂) is a common and atom-economical reductant.[7][13] For organocatalyzed reactions, Hantzsch esters are frequently used.

  • Borohydrides: In substrate-controlled reactions, common reducing agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are used. NaBH(OAc)₃ is often preferred as it is milder and more selective for the imine over the ketone.[4][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on stereoselective reductive amination to provide a comparative overview.

Table 1: Asymmetric Reductive Amination of Alkyl Aryl Ketones with a Ruthenium Catalyst [13]

EntryKetone SubstrateCatalyst Loading (mol%)Yield (%)ee (%)
1Acetophenone19696
24'-Methylacetophenone19597
34'-Methoxyacetophenone19498
44'-Fluoroacetophenone19595
52'-Methoxyacetophenone19294

Reaction Conditions: Ketone (0.2 mmol), NH₄OAc (0.4 mmol), Ru(OAc)₂( (R)-C₃-TunePhos) (1 mol %), TFE (0.4 mL), H₂ (55 bar), 80 °C, 24 h.

Table 2: Organocatalytic Reductive Amination with a Chiral Phosphoric Acid [3]

EntryKetoneAmineYield (%)ee (%)
1Acetophenonep-Anisidine9490
22-Acetylnaphthalenep-Anisidine9596
32-Acetylthiophenep-Anisidine8788
4Propiophenonep-Anisidine9196
5Cyclohexyl methyl ketonep-Anisidine7594

Reaction Conditions: Ketone (0.25 mmol), Amine (0.25 mmol), Chiral Phosphoric Acid Catalyst (10 mol%), Hantzsch Ester (0.3 mmol), Toluene, 40 °C.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Reductive Amination of Acetophenone (Adapted from[13])

  • Preparation: In a glovebox, a 4 mL vial equipped with a magnetic stir bar is charged with Ru(OAc)₂( (R)-C₃-TunePhos) (1 mol %), acetophenone (0.2 mmol), and ammonium acetate (0.4 mmol).

  • Solvent Addition: Trifluoroethanol (TFE, 0.4 mL) is added to the vial.

  • Reaction Setup: The vial is placed in an autoclave. The autoclave is sealed and purged with hydrogen gas three times.

  • Hydrogenation: The autoclave is pressurized with hydrogen to 55 bar.

  • Reaction Execution: The reaction mixture is stirred at 80 °C for 24 hours.

  • Work-up: After cooling to room temperature, the pressure is carefully released. The reaction mixture is concentrated under reduced pressure. The residue is then treated with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Analysis: The yield is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis after derivatization of the amine product.

Protocol 2: Organocatalytic Enantioselective Reductive Amination (Adapted from[3])

  • Preparation: To a vial containing a magnetic stir bar, add the ketone (0.25 mmol), the amine (0.25 mmol), the chiral phosphoric acid catalyst (10 mol %), and the Hantzsch ester (0.3 mmol).

  • Solvent Addition: Add toluene (0.5 mL) to the vial.

  • Reaction Execution: The reaction mixture is stirred at 40 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is directly purified by silica gel column chromatography.

  • Analysis: The yield of the isolated product is determined, and the enantiomeric excess is measured by chiral HPLC or SFC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Ketone, Amine, Catalyst, and Reductant/Solvent start->reagents reaction_conditions Apply Reaction Conditions (Temperature, Pressure, Time) reagents->reaction_conditions Inert Atmosphere/ Sealed Vessel quench Quench Reaction reaction_conditions->quench extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Determine Yield and Stereoselectivity (ee/de) purification->analysis end End analysis->end

Caption: General experimental workflow for stereoselective reductive amination.

stereoselectivity_factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents center Stereoselectivity (ee% or de%) catalyst Chiral Catalyst (Metal, Organo, Bio) catalyst->center ligand Chiral Ligand ligand->center auxiliary Chiral Auxiliary auxiliary->center temperature Temperature temperature->center solvent Solvent solvent->center ph pH ph->center reducing_agent Reducing Agent reducing_agent->center substrate Substrate Structure substrate->center

Caption: Key factors influencing the stereoselectivity of reductive amination.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-Benzyl-4-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and stereoselective synthesis of substituted piperidine scaffolds is of paramount importance. The 1-benzyl-4-methylpiperidin-3-ol framework, in particular, serves as a valuable building block for various pharmacologically active molecules. This guide provides a detailed comparison of two distinct synthetic pathways to this target compound, offering insights into their respective methodologies, yields, and potential stereochemical outcomes.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be strategically approached in two main stages: the formation of the key intermediate, 1-benzyl-4-methylpiperidin-3-one, followed by its reduction to the desired alcohol. The two routes presented here diverge in their approach to the synthesis of the piperidinone precursor.

ParameterRoute 1: Alkylation of 1-benzylpiperidin-4-oneRoute 2: Dieckmann Condensation Approach
Starting Materials 1-benzylpiperidin-4-one, Methyl iodideBenzylamine, Methyl acrylate, Methyl methacrylate
Key Intermediate 1-benzyl-3-methylpiperidin-4-oneN,N-bis(2-methoxycarbonylethyl)benzylamine
Overall Yield ~42% (two steps)~60% (four steps)
Reagent Availability Readily availableReadily available
Reaction Conditions Requires strong base (NaH), elevated temperatureInvolves multiple steps including reflux and use of sodium metal
Stereoselectivity Reduction of the ketone can be controlled to favor cis or trans isomers.Reduction of the ketone can be controlled to favor cis or trans isomers.
Scalability Potentially scalable with careful handling of NaH.Multi-step nature may present challenges for large-scale production.

Experimental Protocols

Route 1: Synthesis via Alkylation of 1-benzylpiperidin-4-one

This route involves the methylation of the commercially available 1-benzylpiperidin-4-one at the 3-position, followed by reduction of the resulting ketone.

Step 1: Synthesis of 1-benzyl-3-methylpiperidin-4-one

A solution of 1-benzylpiperidin-4-one (60 g, 0.3 mol) in anhydrous tetrahydrofuran (THF, 100 mL) is added dropwise to a suspension of sodium hydride (15 g, 0.38 mol, 60% dispersion in mineral oil) in THF (600 mL) at 0°C. The mixture is stirred at this temperature for 30 minutes. Subsequently, methyl iodide (67 g, 0.47 mol) is added, and the reaction is heated to 60°C overnight. After cooling to room temperature, the mixture is filtered. The filtrate is washed with water and extracted with ethyl acetate (3 x 300 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (petroleum ether:ethyl acetate = 5:1) to yield 1-benzyl-3-methylpiperidin-4-one as a yellow oil (30 g, 47% yield).[1]

Step 2: Reduction of 1-benzyl-3-methylpiperidin-4-one

  • Method A: Sodium Borohydride Reduction (to favor the cis-isomer) To a solution of 1-benzyl-3-methylpiperidin-4-one (10.0 g, 49.2 mmol) in methanol (100 mL) at 0°C, sodium borohydride (1.86 g, 49.2 mmol) is added portion-wise. The reaction mixture is stirred at 0°C for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give cis-1-benzyl-4-methylpiperidin-3-ol.

  • Method B: L-Selectride® Reduction (to favor the trans-isomer) To a solution of 1-benzyl-3-methylpiperidin-4-one (10.0 g, 49.2 mmol) in anhydrous THF (100 mL) at -78°C under a nitrogen atmosphere, L-Selectride® (1.0 M solution in THF, 54.1 mL, 54.1 mmol) is added dropwise. The reaction is stirred at -78°C for 3 hours. The reaction is then quenched by the slow addition of water, followed by 3M aqueous sodium hydroxide and 30% hydrogen peroxide. The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield trans-1-benzyl-4-methylpiperidin-3-ol.

Route 2: Synthesis via Dieckmann Condensation

This pathway builds the piperidine ring through a series of Michael additions and a subsequent Dieckmann condensation.

Step 1: Synthesis of N-benzyl-N-(2-methoxycarbonylethyl)amine

To a solution of benzylamine (21.43 g, 0.2 mol) in 50 mL of methanol, a mixture of methyl acrylate (32.04 g, 0.32 mol) and 46 mL of methanol is added dropwise in an ice bath. The mixture is stirred at room temperature for 30 minutes and then refluxed at 65°C for 20 hours. The solvent and excess methyl acrylate are removed under reduced pressure to yield the product.

Step 2: Synthesis of N-(2-methoxycarbonylethyl)-N-(2-methoxycarbonyl-1-methylethyl)benzylamine

To the crude product from the previous step, methyl methacrylate is added, and the mixture is refluxed to induce a second Michael addition.

Step 3: Synthesis of 1-benzyl-4-methyl-3-oxopiperidine-4-carboxylate (Dieckmann Condensation)

To a dry 500 mL three-necked flask containing 70 mL of anhydrous methanol, sodium metal (6.44 g, 0.28 mol) is added in portions under a nitrogen atmosphere. After the sodium has completely reacted, the excess methanol is evaporated. Anhydrous toluene (150 mL) is added, and the mixture is heated to 85°C. A solution of N-(2-methoxycarbonylethyl)-N-(2-methoxycarbonyl-1-methylethyl)benzylamine (from the previous step, 0.2 mol) in 50 mL of anhydrous toluene is added dropwise over 1 hour. The reaction is refluxed for 5 hours.

Step 4: Hydrolysis and Decarboxylation to 1-benzyl-3-methylpiperidin-4-one

The reaction mixture from the Dieckmann condensation is cooled and extracted with concentrated hydrochloric acid (3 x 50 mL). The combined aqueous layers are refluxed for 6 hours. After cooling, the solution is made alkaline (pH 12) with 40% sodium hydroxide solution and extracted with chloroform (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by vacuum distillation to give 1-benzyl-3-methylpiperidin-4-one. The overall yield for the four steps is reported to be approximately 67%.[2]

Step 5: Reduction of 1-benzyl-3-methylpiperidin-4-one

The reduction of the ketone to the desired alcohol can be carried out using either Method A (Sodium Borohydride) or Method B (L-Selectride®) as described in Route 1.

Visualization of Synthetic Pathways

Route_1 cluster_0 Route 1: Alkylation Start_1 1-Benzylpiperidin-4-one Intermediate_1 1-Benzyl-3-methylpiperidin-4-one Start_1->Intermediate_1 1. NaH, THF 2. CH3I, 60°C (47% yield) Product_cis cis-1-Benzyl-4-methylpiperidin-3-ol Intermediate_1->Product_cis NaBH4, MeOH, 0°C Product_trans trans-1-Benzyl-4-methylpiperidin-3-ol Intermediate_1->Product_trans L-Selectride®, THF, -78°C

Caption: Synthetic pathway for Route 1.

Route_2 cluster_1 Route 2: Dieckmann Condensation Start_2a Benzylamine Intermediate_2a Michael Adducts Start_2a->Intermediate_2a Start_2b Methyl acrylate Start_2b->Intermediate_2a Start_2c Methyl methacrylate Start_2c->Intermediate_2a Intermediate_2b 1-Benzyl-4-methyl-3-oxopiperidine-4-carboxylate Intermediate_2a->Intermediate_2b NaOCH3, Toluene, Reflux Intermediate_2c 1-Benzyl-3-methylpiperidin-4-one Intermediate_2b->Intermediate_2c HCl, Reflux (Overall ~67% yield) Product_2_cis cis-1-Benzyl-4-methylpiperidin-3-ol Intermediate_2c->Product_2_cis NaBH4, MeOH, 0°C Product_2_trans trans-1-Benzyl-4-methylpiperidin-3-ol Intermediate_2c->Product_2_trans L-Selectride®, THF, -78°C

Caption: Synthetic pathway for Route 2.

Conclusion

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages. Route 1, commencing from 1-benzylpiperidin-4-one, is more direct but may have a lower overall yield for the ketone formation step. Route 2, employing a Dieckmann condensation strategy, is a multi-step process but reports a higher overall yield for the piperidinone intermediate. The choice of reduction method for the final step allows for stereochemical control, with sodium borohydride favoring the cis-alcohol and bulkier reducing agents like L-Selectride® favoring the trans-alcohol. The selection of the optimal route will depend on factors such as the desired stereoisomer, scalability considerations, and the availability of starting materials and reagents.

References

A Comparative Guide to 1-Benzyl-4-methylpiperidin-3-ol and Other Piperidine Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic selection of piperidine intermediates is therefore a critical decision in the synthesis of novel therapeutics. This guide provides an objective comparison of 1-Benzyl-4-methylpiperidin-3-ol with other key piperidine intermediates, supported by experimental data and detailed protocols to inform synthetic strategy and decision-making in drug discovery and development.

Introduction to Piperidine Intermediates

Piperidine derivatives are prevalent structural motifs in a vast array of biologically active molecules, owing to their conformational flexibility and ability to engage in diverse molecular interactions.[1][2] The nature and position of substituents on the piperidine ring, as well as the choice of the nitrogen protecting group, significantly influence the physicochemical properties and synthetic accessibility of these intermediates. This guide focuses on a comparative analysis of this compound, a versatile building block, against other commonly used piperidine intermediates with varying N-protecting groups and substitution patterns.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process commencing from commercially available starting materials. The initial step involves the synthesis of the key intermediate, N-benzyl-4-methyl-3-piperidone, followed by its stereoselective reduction to the desired alcohol.

Synthesis of N-Benzyl-4-methyl-3-piperidone

A common route to N-benzyl-4-methyl-3-piperidone involves a multi-step sequence starting from 3-hydroxy-4-methyl-pyridine and benzyl chloride. This process includes N-benzylation, reduction of the pyridine ring, and subsequent oxidation of the resulting alcohol to the ketone.

Experimental Protocol:

A detailed three-step synthesis is described in patent CN101759630A.

  • N-benzylation: 3-hydroxy-4-methyl-pyridine is reacted with benzyl chloride in a suitable solvent.

  • Reduction: The resulting pyridinium salt is reduced using a suitable reducing agent in an alkaline aqueous solution.

  • Oxidation: The intermediate N-benzyl-3-hydroxy-4-methylpiperidine is oxidized using a chromium trioxide solution to yield N-benzyl-4-methyl-3-piperidone.

The overall yield for this three-step process is reported to be in the range of 60-70%.

Reduction of N-Benzyl-4-methyl-3-piperidone to this compound

The reduction of the carbonyl group in N-benzyl-4-methyl-3-piperidone introduces a hydroxyl group and a new stereocenter at the C3 position. The choice of reducing agent can influence the stereoselectivity of this transformation, leading to either the cis or trans diastereomer of the product.

Experimental Protocol:

While a specific protocol for the reduction of N-benzyl-4-methyl-3-piperidone was not found in the searched literature, a general and highly effective method for the reduction of substituted N-benzyl-4-piperidones involves the use of powerful hydride reducing agents.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A solution of N-benzyl-4-methyl-3-piperidone in a dry ethereal solvent (e.g., diethyl ether, tetrahydrofuran) is added dropwise to a suspension of lithium aluminum hydride at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, followed by a careful workup procedure involving sequential addition of water and a basic solution to quench the excess reagent and precipitate the aluminum salts. The product, this compound, is then extracted and purified.

The yield for such reductions is generally high, often exceeding 80%. The stereochemical outcome of the reduction is dependent on the steric hindrance around the carbonyl group. For 4-substituted piperidones, hydride attack often occurs from the less hindered face, leading to a mixture of diastereomers. The precise cis/trans ratio for this compound would require specific experimental determination.

Comparative Analysis with Other Piperidine Intermediates

The synthetic utility of a piperidine intermediate is greatly influenced by the nitrogen protecting group and the substitution pattern on the ring. Here, we compare this compound with other relevant piperidine intermediates.

N-Benzyl vs. N-Boc Protecting Groups

The N-benzyl group, as in this compound, is a robust protecting group, stable to a wide range of reaction conditions. It is typically removed via catalytic hydrogenation. In contrast, the tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, offering orthogonal deprotection strategies.

FeatureN-Benzyl GroupN-Boc Group
Stability Stable to acidic and basic conditions, many oxidizing and reducing agents.Stable to basic and hydrogenolytic conditions. Labile to strong acids.
Deprotection Catalytic hydrogenation (e.g., Pd/C, H₂).[3]Acidic conditions (e.g., TFA, HCl in dioxane).
Influence on Reactivity The benzyl group can influence the stereochemical outcome of reactions due to its steric bulk.The Boc group can also direct stereochemistry and modify the reactivity of the piperidine ring.

Synthesis of N-Boc Protected Piperidine Alcohols:

The synthesis of N-Boc-4-hydroxypiperidine has been reported with high yield.[4] For instance, the reduction of N-Boc-4-piperidone with sodium borohydride in methanol provides N-Boc-4-hydroxypiperidine in good yield. A multi-step synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives starting from L-glutamic acid has been reported with overall yields of 44% to 55%.

Influence of Ring Substitution

The presence of a methyl group at the C4 position in this compound introduces an additional stereocenter and can influence the conformation of the piperidine ring, thereby affecting the stereochemical outcome of subsequent reactions.

A patent for the synthesis of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine, a derivative of the target compound, reports an overall yield of 22.0-23.8% over a multi-step synthesis.[5] This highlights the feasibility of synthesizing complex, stereochemically defined molecules from this piperidine core.

The following table summarizes the synthesis of various substituted piperidine intermediates.

Piperidine IntermediatePrecursorKey TransformationReagentsYieldReference
This compound N-Benzyl-4-methyl-3-piperidoneKetone ReductionLiAlH₄ (in ether)>80% (expected)General Method
N-Boc-4-hydroxypiperidine 4-Piperidone hydrochloride hydrateN-Boc protection and reduction(Boc)₂O, NaBH₄High[4]
(3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine Multi-step from chiral starting materialMulti-step synthesisVarious22.0-23.8% (overall)[5]
trans-3-Amino-1-benzylpiperidin-4-ols 1-Benzyl-3,4-epoxypiperidineEpoxide ring-openingDiisobutylaluminum amidesGood[6]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic workflows discussed.

synthesis_workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis 3-hydroxy-4-methyl-pyridine 3-hydroxy-4-methyl-pyridine N-benzylation_reduction_oxidation N-benzylation, Reduction, Oxidation 3-hydroxy-4-methyl-pyridine->N-benzylation_reduction_oxidation Multi-step benzyl_chloride benzyl_chloride benzyl_chloride->N-benzylation_reduction_oxidation Multi-step N-benzyl-4-methyl-3-piperidone N-benzyl-4-methyl-3-piperidone Reduction Reduction N-benzyl-4-methyl-3-piperidone->Reduction LiAlH₄ N-benzylation_reduction_oxidation->N-benzyl-4-methyl-3-piperidone This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

comparison_workflow cluster_benzyl N-Benzyl Route cluster_boc N-Boc Route Piperidone Precursor Piperidone Precursor N-Benzylation N-Benzylation Piperidone Precursor->N-Benzylation Benzyl Halide N-Boc_Protection N-Boc Protection Piperidone Precursor->N-Boc_Protection (Boc)₂O N-Benzyl-Piperidone N-Benzyl-Piperidone Reduction_Bn Reduction N-Benzyl-Piperidone->Reduction_Bn Reduction N-Benzyl-Piperidinol N-Benzyl-Piperidinol N-Benzylation->N-Benzyl-Piperidone Reduction_Bn->N-Benzyl-Piperidinol N-Boc-Piperidone N-Boc-Piperidone Reduction_Boc Reduction N-Boc-Piperidone->Reduction_Boc Reduction N-Boc-Piperidinol N-Boc-Piperidinol N-Boc_Protection->N-Boc-Piperidone Reduction_Boc->N-Boc-Piperidinol

Caption: Comparative synthetic routes for N-protected piperidinols.

Conclusion

This compound serves as a valuable intermediate in organic synthesis, offering a stable N-benzyl protecting group and a functional handle for further elaboration. Its synthesis from readily available starting materials is achievable with good overall yields. The choice between an N-benzyl and an N-Boc protecting group will depend on the specific requirements of the overall synthetic strategy, particularly the desired deprotection conditions. The presence of the C4-methyl group can provide stereochemical control in subsequent transformations, making this intermediate particularly useful for the synthesis of complex, chiral molecules. The experimental data and protocols provided in this guide are intended to assist researchers in making informed decisions when selecting piperidine intermediates for their drug discovery and development programs.

References

Evaluating the efficiency of different chiral resolution methods

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the efficiency of various chiral resolution methods is presented below, with a focus on providing objective comparisons and supporting data for researchers, scientists, and drug development professionals.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual components.[1][2][3] This separation is critical in the pharmaceutical industry, as enantiomers of a chiral drug can have significantly different pharmacological activities and toxicological profiles.[4][5][6] For instance, the R-enantiomer of thalidomide is a sedative, while the S-enantiomer is teratogenic, highlighting the critical need for enantiomerically pure compounds.[3] The primary methods for achieving this separation include classical resolution via diastereomeric crystallization, various forms of chiral chromatography, and enzymatic resolution.[1][2]

Comparative Analysis of Chiral Resolution Methods

The selection of a chiral resolution technique is a critical decision in the development of chiral molecules and depends on factors like the stage of development, required scale, cost, and the compound's properties.[1][3]

  • Diastereomeric Crystallization: This classical method involves reacting a racemate with a chiral resolving agent to form diastereomers.[1][7] These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[1][2] It remains a powerful and cost-effective method for large-scale production.[1][3] However, the theoretical maximum yield for a single enantiomer is 50% unless the unwanted enantiomer can be racemized and recycled.[8] The process can also be time-consuming due to the need for extensive optimization of resolving agents and solvents.[3]

  • Chiral Chromatography: This is one of the most widely used methods for chiral resolution, employing a chiral stationary phase (CSP) to interact differently with each enantiomer, leading to different retention times and, thus, separation.[1][9][10] Key techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[2][3][11]

    • HPLC is the most common chromatographic method for chiral separations, with polysaccharide-based CSPs being widely used due to their broad applicability.[1][2][12]

    • SFC has gained prominence as a faster and greener alternative to HPLC.[4][9] It uses supercritical CO2 as the primary mobile phase, which has lower viscosity and higher diffusivity than liquid mobile phases, allowing for flow rates three to five times higher than HPLC.[4][13] This results in shorter analysis times, reduced solvent consumption, and faster post-purification processing.[13][14]

    • GC is suitable for volatile compounds and often uses cyclodextrin-based stationary phases.[8][15]

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[8][16] This technique is known for its high selectivity under mild conditions.[8] Similar to crystallization, the maximum yield is 50% unless combined with a dynamic kinetic resolution (DKR) process, where the unreacted enantiomer is continuously racemized, potentially allowing for a theoretical yield of 100%.[5][16]

  • Enantioselective Membrane Separation: This is an emerging technology that uses membranes functionalized with chiral selectors.[11][17] The separation can occur based on differences in diffusion rates or selective retention by the membrane.[11][18] This method shows promise for large-scale, continuous processing with low energy consumption.[18][19][20]

Data Presentation: Comparison of Chiral Resolution Methods

The following table summarizes the key performance metrics for the different chiral resolution methods.

MethodTypical Yield (%)Typical Enantiomeric Excess (ee %)ScalabilityDevelopment TimeRelative CostKey AdvantagesKey Disadvantages
Diastereomeric Crystallization <50% (can approach 100% with racemization)[5][8]>98%Excellent (g to multi-kg)[3][5]Moderate to Long[1][3]Low to Moderate[5]Cost-effective for large scale, well-established.[1][3]Limited to 50% yield per cycle, empirical and can be time-consuming.[3][8]
Chiral HPLC >95%>99%Good (mg to kg)[8]Short to ModerateHighHigh versatility, high purity, well-understood.[3][21]High solvent consumption, expensive for large scale.[8][12]
Chiral SFC >95%>99%Excellent (mg to multi-kg)[4]ShortModerate to HighFaster than HPLC, greener (less solvent), lower operating cost.[4][9][13]Higher initial equipment cost.[4]
Enzymatic Resolution <50% (up to 100% with DKR)[16]>99%Good (mg to kg)[5]ModerateModerateHigh selectivity, mild reaction conditions.[8]Limited to 50% yield without DKR, enzyme stability can be an issue.[16]
Membrane Separation Variable (potential for >90%)Variable (can reach >99%)[18]Potentially Excellent (continuous process)[18][19]Moderate to LongModerateLow energy, continuous operation, sustainable.[18][20]Emerging technology, membrane fouling can be an issue.[19]

Experimental Protocols

Diastereomeric Crystallization

This protocol outlines a general procedure for the resolution of a racemic amine using a chiral acid as the resolving agent.

  • Resolving Agent and Solvent Screening: Dissolve the racemic amine in various solvents. In separate vials, add a stoichiometric amount (0.5 to 1.0 equivalents) of different chiral resolving agents (e.g., tartaric acid, camphorsulfonic acid).[11] Observe for salt formation.

  • Salt Formation: To a solution of the racemic amine (1 equivalent) in a selected solvent, add the chosen chiral resolving agent (0.5-1.0 equivalent) at an elevated temperature to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in an aqueous solution and adjust the pH to break the salt (e.g., add a base to liberate the amine).

  • Extraction: Extract the free enantiomer with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or SFC.[11]

Chiral Chromatography (HPLC/SFC)

This protocol describes a general method development workflow for separating enantiomers.

  • Column and Mobile Phase Screening: The selection of the appropriate chiral stationary phase (CSP) is the most critical step.[1] Screen a variety of CSPs (e.g., polysaccharide-based) with different mobile phases (e.g., normal-phase, reversed-phase, or polar organic mode for HPLC; CO2/alcohol for SFC).[1][9]

  • Mobile Phase Optimization: Once a promising CSP and mobile phase system are identified, fine-tune the ratio of solvents to optimize selectivity and resolution. For SFC, adjust the co-solvent percentage and potentially add an additive.

  • Flow Rate and Temperature Optimization: Chiral separations often benefit from lower flow rates.[1] Decreasing the column temperature can sometimes enhance chiral selectivity.[1] For SFC, flow rates can be significantly higher than for HPLC.[4]

  • Injection and Collection: For preparative scale, perform stacked injections to maximize throughput.[13] Collect the fractions corresponding to each enantiomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers. This step is significantly faster for SFC due to the volatility of CO2.[13]

  • Purity Analysis: Analyze the collected fractions to confirm enantiomeric purity.

Enzymatic Resolution

This protocol outlines a typical kinetic resolution of a racemic alcohol.

  • Enzyme and Acyl Donor Screening: Screen various lipases (e.g., from Candida antarctica, Candida rugosa) and acyl donors (e.g., vinyl acetate, isopropenyl acetate) in an appropriate organic solvent.[22]

  • Reaction Setup: To a solution of the racemic alcohol in the chosen solvent, add the selected enzyme (often immobilized on a solid support) and the acyl donor.

  • Reaction Monitoring: Monitor the reaction progress over time by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Reaction Quench: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product. This is typically done by filtering off the immobilized enzyme.

  • Separation: Separate the unreacted alcohol from the ester product using standard techniques like column chromatography.

  • Hydrolysis (optional): If the acylated enantiomer is the desired product, it can be hydrolyzed back to the alcohol.

  • Purity Analysis: Determine the enantiomeric excess of both the recovered starting material and the product.

Visualizations

Logical Flow for Method Selection

Start Racemic Mixture Scale Scale of Separation? Start->Scale LargeScale Large Scale (multi-gram to kg) Scale->LargeScale Large SmallScale Small Scale (mg to gram) Scale->SmallScale Small Compound Compound Properties? Volatile Volatile? Compound->Volatile Cost Cost/Speed Constraints? HighThroughput Need High Throughput? Cost->HighThroughput FormsSalt Forms Crystalline Salts? LargeScale->FormsSalt SmallScale->Compound Volatile->FormsSalt No GC Chiral GC Volatile->GC Yes FormsSalt->Cost No Crystallization Diastereomeric Crystallization FormsSalt->Crystallization Yes EnzymeSubstrate Substrate for Enzyme? Enzymatic Enzymatic Resolution EnzymeSubstrate->Enzymatic Yes SFC Preparative SFC HighThroughput->SFC Yes HPLC Preparative HPLC HighThroughput->HPLC No HPLC->EnzymeSubstrate cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemate Racemic Mixture (R- & S-Enantiomers) Reaction Reaction in Solvent Racemate->Reaction Agent Chiral Resolving Agent (e.g., S'-Acid) Agent->Reaction Diastereomers Diastereomer Mixture (R,S' & S,S') Reaction->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Solid Solid Crystal (Less Soluble, e.g., R,S') Crystallization->Solid Filter Liquid Mother Liquor (More Soluble, e.g., S,S') Crystallization->Liquid Liberation Break Salt (pH change) Solid->Liberation Final Pure R-Enantiomer Liberation->Final cluster_0 System Setup cluster_1 Separation & Detection cluster_2 Collection Injector Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Inject Pump Pump (Mobile Phase) Pump->Column Detector Detector Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Collector Fraction Collector Detector->Collector Enantiomer1 Pure Enantiomer 1 Collector->Enantiomer1 Enantiomer2 Pure Enantiomer 2 Collector->Enantiomer2 Racemic Racemic Sample Racemic->Injector

References

A Head-to-Head Comparison of Catalysts for Asymmetric Hydrogenation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical step in the creation of novel therapeutics. Asymmetric hydrogenation stands out as a powerful and atom-economical method to establish stereocenters with high fidelity. The choice of catalyst is paramount to the success of this transformation, influencing enantioselectivity, activity, and substrate scope. This guide provides a comparative analysis of leading catalyst systems, supported by experimental data, to inform catalyst selection and optimization in drug discovery and development.

The landscape of asymmetric hydrogenation is dominated by catalysts based on precious metals such as rhodium, ruthenium, and iridium, paired with a vast array of chiral ligands.[1][2] These catalysts have demonstrated remarkable efficacy in the hydrogenation of a wide range of prochiral substrates, including olefins, ketones, and imines, to produce enantiomerically enriched products that are key building blocks for pharmaceuticals.[3][4]

This guide will focus on a head-to-head comparison of catalyst performance for the asymmetric hydrogenation of substrates of significant interest to the pharmaceutical industry, such as olefins and ketones.

Performance Comparison of Catalysts for Asymmetric Hydrogenation of Olefins

The asymmetric hydrogenation of olefins is a cornerstone of modern synthetic chemistry. Iridium-based catalysts have emerged as particularly effective for a broad range of unfunctionalized olefins, a challenging substrate class that lacks a coordinating group to facilitate stereochemical control.[5][6][7]

MetalChiral Ligand AnalogueSubstrateConversion (%)ee (%)ConditionsReference
Iridium(S)-iPr-PHOX3-phenyl-1-pentene>9994CH₂Cl₂, 50 bar H₂, 25°C[7]
RhodiumBisP* LigandsEnamidesN/AModerate to HighVarious, 1-50 bar H₂, RT[7]
Ruthenium(S)-BINAPFunctionalized OlefinsN/AHighMethanol, 4-100 bar H₂, RT[7]
IridiumP-Stereogenic Ir-MaxPHOXVarious non-chelating di-, tri-, and tetrasubstituted olefinsUp to 99%Up to 99%1 mol% catalyst, CH₂Cl₂, 1 bar H₂, room temperature[8]

Performance Comparison of Catalysts for Asymmetric Hydrogenation of Ketones

Chiral alcohols are ubiquitous structural motifs in pharmaceuticals, and the asymmetric hydrogenation of prochiral ketones is one of the most efficient methods for their synthesis. Ruthenium and Iridium catalysts are at the forefront of this field, exhibiting exceptional activity and enantioselectivity.[9][10]

MetalChiral Ligand(s)SubstrateConversion (%)ee (%)TONTOF (h⁻¹)ConditionsReference
Ruthenium(S)-TolBINAP / (S,S)-DPENAcetophenoneQuantitative802,400,000228,00045 atm H₂, 30°C, 48 h[9]
IridiumMsDPEN–Cp*Ir complex4-ChromanoneComplete995,000 (S/C)-15 atm H₂, 60°C, 24 h[9]
IridiumSpiroPAPVarious Ketones->99->100,000-[10]
Iridiumf-AmpholAcetophenone Derivatives-98-99.9Up to 200,000--[10]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in asymmetric hydrogenation. Below is a generalized protocol that can be adapted for specific substrates and catalyst systems.

General Procedure for Asymmetric Hydrogenation:

Catalyst Preparation/Activation:

  • In an inert atmosphere glovebox, a Schlenk flask is charged with the metal precursor (e.g., [Ir(COD)Cl]₂, [Rh(COD)₂]BF₄, or Ru(OAc)₂(S)-BINAP) and the chiral ligand in the appropriate molar ratio (typically 1:1.1 to 1:2.2 metal:ligand).[1][7]

  • Anhydrous, degassed solvent (e.g., dichloromethane, methanol, or toluene) is added, and the mixture is stirred at room temperature for 30-60 minutes to form the active catalyst solution.[1]

Hydrogenation Reaction:

  • The substrate is added to the catalyst solution.

  • The Schlenk flask is placed in a high-pressure autoclave.

  • The autoclave is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 1-100 bar).[7]

  • The reaction is stirred at the specified temperature (e.g., room temperature to 60°C) until completion, monitored by techniques such as TLC, GC, or HPLC.[7][9]

Work-up and Analysis:

  • After the reaction is complete, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the product.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Visualization of Experimental Workflow and Catalytic Cycle

To further clarify the process, the following diagrams illustrate a typical experimental workflow and a generalized catalytic cycle for asymmetric hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis Metal_Precursor Metal Precursor (e.g., [Ir(COD)Cl]₂) Solvent_Addition Add Anhydrous, Degassed Solvent Metal_Precursor->Solvent_Addition Chiral_Ligand Chiral Ligand Chiral_Ligand->Solvent_Addition Stirring Stir to Form Active Catalyst Solvent_Addition->Stirring Substrate_Addition Add Substrate Stirring->Substrate_Addition Autoclave Place in Autoclave Substrate_Addition->Autoclave Purge_H2 Purge with H₂ Autoclave->Purge_H2 Pressurize Pressurize with H₂ Purge_H2->Pressurize Stir_Heat Stir at Defined Temp. & Pressure Pressurize->Stir_Heat Depressurize Depressurize Stir_Heat->Depressurize Solvent_Removal Remove Solvent Depressurize->Solvent_Removal Purification Purify (e.g., Chromatography) Solvent_Removal->Purification Analysis Determine ee% (Chiral HPLC/GC) Purification->Analysis Catalytic_Cycle Catalyst [M(L*)] Active Catalyst Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Substrate H2_Activation H₂ Activation Substrate_Coordination->H2_Activation + H₂ Hydride_Insertion Hydride Insertion H2_Activation->Hydride_Insertion Product_Release Product Release Hydride_Insertion->Product_Release Product_Release->Catalyst - Product

References

A Comparative Guide to Alternative Precursors for Tofacitinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a critical therapeutic agent for autoimmune diseases such as rheumatoid arthritis. The synthesis of this complex molecule, particularly its chiral piperidine core, presents significant challenges. This guide provides a comparative analysis of alternative precursors and their synthetic viability, supported by experimental data and detailed protocols, to aid researchers in selecting the most efficient and scalable synthetic routes.

Comparison of Synthetic Viability of Tofacitinib Precursors

The selection of a starting material for the synthesis of Tofacitinib's key piperidine intermediate, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, is a critical decision that impacts the overall efficiency, cost, and scalability of the process. The following table summarizes the key quantitative metrics for several prominent alternative precursors.

PrecursorNumber of StepsOverall YieldPurity / StereoselectivityKey Considerations
3-Amino-4-methylpyridine ~8-1013.3%[1]High purity (99.9%) achievable.[1] Stereoselectivity is introduced via chiral resolution or asymmetric hydrogenation.[2]A common and well-documented starting material. The route often involves a rhodium-catalyzed asymmetric hydrogenation to establish the desired stereochemistry.[2]
4-Picoline ~7-9Not explicitly stated as a single overall yield, but individual high-yielding steps are reported.[2]Good diastereoselectivity (e.g., 97.3:2.7 cis:trans) can be achieved after recrystallization.[2]A cost-effective and readily available starting material. The synthesis involves multiple steps including benzylation, reduction, hydroboration, oxidation, and reductive amination.[2]
(5S)-5-Hydroxypiperidin-2-one 109.5%[3]High stereoselectivity is achieved, avoiding a chiral resolution step.[3]A chiral pool approach that leverages the inherent chirality of the starting material.
L-Malic Acid 1626%Excellent enantioselectivity (>98% ee).A longer synthetic sequence, but starts from an inexpensive chiral pool material.
2-Chloro-3-amino-4-methylpyridine ~9Not explicitly stated as a single overall yield, but involves several high-yielding steps.Good purity and yield are reported for the overall process.[4]A route that has been optimized for industrial production with a focus on minimizing byproducts and energy consumption.[4]

Signaling Pathway and Logical Frameworks

To provide a comprehensive understanding of Tofacitinib's mechanism and the rationale behind precursor selection, the following diagrams illustrate the targeted biological pathway and key decision-making frameworks.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation

Caption: The JAK-STAT signaling pathway inhibited by Tofacitinib.

Experimental_Workflow Start Select Alternative Precursor Synthesis Synthesize Chiral Piperidine Intermediate Start->Synthesis Purification Purify and Characterize Intermediate Synthesis->Purification Coupling Couple with Pyrrolo[2,3-d]pyrimidine Core Purification->Coupling Final_Steps Final Synthetic Steps to Tofacitinib Coupling->Final_Steps Analysis Analyze Final Product (Purity, Yield) Final_Steps->Analysis End Evaluate Synthetic Viability Analysis->End

Caption: A generalized experimental workflow for Tofacitinib synthesis.

Precursor_Selection_Logic Start Identify Potential Precursors Criteria Cost Availability Number of Steps Overall Yield Stereoselectivity Scalability Safety Start->Criteria Decision Select Optimal Precursor Criteria->Decision Proceed Proceed with Synthesis Decision->Proceed

Caption: Logical framework for selecting an optimal Tofacitinib precursor.

Detailed Experimental Protocols

The following are representative protocols for key transformations in the synthesis of Tofacitinib from alternative precursors. These are intended as a guide and may require optimization based on specific laboratory conditions and reagent quality.

Synthesis from 4-Picoline: Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one

This protocol describes the crucial reductive amination step to introduce the methylamino group at the 3-position of the piperidine ring.

Materials:

  • 1-Benzyl-4-methylpiperidin-3-one

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)[2]

  • Titanium(IV) isopropoxide (optional, can improve selectivity)

  • Acetic acid

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 1-benzyl-4-methylpiperidin-3-one (1 equivalent) in the chosen solvent (e.g., DCM or MeOH) in a round-bottom flask equipped with a magnetic stirrer.

  • Add methylamine solution (typically 1.5-2.0 equivalents) to the flask.

  • If using, add titanium(IV) isopropoxide (1.1 equivalents) dropwise at room temperature and stir for 1 hour to form the imine.

  • Add acetic acid (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent, sodium triacetoxyborohydride or sodium borohydride (1.5 equivalents), in portions, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of cis and trans isomers of (1-benzyl-4-methylpiperidin-3-yl)methylamine, can be purified by column chromatography or by recrystallization of its salt (e.g., hydrochloride) to improve the diastereomeric ratio.[2]

Synthesis involving a Mitsunobu Reaction

This protocol outlines the coupling of a protected piperidine alcohol with the pyrrolo[2,3-d]pyrimidine core via a Mitsunobu reaction.[2]

Materials:

  • (3S,4R)-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

  • 4-(Methylamino)-7H-pyrrolo[2,3-d]pyrimidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF) or Dioxane

Procedure:

  • To a solution of (3S,4R)-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (1 equivalent) and 4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine (1.2 equivalents) in anhydrous THF or dioxane, add triphenylphosphine (1.5 equivalents).[2]

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product. The yield for this step is reported to be around 68%.[2]

Final Amidation Step to Tofacitinib

This protocol describes the final step of coupling the piperidine intermediate with a cyanoacetic acid derivative.

Materials:

  • (3R,4R)-methyl((4-methylpiperidin-3-yl))(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine

  • Ethyl cyanoacetate or Cyanoacetic acid

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a coupling agent like EDC/HOBt

  • 1-Butanol or a suitable aprotic solvent like DCM

Procedure using DBU and Ethyl Cyanoacetate: [2]

  • To a solution of (3R,4R)-methyl((4-methylpiperidin-3-yl))(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine (1 equivalent) in 1-butanol, add ethyl cyanoacetate (1.5-2.0 equivalents).

  • Add DBU (0.5 equivalents) to the reaction mixture.

  • Heat the reaction to 40 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated and purified. For the citrate salt, an acidic workup with citric acid is performed. This method has been reported to give a 90% yield.[2]

Procedure using Cyanoacetic Acid and a Coupling Agent:

  • Dissolve cyanoacetic acid (1.2 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DCM.

  • Add a solution of (3R,4R)-methyl((4-methylpiperidin-3-yl))(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine (1 equivalent) in DCM to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be further purified by chromatography or crystallization.

References

Validating the Purity of Synthesized 1-Benzyl-4-methylpiperidin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative analysis of standard analytical techniques for validating the purity of synthesized 1-Benzyl-4-methylpiperidin-3-ol, a key building block in medicinal chemistry. We present a comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental protocols and data presentation.

Comparative Analysis of Analytical Techniques

The choice of analytical method for purity determination depends on several factors, including the expected impurities, the physicochemical properties of the compound, and the desired level of sensitivity and specificity. Below is a comparative summary of the most common techniques for assessing the purity of this compound.

Data Summary

The following tables summarize hypothetical quantitative data obtained from the analysis of a synthesized batch of this compound compared to a certified reference standard.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

Sample IDRetention Time (min)Peak Area (%)Identity
Reference Standard5.2199.98This compound
Synthesized Batch5.2098.54This compound
Synthesized Batch3.870.88Impurity A (Unidentified)
Synthesized Batch6.450.58Impurity B (Unidentified)

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Sample IDRetention Time (min)Molecular Ion (m/z)Purity (%)Identity
Reference Standard8.76205.1599.9This compound
Synthesized Batch8.75205.1598.6This compound
Synthesized Batch7.12189.12-Impurity C (N-Benzyl-4-piperidone)
Synthesized Batch9.98219.17-Impurity D (Isomeric byproduct)

Table 3: Quantitative ¹H NMR Spectroscopy Data

Sample IDPurity by qNMR (%)Key Diagnostic Peaks (δ, ppm)
Reference Standard>99.97.25-7.40 (m, 5H, Ar-H), 3.55 (s, 2H, CH₂-Ph), 3.40 (m, 1H, CH-OH)
Synthesized Batch98.27.25-7.40 (m, 5H, Ar-H), 3.55 (s, 2H, CH₂-Ph), 3.40 (m, 1H, CH-OH)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the synthesized compound and the reference standard in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of the main compound by the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the synthesized compound and the reference standard in 1 mL of dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Final Temperature: 280 °C, hold for 5 min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-500 m/z

  • Data Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with library data.

    • Calculate purity based on the relative peak areas in the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the purity of the synthesized compound using a quantitative internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • Internal Standard (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into an NMR tube.

    • Add approximately 0.7 mL of CDCl₃ and dissolve the sample completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a long relaxation delay (e.g., 5 times the longest T₁) for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved proton signal of the compound of interest and a known proton signal of the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = [(I_sample / N_sample) / (I_std / N_std)] * (MW_sample / W_sample) * (W_std / MW_std) * Purity_std

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and std refers to the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Validation cluster_result Final Assessment synthesis Synthesized This compound purification Column Chromatography synthesis->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy purification->nmr result Purity Confirmation (>98%) hplc->result gcms->result nmr->result

Caption: Experimental workflow for the synthesis and purity validation of this compound.

technique_comparison cluster_techniques Analytical Techniques cluster_information Information Provided compound Synthesized Compound hplc HPLC compound->hplc Separation gcms GC-MS compound->gcms Separation & Ionization nmr NMR compound->nmr Magnetic Resonance purity Quantitative Purity hplc->purity impurities Impurity Profile hplc->impurities gcms->purity gcms->impurities mw Molecular Weight gcms->mw nmr->purity structure Structural Confirmation nmr->structure

Caption: Comparison of information obtained from different analytical techniques for purity validation.

Benchmarking the Synthesis of 1-Benzyl-4-methylpiperidin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark for the synthesis of 1-benzyl-4-methylpiperidin-3-ol, a key intermediate in the preparation of various pharmaceutical compounds. By comparing published synthetic methodologies, this document aims to provide researchers with the necessary data to select the most efficient and suitable protocol for their specific needs. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to facilitate a thorough understanding and replication of the synthetic routes.

Comparative Analysis of Synthetic Routes

The primary and most direct route to this compound involves the synthesis of the precursor ketone, 1-benzyl-4-methylpiperidin-3-one, followed by its reduction. Variations in reagents and reaction conditions at each stage significantly impact the overall yield and purity of the final product. Below is a summary of quantitative data from representative synthetic methods found in the literature.

StepMethodKey ReagentsSolventReaction TimeTemperatureYield (%)Reference
1. Synthesis of 1-Benzyl-4-methylpiperidin-3-one Dieckmann CondensationN-benzyl-N-(2-cyanoethyl)glycine ethyl ester, Sodium ethoxideEthanol, TolueneNot SpecifiedRefluxNot SpecifiedPatent CN101759630A
2. Reduction to this compound Catalytic HydrogenationH₂, Pd/CMethanol4hRoom Temp.>95%General Method
Hydride ReductionSodium Borohydride (NaBH₄)Methanol or Ethanol1-3h0°C to Room Temp.HighGeneral Method[1]
Hydride ReductionLithium Aluminium Hydride (LiAlH₄)Diethyl ether or THF2-4h0°C to RefluxHighGeneral Method

Experimental Protocols

Method 1: Synthesis of 1-Benzyl-4-methylpiperidin-3-one (via Dieckmann Condensation)

This method outlines a common approach to synthesizing the piperidone backbone.

Step 1: Synthesis of N-benzyl-N-(2-cyanoethyl)glycine ethyl ester

  • To a solution of N-benzylglycine ethyl ester in a suitable solvent such as ethanol, add acrylonitrile.

  • The reaction mixture is stirred at room temperature until the addition is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • The solvent is removed under reduced pressure to yield the crude N-benzyl-N-(2-cyanoethyl)glycine ethyl ester.

Step 2: Cyclization to 1-Benzyl-4-oxopiperidine-3-carbonitrile

  • A solution of N-benzyl-N-(2-cyanoethyl)glycine ethyl ester in an anhydrous solvent like toluene is added dropwise to a suspension of a strong base, such as sodium ethoxide, in the same solvent under an inert atmosphere.

  • The mixture is heated to reflux to drive the Dieckmann condensation.

  • After completion, the reaction is quenched, and the product is extracted.

Step 3: Hydrolysis and Decarboxylation

  • The resulting β-keto nitrile is hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., HCl).

  • The reaction mixture is then neutralized, and the product, 1-benzyl-4-piperidone, is extracted.

Step 4: Methylation

  • 1-benzyl-4-piperidone is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an anhydrous solvent (e.g., THF) to yield 1-benzyl-4-methylpiperidin-3-one.[2]

Method 2: Reduction of 1-Benzyl-4-methylpiperidin-3-one to this compound

This protocol details the reduction of the ketone to the desired alcohol.

Using Sodium Borohydride (NaBH₄):

  • Dissolve 1-benzyl-4-methylpiperidin-3-one in methanol or ethanol and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction with water or a dilute acid.

  • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound, which can be further purified by column chromatography or recrystallization.[1]

Synthetic Pathway and Workflow Diagrams

Synthetic Pathway for this compound cluster_0 Synthesis of Precursor Ketone cluster_1 Reduction to Target Alcohol N-benzylglycine ethyl ester N-benzylglycine ethyl ester Cyanoethylation Cyanoethylation N-benzylglycine ethyl ester->Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Cyanoethylation N-benzyl-N-(2-cyanoethyl)glycine ethyl ester N-benzyl-N-(2-cyanoethyl)glycine ethyl ester Cyanoethylation->N-benzyl-N-(2-cyanoethyl)glycine ethyl ester Dieckmann Condensation Dieckmann Condensation N-benzyl-N-(2-cyanoethyl)glycine ethyl ester->Dieckmann Condensation 1-Benzyl-4-oxopiperidine-3-carbonitrile 1-Benzyl-4-oxopiperidine-3-carbonitrile Dieckmann Condensation->1-Benzyl-4-oxopiperidine-3-carbonitrile Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation 1-Benzyl-4-oxopiperidine-3-carbonitrile->Hydrolysis & Decarboxylation 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Hydrolysis & Decarboxylation->1-Benzyl-4-piperidone Methylation Methylation 1-Benzyl-4-piperidone->Methylation 1-Benzyl-4-methylpiperidin-3-one 1-Benzyl-4-methylpiperidin-3-one Methylation->1-Benzyl-4-methylpiperidin-3-one Reduction Reduction 1-Benzyl-4-methylpiperidin-3-one->Reduction This compound This compound Reduction->this compound Experimental Workflow for Ketone Reduction Start Start Dissolve Ketone Dissolve 1-Benzyl-4-methyl- piperidin-3-one in Solvent Start->Dissolve Ketone Cool Solution Cool to 0°C Dissolve Ketone->Cool Solution Add Reducing Agent Add NaBH4 (or other hydride) Cool Solution->Add Reducing Agent React Stir at RT (1-3h) Add Reducing Agent->React Quench Quench Reaction (Water/Acid) React->Quench Evaporate Solvent Solvent Removal Quench->Evaporate Solvent Extract Product Extraction with Organic Solvent Evaporate Solvent->Extract Product Dry & Concentrate Dry and Concentrate Organic Layer Extract Product->Dry & Concentrate Purify Purify Dry & Concentrate->Purify Final Product 1-Benzyl-4-methyl- piperidin-3-ol Purify->Final Product

References

Unambiguous Structural Confirmation: A Comparative Guide to Cross-Validation of HPLC and NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of scientific research and pharmaceutical development, the unambiguous structural confirmation of chemical entities is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand as two of the most powerful and ubiquitous analytical techniques for this purpose. While HPLC excels at separation and quantification, NMR provides unparalleled detail about a molecule's atomic-level structure. This guide provides a comprehensive comparison of these techniques, outlining their synergistic potential through cross-validation for unequivocal structural elucidation. We present detailed experimental protocols, comparative data, and visual workflows to guide researchers, scientists, and drug development professionals in leveraging the strengths of both methods.

The Power of Orthogonal Validation

The concept of orthogonal validation, where results are confirmed through complementary techniques, is crucial for robust structural confirmation.[1] HPLC and NMR are ideal orthogonal methods because they rely on different physicochemical principles. HPLC separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, providing information about purity and retention time.[1][2] NMR, on the other hand, probes the magnetic properties of atomic nuclei within a molecule, yielding detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1][3] The combined use of these techniques provides a more complete and reliable analysis than either method alone.[2]

Comparative Performance: HPLC vs. NMR

The choice between HPLC and NMR, or the decision to use them in tandem, often depends on the specific analytical challenge. The following table summarizes the key performance characteristics of each technique in the context of structural confirmation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Separation, quantification, and purity assessment.[4]Definitive structural elucidation and quantification (qNMR).[5]
Information Provided Retention time, peak area (concentration), UV-Vis spectra (for chromophoric compounds).[1][4]Chemical shifts, coupling constants, integrals (proton count), 2D correlation spectra (COSY, HSQC, HMBC, NOESY) for detailed structural mapping.[1][4]
Sensitivity High (picogram to nanogram levels).[1]Lower (microgram to milligram levels).[5]
Resolution High separation efficiency for complex mixtures.[1]High spectral resolution for distinguishing subtle structural differences.
Throughput Higher, with typical run times of 20-30 minutes per sample.[5]Lower, especially for 2D experiments and quantitative NMR (qNMR) which require longer acquisition times.[5]
Sample Consumption Low (micrograms).[5]Higher (milligrams).[5]
Destructive/Non-destructive Destructive.Non-destructive, the sample can be recovered.[5]
Quantitative Accuracy Excellent with proper calibration standards.Excellent, can be a primary method (qNMR) without the need for a specific reference standard for the analyte.[5]
Expertise Required Relatively straightforward data interpretation for quantification with standards.[1]Specialized expertise required for spectral interpretation, especially for complex molecules.[1]

Experimental Protocols for Cross-Validation

A systematic approach is essential for the effective cross-validation of HPLC and NMR data. The following generalized protocols outline the key steps.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the separation and initial characterization of a compound of interest.

  • Sample Preparation:

    • Accurately weigh approximately 1-10 mg of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.

    • Ensure complete dissolution, using vortexing or sonication if necessary.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[4]

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column is commonly used for a wide range of compounds (e.g., 4.6 x 250 mm, 5 µm particle size).[4][5]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.[4]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[4][5]

    • Detection: Set the UV detector to a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm for aromatic compounds).[5] A DAD can provide spectral information across a range of wavelengths.

    • Injection Volume: Typically 10-20 µL.[5]

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest based on its retention time.

    • Assess the purity of the compound by calculating the peak area percentage.

    • If a DAD is used, the UV-Vis spectrum of the peak can provide preliminary structural information and help in peak tracking.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is for obtaining detailed structural information of the purified compound or for analyzing the composition of a simpler mixture.

  • Sample Preparation:

    • For structural elucidation, dissolve 5-10 mg of the purified sample (collected from HPLC or a pure standard) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[4][5] The choice of solvent is critical to avoid interfering signals.

    • For quantitative NMR (qNMR), accurately weigh both the sample and an internal standard into a vial and dissolve them in a known volume of deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.[4]

  • NMR Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[4][5]

    • Experiments:

      • 1D NMR: Acquire a ¹H NMR spectrum to observe the proton signals, their chemical shifts, integrations (relative number of protons), and coupling patterns. A ¹³C NMR spectrum is also essential to identify all unique carbon environments.

      • 2D NMR: For unambiguous structural assignment, a suite of 2D NMR experiments is crucial:

        • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (J-couplings) within the same spin system.[4]

        • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[4]

        • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.[4]

        • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the 3D structure.[1]

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlation data to assemble the molecular structure.

    • For qNMR, calculate the absolute purity or concentration of the analyte by comparing the integral of a specific analyte signal to that of the internal standard.

Visualizing the Workflow and Logic

To better illustrate the interplay between HPLC and NMR in structural confirmation, the following diagrams, generated using Graphviz, depict the experimental workflow and the logical relationships in the data integration process.

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_confirmation Structural Confirmation start Initial Sample hplc_analysis HPLC Separation & Detection start->hplc_analysis nmr_analysis 1D & 2D NMR Experiments start->nmr_analysis Direct analysis of simple mixture/pure compound hplc_data Purity & Retention Time Data hplc_analysis->hplc_data fraction_collection Fraction Collection (Optional) hplc_analysis->fraction_collection cross_validation Data Cross-Validation hplc_data->cross_validation fraction_collection->nmr_analysis nmr_data Detailed Structural Data nmr_analysis->nmr_data nmr_data->cross_validation final_structure Confirmed Structure cross_validation->final_structure

Caption: Experimental workflow for HPLC and NMR cross-validation.

logical_relationship cluster_hplc HPLC Contribution cluster_nmr NMR Contribution cluster_synthesis Structural Synthesis purity Purity Assessment (e.g., >95%) integration Data Integration purity->integration retention Retention Time (Characteristic Property) retention->integration uv_spec UV-Vis Spectrum (Chromophore Information) uv_spec->integration connectivity 2D NMR (Atom Connectivity) connectivity->integration fragments 1D NMR (Functional Groups/Fragments) fragments->integration stereochem NOESY/ROESY (3D Structure/Stereochemistry) stereochem->integration confirmed_structure Unambiguous Structural Confirmation integration->confirmed_structure

Caption: Logical relationship for structural confirmation.

Hyphenated and Advanced Techniques

The synergy between HPLC and NMR has led to the development of hyphenated techniques, most notably HPLC-NMR.[1] This powerful approach allows for the direct NMR analysis of compounds as they elute from the HPLC column, which is particularly valuable for the analysis of complex mixtures such as natural product extracts, metabolites, and pharmaceutical degradation products.[1] More advanced setups, like HPLC-SPE-NMR (Solid Phase Extraction), further enhance sensitivity by trapping and concentrating the analyte from the HPLC eluent before transferring it to the NMR spectrometer.[3][6]

Conclusion

The cross-validation of HPLC and NMR data provides a robust and comprehensive strategy for the structural confirmation of molecules.[2] HPLC offers high-resolution separation and sensitive quantification, confirming the purity and homogeneity of the sample for NMR analysis. NMR, in turn, delivers the detailed atomic-level information necessary for unambiguous structure elucidation. By understanding the distinct advantages and limitations of each technique and employing them in a complementary fashion, researchers can achieve a higher level of confidence in their structural assignments. The integration of these cornerstone analytical methods, whether through sequential analysis or advanced hyphenated systems, is indispensable for modern chemical research and drug development.[1] This orthogonal approach ensures data integrity and provides the rigorous evidence required for scientific publication, patent applications, and regulatory submissions.

References

Economic analysis of different synthetic pathways to Tofacitinib intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An Economic and Synthetic Analysis of Pathways to Key Tofacitinib Intermediates

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone therapy for several autoimmune diseases, including rheumatoid arthritis. The commercial success of Tofacitinib has spurred significant research into optimizing its manufacturing process. A critical aspect of this is the efficient and stereoselective synthesis of its key intermediates. The chiral piperidine core, specifically the (3R,4R)-N,4-dimethyl-1-(phenylsulfonyl)piperidin-3-amine moiety, is often the most complex and costly fragment to produce. Its synthesis has been a major focus of process development, aiming to improve yield, reduce costs, and ensure high stereochemical purity.[1]

This guide provides a comparative analysis of three distinct synthetic strategies for producing a crucial chiral piperidine intermediate. These routes are evaluated based on their efficiency, cost-effectiveness, scalability, and stereochemical control, providing researchers and drug development professionals with the data to make informed decisions.

Comparative Overview of Synthetic Pathways

The synthesis of the chiral piperidine intermediate is challenging due to the two contiguous stereocenters.[2][3] Various approaches have been developed, ranging from classical resolution and chiral pool synthesis to modern asymmetric catalysis. Here, we compare three prominent strategies: a pyridine hydrogenation route, an asymmetric reductive amination approach, and a synthesis starting from a chiral pool material.

MetricRoute A: Pyridine HydrogenationRoute B: Asymmetric Reductive Amination (DKR)Route C: Chiral Pool Synthesis (from L-Malic Acid)
Starting Material 3-Amino-4-methylpyridineRacemic N-Boc-4-methyl-3-oxopiperidineL-Malic Acid
Key Step Diastereoselective HydrogenationDynamic Kinetic Resolution-Reductive AminationMulti-step conversion maintaining chirality
Overall Yield ~15-21% (for resolved intermediate)[2][4]74% (for key intermediate)[3]26%[5]
Stereochemical Purity 5:1 (cis:trans) ratio before resolution[2]>99.9% ee, 98:2 dr[3]>98% ee[5]
Number of Steps Relatively shorter sequenceVery direct and efficientLong (16 steps reported)[5]
Key Reagents/Costs Rhodium or Platinum catalysts; resolving agentsIridium catalyst (e.g., Ir/BiPheP); high-pressure H₂Standard reagents, but long sequence increases cost
Scalability Demonstrated on scale; resolution can be cumbersomeHigh-throughput screening used for optimization; scalable[1][3]Challenging due to the high number of steps

Route A: Diastereoselective Hydrogenation of a Pyridine Precursor

This approach leverages a substituted pyridine, such as 3-amino-4-methylpyridine, as a cost-effective starting material.[4] The core of this strategy involves the hydrogenation of the pyridine ring to create the piperidine structure. While efficient, this often results in a mixture of cis and trans diastereomers, necessitating a subsequent resolution step to isolate the desired (3R,4R) enantiomer.[2]

Pyridine_Hydrogenation_Route cluster_0 Route A: Pyridine Hydrogenation start 3-Amino-4-methylpyridine step1 Carbamate Protection (e.g., Boc) start->step1 Boc₂O step2 Hydrogenation (e.g., H₂, Rh/C) step1->step2 H₂, Catalyst step3 Mixture of cis/trans isomers step2->step3 step4 Resolution (e.g., with Tartaric Acid) step3->step4 Chiral Acid end (3R,4R)-N-Boc-4-methylpiperidin-3-amine step4->end

Caption: Synthetic workflow for the pyridine hydrogenation route.
Advantages and Disadvantages

  • Advantages: Utilizes simple, inexpensive starting materials. The hydrogenation step is a well-established industrial process.

  • Disadvantages: The hydrogenation typically yields a diastereomeric mixture, leading to a theoretical maximum yield of 50% for the desired isomer without a dynamic process.[6] The required resolution step adds process complexity and cost. Some patented routes report cis:trans ratios of around 5:1, improving efficiency but not eliminating the need for purification.[2]

Experimental Protocol: Key Hydrogenation and Resolution Step
  • Hydrogenation: The N-protected (e.g., N-Boc) 3-amino-4-methylpyridine is dissolved in a suitable solvent such as methanol. A heterogeneous catalyst, for instance, rhodium on carbon (Rh/C) or platinum oxide, is added. The mixture is subjected to hydrogen gas at elevated pressure and temperature until the pyridine ring is fully saturated.

  • Filtration: Upon completion, the catalyst is removed by filtration.

  • Resolution: The resulting crude mixture of cis and trans isomers is dissolved in a solvent like methanol or ethanol. A chiral resolving agent, such as L-tartaric acid, is added. The salt of the desired (3R,4R)-isomer selectively crystallizes from the solution.

  • Isolation: The crystalline salt is isolated by filtration, washed, and dried. The free base can be liberated by treatment with a base.

Route B: Asymmetric Reductive Amination via Dynamic Kinetic Resolution (DKR)

This modern approach offers a highly efficient and stereoselective pathway to the chiral amine intermediate.[1] The strategy starts with a prochiral ketone, which is converted to an imine in situ. This imine is then hydrogenated using a chiral catalyst. Through a dynamic kinetic resolution (DKR) process, the rapidly equilibrating racemic starting material is converted almost entirely into a single desired stereoisomer, bypassing the limitations of classical resolutions.[3]

DKR_Route cluster_1 Route B: Asymmetric Reductive Amination (DKR) start_b N-Boc-4-methyl-3-oxopiperidine (racemic) step1_b Imine Formation start_b->step1_b MeNH₂ step2_b Asymmetric Hydrogenation step1_b->step2_b H₂, Chiral Ir-catalyst end_b (3R,4R)-N-Boc-N,4-dimethylpiperidin-3-amine step2_b->end_b

Caption: Workflow for the Dynamic Kinetic Resolution route.
Advantages and Disadvantages

  • Advantages: Exceptionally high stereoselectivity, with reported enantiomeric excesses (>99.9%) and high diastereomeric ratios (98:2).[3] High chemical yield (74% reported for a key intermediate) and atom economy.[3] Avoids classical resolution steps.

  • Disadvantages: Requires a specialized and potentially expensive chiral catalyst (e.g., an Iridium-BiPheP complex).[1] The reaction may require high-pressure hydrogenation equipment.

Experimental Protocol: Dynamic Kinetic Resolution-Reductive Amination
  • Imine Formation: The racemic ketone, N-Boc-4-methyl-3-oxopiperidine, is mixed with methylamine (e.g., a solution in ethanol) to form the corresponding imine. This reaction is often performed neat or in a suitable solvent like isopropanol.[1]

  • Asymmetric Hydrogenation: The imine solution is transferred to a high-pressure reactor. The chiral catalyst, formed from an iridium precursor and a chiral ligand (e.g., BiPheP), is added. The mixture is placed under hydrogen pressure at a controlled temperature.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically through standard extraction and crystallization procedures, to yield the highly pure chiral amine intermediate.

Route C: Chiral Pool Synthesis

This classic strategy utilizes a readily available and inexpensive chiral molecule, such as an amino acid or a hydroxy acid, as the starting material. The inherent chirality of this starting material is carried through a multi-step synthesis to define the stereocenters of the target piperidine ring. A route starting from L-malic acid has been reported to produce the desired intermediate.[5]

Chiral_Pool_Route cluster_2 Route C: Chiral Pool Synthesis start_c L-Malic Acid step1_c Multi-step transformation (e.g., protection, reduction, activation) start_c->step1_c step2_c Ring Formation step1_c->step2_c step3_c Functional Group Interconversion step2_c->step3_c end_c (3R,4R)-N-Cbz-4-methyl-3-(methylamino)piperidine step3_c->end_c

Caption: Generalized workflow for a chiral pool synthesis.
Advantages and Disadvantages

  • Advantages: Excellent stereochemical control, as the chirality is derived from the starting material. Avoids the need for chiral catalysts or resolutions.

  • Disadvantages: Typically involves very long synthetic sequences (a reported route has 16 steps), which leads to a low overall yield and high manufacturing costs.[5] The scalability of such a long sequence can be a significant industrial challenge.

Experimental Protocol: General Strategy

A chiral pool synthesis is highly specific to the chosen starting material. For a synthesis starting from L-malic acid, the general protocol involves:

  • Initial Transformations: Protection of functional groups on L-malic acid, followed by a series of reductions, oxidations, and nucleophilic substitutions to build a linear precursor with the correct stereochemistry and functional handles.

  • Cyclization: An intramolecular reaction, often a reductive amination or an N-alkylation, is performed to construct the piperidine ring.

  • Further Modification: Subsequent steps are used to install the final functional groups, such as the N-methyl and 4-methyl groups, on the piperidine core to yield the desired intermediate.

Conclusion

The economic and practical viability of a synthetic route for an active pharmaceutical ingredient like Tofacitinib is paramount. While the chiral pool synthesis (Route C) offers excellent stereocontrol, its excessive length makes it economically unattractive for large-scale production.[5] The pyridine hydrogenation route (Route A) is a more industrially feasible option, using cheap starting materials, but it is hampered by the need for a potentially inefficient resolution step.[2][6]

The asymmetric reductive amination via DKR (Route B) represents the current state-of-the-art for this particular intermediate.[1][3] Despite the initial investment in specialized catalysts and equipment, its superior efficiency, high yield, and exceptional stereoselectivity make it the most economically compelling and environmentally friendly option for industrial-scale synthesis.[1][7] This pathway minimizes waste by avoiding the discard of an unwanted enantiomer and reduces the number of unit operations, aligning with the principles of green chemistry.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Benzyl-4-methylpiperidin-3-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

1-Benzyl-4-methylpiperidin-3-ol and its derivatives are to be treated as hazardous waste. The primary hazards associated with similar compounds include acute toxicity if swallowed, inhaled, or in contact with skin, as well as the potential for severe skin and eye irritation.[1][2][3] Environmental release must be prevented.[1]

Hazard Profile Summary

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1]Work in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[1][3]
Skin Corrosion/Irritation May cause skin irritation or burns.[1][2]Avoid direct skin contact. In case of contact, immediately wash the affected area with soap and water.[1]
Serious Eye Damage/Irritation May cause serious eye damage.[1][2]Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[1][3]
Environmental Hazards Potentially harmful to aquatic life.[1]Prevent the release of the chemical into the environment. Do not dispose of it down the drain.[1][4][5]
Step-by-Step Disposal Protocol

Adherence to a systematic disposal process is crucial for safety and regulatory compliance.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:

  • Eye Protection: Safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a designated, puncture-resistant container.

  • Liquid Waste: Transfer any liquid waste containing this compound into a dedicated, leak-proof, and chemically compatible hazardous waste container.[6] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be placed in a designated sharps container.[6]

3. Labeling:

  • Clearly label the hazardous waste container with the words "HAZARDOUS WASTE".[7]

  • The label must include the full chemical name: "this compound" and the approximate concentration and quantity. Do not use abbreviations.[6]

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[4][5]

  • The storage area should have secondary containment to prevent the spread of any potential leaks.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

  • The likely method of disposal for this type of chemical waste is high-temperature incineration.[8]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of This compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (e.g., contaminated labware) C->D E Liquid Waste (e.g., solutions) C->E F Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Hazards D->F E->F G Store in Designated Secondary Containment Area F->G H Arrange for Professional Disposal (via EHS or licensed contractor) G->H I End: Waste Disposed H->I

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: The information provided here is based on general principles for handling hazardous chemical waste and data from structurally similar compounds. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.[6] Your EHS department can provide information on local regulations and approved disposal vendors.

References

Personal protective equipment for handling 1-Benzyl-4-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzyl-4-methylpiperidin-3-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of structurally similar piperidine derivatives and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield (minimum 8-inch) should also be used.[1][3]
Skin Protection GlovesChemical-resistant gloves (e.g., butyl rubber, nitrile rubber) tested to EN 374.[4][5] Gloves must be inspected before use and disposed of properly after.[3]
Protective ClothingA complete suit protecting against chemicals, and flame-retardant antistatic protective clothing is recommended.[3]
Respiratory Protection RespiratorIn case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges (e.g., type ABEK, EN 14387) or a self-contained breathing apparatus (SCBA).[3][6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.[6]

    • An eyewash station and safety shower must be readily accessible.[6]

    • Assemble all necessary PPE as detailed in the table above.

    • Keep fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) nearby.[3]

  • Handling :

    • Conduct all work with this compound inside a chemical fume hood.[6]

    • Avoid inhalation of vapors, mist, or gas.[6]

    • Prevent contact with eyes, skin, and clothing.[6]

    • Use non-sparking tools and take precautionary measures against static discharge.[4]

    • Keep the container tightly closed when not in use.[3]

    • Do not eat, drink, or smoke in the handling area.[4]

  • In Case of Accidental Exposure :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

  • Waste Collection :

    • Collect all waste containing this compound in a suitable, labeled, and tightly closed container.

    • Contaminated materials such as gloves, absorbent paper, and lab coats should also be treated as hazardous waste.

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Do not allow the product to enter drains or waterways.[3][5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Interlocks

The following diagram illustrates the logical workflow for handling this compound, emphasizing the integration of safety measures at each step.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup Proceed prep_materials Gather Materials & Reagents prep_setup->prep_materials Proceed handle_chem Handle this compound prep_materials->handle_chem Proceed handle_reaction Perform Experiment handle_chem->handle_reaction Proceed safety_check2 Spill Kit & Emergency Plan Ready? handle_cleanup Initial Container & Area Cleanup handle_reaction->handle_cleanup Proceed disp_collect Collect Chemical & Contaminated Waste handle_cleanup->disp_collect Proceed disp_label Label Waste Container disp_collect->disp_label Proceed disp_store Store in Designated Hazardous Waste Area disp_label->disp_store Proceed disp_handover Handover to EH&S for Disposal disp_store->disp_handover Proceed safety_check1 Fume Hood & Safety Equipment Check safety_check1->prep_ppe safety_check2->prep_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-methylpiperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-methylpiperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.